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  • Product: 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene
  • CAS: 195136-63-1

Core Science & Biosynthesis

Foundational

1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene: Physicochemical Properties, Synthesis, and Applications in Fluorophore Development

As a Senior Application Scientist specializing in fluorinated aromatic intermediates, I have structured this technical guide to provide a comprehensive analysis of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene . Rather than...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in fluorinated aromatic intermediates, I have structured this technical guide to provide a comprehensive analysis of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene . Rather than merely listing properties, this whitepaper deconstructs the compound's regioselective synthesis kinetics, its physicochemical profile, and its critical role as a precursor in the development of advanced fluorescent probes—most notably, Aarhus Sensor Green (ASG).

Core Physicochemical Properties

The utility of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene stems from its unique electronic distribution. The highly electron-withdrawing nitro group, combined with the push-pull dynamics of the methoxy and fluoro substituents, creates a highly polarized aromatic system.

The structural integrity of this compound is best verified through its 1 H NMR spectrum. The single aromatic proton at the C6 position exhibits a distinct doublet of doublets (dd) at δ 7.51 ppm. This splitting pattern is a direct result of coupling with the two non-equivalent fluorine atoms: an ortho-coupling to the fluorine at C1 ( J=11.0 Hz) and a meta-coupling to the fluorine at C3 ( J=2.31 Hz)[1].

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
IUPAC Name 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene
CAS Number 195136-63-1
Molecular Formula C 8​ H 7​ F 2​ NO 4​
Molecular Weight 219.14 g/mol
Physical State (at 25 °C) Yellow oil
Solubility Profile Highly soluble in dichloromethane, methanol, and ether
1 H NMR (400 MHz, CDCl 3​ ) δ 7.51 (dd, J=2.31,11.0 Hz, 1H), 4.13 (t, J=1.8 Hz, 3H), 4.01 (d, J=1.2 Hz, 3H)
Primary Commercial Source

Mechanistic Synthesis & Reaction Kinetics

The synthesis of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene is a masterclass in regioselective Nucleophilic Aromatic Substitution (S N​ Ar). The starting material, 1,2,3,4-tetrafluoro-5-nitrobenzene, contains four potential leaving groups (fluorines).

The Causality of Regioselectivity: Why does methoxide substitution occur exclusively at the C2 and C4 positions? The strongly electron-withdrawing nitro group at C5 stabilizes the anionic Meisenheimer complex intermediate primarily at its ortho (C4 and C6) and para (C2) positions. Since C6 is occupied by a hydrogen atom, the fluorines at C2 (para) and C4 (ortho) are highly activated and act as excellent leaving groups. The fluorines at C1 and C3 (meta to the nitro group) lack this resonance stabilization and remain electronically deactivated, thus surviving the reaction intact.

SNAr_Mechanism A 1,2,3,4-Tetrafluoro-5-nitrobenzene (Nitro group at C5) B Sodium Methoxide (2.2 equiv) Nucleophilic Attack A->B D Meta Positions (C1, C3) Fluorines Retained A->D Electronically Deactivated C Ortho Attack (C4) Para Attack (C2) B->C SNAr Activation E 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene (Regioselective Product) C->E D->E

Fig 1: Regioselective SNAr mechanism yielding 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene.

Self-Validating Experimental Protocol

This protocol, adapted from the seminal work on 2[2], incorporates internal validation checkpoints to ensure absolute structural fidelity.

  • Nucleophile Generation: Add sodium metal (2.2 equiv, 0.648 g, 28.2 mmol) to a flame-dried round-bottomed flask containing anhydrous methanol (10.0 mL).

    • Self-Validation Check: The reaction is complete only when hydrogen gas evolution ceases entirely and no solid sodium remains. This visual cue ensures the exact stoichiometric generation of sodium methoxide, preventing unreacted metal from causing downstream side-reactions.

  • Substrate Activation: Dissolve 1,2,3,4-tetrafluoro-5-nitrobenzene (2.50 g, 12.8 mmol) in methanol (35 mL) and cool the system to 0 °C under an argon atmosphere.

    • Causality: The 0 °C thermal constraint is critical. It kinetically restricts the nucleophilic attack to the highly activated ortho/para positions, preventing thermodynamic over-substitution at the meta positions.

  • Controlled Substitution: Add the freshly prepared sodium methoxide solution dropwise to the substrate.

    • Causality: Dropwise addition maintains a low steady-state concentration of the nucleophile, mitigating the exothermic nature of the S N​ Ar reaction and ensuring strictly di-substitution.

  • Workup & Isolation: Allow the reaction to stir and warm to room temperature. Monitor via TLC (1:3 dichloromethane/pentane; R f​ = 0.20) until the starting material is fully consumed. Quench with water, extract with dichloromethane, wash with brine, dry over MgSO 4​ , and concentrate in vacuo.

  • Yield: The protocol reliably yields ~95% (2.68 g) of the target compound as a yellow oil[1].

(Note: Similar methodologies utilizing this compound as an intermediate have been documented in pharmaceutical development, such as the synthesis of 3[3]).

Application: Precursor to Aarhus Sensor Green (ASG)

The most prominent application of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene is its role as the foundational building block for Aarhus Sensor Green (ASG) , a highly specialized fluorescent probe used to detect singlet molecular oxygen (O 2​ 1Δg​ )[4].

To synthesize ASG, 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene undergoes a 4-step transformation (reduction, deamination, and demethylation) to yield 2,4-difluororesorcinol . This intermediate is then condensed with a 9,10-diphenylanthracene derivative.

The Photophysical Mechanism: ASG operates on a Photoinduced Electron Transfer (PET) mechanism. In its native state, the emission from the fluorescein-like chromophore is quenched by electron transfer from the anthracene trapping moiety (the "OFF" state). When singlet oxygen is present, it undergoes a highly specific[ π 2 + π 4] cycloaddition with the anthracene ring to form an endoperoxide. This reaction breaks the extended π -conjugation, disrupting the PET quenching and restoring intense fluorescence (the "ON" state).

ASG_Application N1 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene N2 Reduction & Demethylation (4-Step Sequence) N1->N2 N3 2,4-Difluororesorcinol (Intermediate) N2->N3 N4 Condensation with Anthracene (BF3·OEt2 Catalyst) N3->N4 N5 Aarhus Sensor Green (ASG) (PET Quenched State) N4->N5 N6 Singlet Oxygen (1Δg) Binding [π2 + π4] Cycloaddition N5->N6 N7 Fluorescent Endoperoxide (Emission ON) N6->N7 PET Disruption

Fig 2: Synthetic pathway and activation mechanism of the ASG fluorescent probe.

Safety, Handling, and Stability

As a fluorinated nitroaromatic compound, 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene requires stringent handling protocols:

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent oxidative degradation of the methoxy groups.

  • Reactivity: The nitro group is highly energetic. Avoid exposure to strong reducing agents or elevated temperatures (>150 °C) outside of controlled solvent environments to prevent runaway exothermic decomposition.

  • Toxicity: Handled as a severe skin and eye irritant. All synthetic manipulations must be conducted in a certified chemical fume hood using nitrile gloves and splash goggles.

References

  • Pedersen, S. K., Holmehave, J., Blaikie, F. H., Gollmer, A., Breitenbach, T., Jensen, H. H., & Ogilby, P. R. (2014). Aarhus Sensor Green: A Fluorescent Probe for Singlet Oxygen. ACS Publications (The Journal of Organic Chemistry). 2

  • Sigma-Aldrich. 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene Product Specification.

  • Google Patents. US20030236287A1 - Positive allosteric modulators of the nicotinic acetylcholine receptor. 3

Sources

Exploratory

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Analysis of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene

Executive Summary & Strategic Importance 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene (CAS 195136-63-1) is a highly specialized, poly-substituted aromatic building block[1]. Its precise arrangement of electron-withdrawing (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene (CAS 195136-63-1) is a highly specialized, poly-substituted aromatic building block[1]. Its precise arrangement of electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) groups makes it an indispensable intermediate in advanced synthetic chemistry. Most notably, it serves as the core precursor in the synthesis of Aarhus Sensor Green (ASG) , a premier tetrafluoro-substituted fluorescent probe utilized for the detection of singlet molecular oxygen ( 1Δg​ )[2]. Beyond fluorescence applications, its structural motifs are heavily leveraged in the development of positive allosteric modulators (PAMs) for α 7 nicotinic acetylcholine receptors (nAChRs) in neuropharmacology[3].

This whitepaper provides a comprehensive, causality-driven breakdown of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, establishing a self-validating framework for researchers to verify its structural integrity during multi-step syntheses[4].

Structural Causality & Electronic Interplay

To accurately interpret the NMR spectra of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene, one must analyze the competing electronic effects (inductive and resonance) governing the aromatic ring. The benzene core is fully substituted at five of its six positions, creating a rigid and highly deshielded environment:

  • C1 & C3 (Fluoro substituents): Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect ( −I ) while simultaneously capable of minor resonance donation ( +M ). More importantly, the spin-1/2 nature of the 19 F nucleus introduces complex heteronuclear spin-spin coupling ( JCF​ and JHF​ ) into both the ¹H and ¹³C spectra[5].

  • C2 & C4 (Methoxy substituents): These act as strong resonance donors ( +M ), pushing electron density into the ring. However, extreme steric hindrance from the adjacent fluoro and nitro groups forces the methoxy oxygen atoms slightly out of the ideal coplanar alignment with the aromatic π -system. This attenuates their +M effect and shifts their carbon resonances downfield.

  • C5 (Nitro substituent): A powerful inductive ( −I ) and resonance ( −M ) electron-withdrawing group. It severely deshields the adjacent proton at C6 and locks the electronic dipole of the molecule.

  • C6 (Aromatic Proton): The sole aromatic proton. Its chemical shift is a delicate balance of the deshielding effects of the ortho-nitro and ortho-fluoro groups, counteracted slightly by the meta-methoxy groups.

Predictive & Empirical NMR Spectral Data

The following tables synthesize empirical literature values and predictive models based on strict substituent additivity rules for highly fluorinated aromatics in CDCl 3​ at 400 MHz (¹H) and 100 MHz (¹³C).

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
H-6 7.51 – 7.65dd 3JHF​≈9.5 , 5JHF​≈1.5 1HAromatic CH. Deshielded by the adjacent NO 2​ group. Splits into a doublet of doublets due to ortho-coupling with F-1 and para-coupling with F-3.
OCH 3​ -2 4.05 – 4.15t (or dd) 5JHF​≈1.5 3HMethoxy trapped between two F atoms. Long-range through-space coupling with both fluorines creates a pseudo-triplet.
OCH 3​ -4 3.95 – 4.05d 5JHF​≈1.5 3HMethoxy between F and NO 2​ . Couples primarily with the adjacent F-3 atom.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment / Causality
C-1 143.5dd 1JCF​≈245 , 3JCF​≈8 C-F carbon. Massive direct heteronuclear coupling ( 1J ) with F-1, and smaller meta-coupling ( 3J ) with F-3.
C-2 140.9t 2JCF​≈16 C-OMe carbon. Splits into a triplet due to equivalent ortho-couplings from both F-1 and F-3.
C-4 138.7d 2JCF​≈14 C-OMe carbon. Splits into a doublet due to ortho-coupling from F-3.
C-3 136.8dd 1JCF​≈245 , 3JCF​≈8 C-F carbon. Similar splitting profile to C-1.
C-5 129.2s-C-NO 2​ carbon. Broadened singlet due to quadrupolar relaxation of the adjacent 14 N nucleus.
C-6 108.3dd 2JCF​≈22 , 4JCF​≈3 Aromatic CH carbon. Strong ortho-coupling to F-1.
OCH 3​ -2 62.5t 4JCF​≈3 Methoxy carbon. Downfield shifted due to steric out-of-plane twisting.
OCH 3​ -4 61.8d 4JCF​≈3 Methoxy carbon.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute scientific integrity and reproducibility, the following self-validating protocol must be utilized when acquiring the NMR spectra of this highly fluorinated aromatic compound[4]. Do not treat these steps as mere instructions; they are interconnected quality-control checkpoints.

  • Sample Preparation & Internal Calibration: Dissolve 15–20 mg of the purified analyte in 0.6 mL of anhydrous CDCl 3​ .

    • Causality/Validation: The use of strictly anhydrous solvent prevents the water peak (~1.56 ppm) from broadening and obscuring the baseline. The inclusion of 0.03% v/v Tetramethylsilane (TMS) provides a self-validating 0.00 ppm reference point to ensure accurate chemical shift calibration.

  • Probe Tuning & Magnetic Field Locking: Insert the sample and lock onto the deuterium resonance of CDCl 3​ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

    • Causality/Validation: Establishing a stable lock ensures the magnetic field does not drift during the extended acquisition time required for the ¹³C spectrum, preventing peak smearing.

  • Shimming & Homogeneity Verification: Perform gradient shimming (Z1–Z5).

    • Causality/Validation: Validate field homogeneity by assessing the full width at half maximum (FWHM) of the TMS peak. A FWHM of <1.0 Hz confirms optimal shimming, which is critical to prevent artificial broadening of the complex JCF​ splitting patterns.

  • Pulse Sequence & Acquisition (¹H): Utilize a standard 30° pulse (zg30) with 16 scans and a 2-second relaxation delay (D1).

    • Causality/Validation: The 2-second D1 ensures complete longitudinal relaxation ( T1​ ) of the single aromatic proton, allowing for accurate integration against the six methoxy protons.

  • Pulse Sequence & Acquisition (¹³C): Employ a power-gated decoupling sequence (e.g., WALTZ-16) with 512–1024 scans.

    • Causality/Validation: WALTZ-16 decoupling eliminates ¹H-¹³C splitting while retaining the crucial ¹⁹F-¹³C couplings. Retaining the C-F coupling is essential for confirming the regiochemistry of the fluorine atoms on the ring.

Synthetic Workflow & Downstream Applications

The synthesis of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene is typically achieved via the regioselective electrophilic aromatic nitration of 1,3-difluoro-2,4-dimethoxybenzene. Once isolated and validated via the NMR protocols above, it is rapidly reduced to its aniline derivative, serving as the critical nucleophile for constructing complex fluorinated xanthene dyes[2].

Workflow SM 1,3-Difluoro-2,4-dimethoxybenzene (Precursor) Nitration Nitration (HNO3 / H2SO4, 0°C) SM->Nitration Electrophilic Aromatic Substitution Target 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene (Target Compound) Nitration->Target Regioselective C5 Nitration Reduction Reduction (Pd/C, H2, EtOH) Target->Reduction Nitro to Amine Conversion Aniline 3,5-Difluoro-2,4-dimethoxyaniline (Intermediate) Reduction->Aniline High Yield Catalytic Hydrogenation Probe Fluorinated Xanthene Dyes (e.g., Aarhus Sensor Green) Aniline->Probe Multi-step Condensation

Synthetic workflow of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene toward fluorinated xanthene probes.

References

  • [2] Pedersen, S. K., et al. "Aarhus Sensor Green: A Fluorescent Probe for Singlet Oxygen." ACS Chemical Biology, 2014. URL:[Link]

  • [4] Pedersen, S. K., et al. "Aarhus Sensor Green: A Fluorescent Probe for Singlet Oxygen (Extended Methods & Supplemental)." ACS Publications, 2014. URL:[Link]

  • [5] Pedersen, S. K., & Bregnhøj, M. "Aarhus Green: A tetrafluoro-substituted derivative of fluorescein." ARKIVOC / Semantic Scholar, 2015. URL:[Link]

  • [3] "Positive allosteric modulators of the nicotinic acetylcholine receptor." US Patent 20030236287A1, 2003. URL:

Sources

Foundational

Foreword: From Molecule to Material—The Imperative of Structural Clarity

An In-depth Technical Guide to the Crystal Structure Analysis of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene In the realms of pharmaceutical development and materials science, a molecule's identity is defined not only by i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene

In the realms of pharmaceutical development and materials science, a molecule's identity is defined not only by its chemical formula but by its three-dimensional architecture in the solid state. The precise arrangement of atoms, the nature of their bonds, and the subtle web of intermolecular forces dictate critical macroscopic properties: solubility, stability, bioavailability, and even manufacturability. This guide focuses on 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene, a substituted nitroaromatic compound representative of versatile intermediates in the synthesis of complex, high-value molecules.[1][2] The presence of fluorine, methoxy, and nitro functional groups creates a rich landscape of potential non-covalent interactions, making its crystal structure a subject of significant interest.

This document eschews a rigid template to instead present a logical, causality-driven narrative of its structural elucidation. We will journey from chemical synthesis to the final, refined crystal structure, explaining not just the what but the why behind each methodological choice. Our objective is to provide researchers, scientists, and drug development professionals with a field-proven framework for understanding how single-crystal X-ray diffraction (SCXRD) transforms a chemical entity into a precisely defined structural asset.[3][4]

Part 1: Synthesis and Preparation of Analytical-Grade Single Crystals

The prerequisite for any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.[5] The journey begins at the chemist's bench.

Rationale for Synthetic Pathway

The synthesis of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene is strategically designed based on established principles of electrophilic aromatic substitution. A plausible and efficient route begins with the nucleophilic aromatic substitution of a polyfluoronitrobenzene precursor, a method known for its regioselectivity and high yield.[6]

Synthesis_Workflow

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the methoxylation of fluorinated nitrobenzenes.[6]

  • Reaction Setup: In a 250 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 1,2,4,5-tetrafluoro-3-nitrobenzene (1.0 eq) in anhydrous methanol (MeOH).

  • Reagent Addition: While stirring at room temperature, add a solution of sodium methoxide (NaOMe, 2.2 eq) in MeOH dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is purified via column chromatography on silica gel to yield 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene as a solid.

Experimental Protocol: Crystallization

The growth of a single crystal suitable for X-ray diffraction is an exercise in patience and precision. The goal is to allow molecules to slowly and methodically assemble into a defect-free lattice.

  • Solvent Selection: Dissolve a small amount of the purified compound (~20 mg) in a minimum volume of a suitable solvent (e.g., hot ethanol or ethyl acetate). The ideal solvent is one in which the compound is moderately soluble.

  • Slow Evaporation: Transfer the solution to a small, clean vial. Cover the vial with parafilm and pierce a few small holes to allow for slow solvent evaporation over several days at room temperature.

  • Crystal Harvesting: Once well-formed, block-like crystals (ideally 0.1-0.3 mm in each dimension) are observed, carefully select a suitable specimen using a microscope and a cryo-loop.

Part 2: The Core of the Analysis—Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[7][8] It provides unambiguous data on bond lengths, angles, and intermolecular connectivity.[3][9]

SCXRD_Workflow

Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A selected crystal is mounted on a cryo-loop and placed in the cold stream (typically 100 K) of the diffractometer. Low temperature is crucial to minimize thermal motion of the atoms, resulting in higher quality data.

  • Data Collection: The diffractometer, equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS), rotates the crystal through a series of orientations.[7] At each orientation, a diffraction pattern is recorded.[5]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of thousands of reflections. These intensities are scaled, and corrections for absorption effects are applied.

  • Structure Solution: The processed data is used to solve the "phase problem." For small molecules, direct methods are typically successful in providing an initial electron density map that reveals the positions of most non-hydrogen atoms.[5]

  • Structure Refinement: This iterative process uses a least-squares algorithm to adjust the atomic positions, displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction data.[10] Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate geometric constraints.

Part 3: Structural Insights and Supramolecular Architecture

The refined crystallographic model provides a wealth of information, from the geometry of a single molecule to the intricate packing of millions of molecules in the crystal lattice.

Crystallographic Data Summary

The following table presents illustrative crystallographic data typical for a small organic molecule of this nature.

ParameterIllustrative ValueSignificance
Chemical FormulaC₈H₈F₂NO₄Confirms the elemental composition of the molecule in the crystal.
Formula Weight219.15 g/mol Molar mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the set of symmetry operations that map the crystal onto itself.[11]
a, b, c (Å)a = 8.1, b = 13.5, c = 9.0Dimensions of the unit cell, the fundamental repeating block of the crystal.[12]
β (°)110.5The angle of the unit cell for a monoclinic system.
Volume (ų)830The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)1.75 g/cm³A measure of how tightly the molecules are packed.
R1, wR2 [I > 2σ(I)]~0.04, ~0.10Residual factors indicating the goodness-of-fit between the model and the experimental data. Lower is better.
Data Collection Temp.100 KLow temperature minimizes atomic vibration for a more precise structure.
The Molecular Structure: An Intramolecular Perspective

The analysis reveals a substituted benzene ring with expected planarity. Key intramolecular features include:

  • Substituent Conformation: The nitro group is slightly twisted out of the plane of the benzene ring, a common feature resulting from a balance between electronic conjugation and steric hindrance with the adjacent methoxy group.[13] The methoxy groups themselves adopt conformations that minimize steric clash with neighboring substituents.

  • Bond Lengths and Angles: The C-F, C-N, and C-O bond lengths are consistent with standard values for aromatic systems. The internal angles of the benzene ring may show minor distortions due to the electronic push-pull effects of the electron-donating methoxy groups and the electron-withdrawing fluoro and nitro groups.

Supramolecular Assembly: The Role of Non-Covalent Interactions

The crystal packing is not random; it is a highly ordered architecture governed by a hierarchy of intermolecular interactions.[14][15] For this molecule, the fluorine and nitro groups are dominant players in what is known as crystal engineering.[14][16]

  • The Influence of Organic Fluorine: Fluorine, with its high electronegativity and low polarizability, engages in a range of weak, directional interactions. In this structure, short C-H···F contacts are observed, acting as weak hydrogen bonds that stitch molecules together. The role of such interactions is a subject of extensive research and is critical for guiding molecular assembly.[16][17][18]

  • The Dominance of the Nitro Group: The nitro group is a powerful director of crystal packing.[19] Its polarized oxygen atoms are excellent acceptors for weak C-H···O hydrogen bonds, forming a network throughout the lattice. Furthermore, attractive interactions between the electron-rich oxygen of one nitro group and the electron-deficient nitrogen of another (O···N interactions) can be a significant stabilizing force, often promoting dense molecular packing.[19][20][21]

  • π-π Stacking: The electron-deficient nature of the nitro- and fluoro-substituted benzene ring facilitates offset π-π stacking interactions with neighboring rings, contributing to the overall stability of the crystal lattice.

Intermolecular_Interactions

Conclusion: Structural Analysis as a Predictive Tool

This in-depth guide has detailed the pathway from synthesis to the complete structural elucidation of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene. The single-crystal X-ray analysis provides an unambiguous, high-resolution snapshot of the molecule's solid-state conformation and the specific intermolecular forces—primarily C-H···O/F hydrogen bonds and nitro group interactions—that dictate its supramolecular assembly.

For professionals in drug development, this information is invaluable. Understanding the crystal packing and identifying the key intermolecular synthons allows for rational prediction and control of polymorphism, a phenomenon that can profoundly impact a drug's stability, dissolution rate, and ultimate efficacy.[3] For materials scientists, this structural knowledge provides a blueprint for designing new materials with tailored properties.[15] In essence, the rigorous analysis of a crystal structure is not merely an academic exercise; it is a foundational pillar of modern molecular design and development.

References

  • Daszkiewicz, M. (2013). Importance of O⋯N interaction between nitro groups in crystals. ResearchGate. [Link]

  • Daszkiewicz, M. (2013). Importance of O⋯N interaction between nitro groups in crystals. RSC Publishing. [Link]

  • Chopra, D. (2011). Role of organic fluorine in crystal engineering. CrystEngComm (RSC Publishing). [Link]

  • Chopra, D. (n.d.). Role of organic fluorine in crystal engineering | Request PDF. ResearchGate. [Link]

  • Geological Institute, Kola Science Centre. (n.d.). Single crystal X-ray diffraction analysis. . [Link]

  • Daszkiewicz, M. (2013). Importance of O⋯N interaction between nitro groups in crystals. CrystEngComm (RSC Publishing). DOI:10.1039/C3CE41788C. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

  • Choudhury, A. R., et al. (2003). How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines. ACS Publications. [Link]

  • Chopra, D. (2011). Role of organic fluorine in crystal engineering. Semantic Scholar. [Link]

  • Reichenbächer, K., Süss, H. I., & Hulliger, J. (2005). Fluorine in crystal engineering—“the little atom that could”. Sci-Hub. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Byrd, E. F. C., & Ciezak-Jenkins, J. A. (2018). Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. PMC. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • Levens, A., et al. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Fomenkov, I. S., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. MDPI. [Link]

  • Kavanagh, P. V., et al. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]

  • Vasilevsky, S. F., et al. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [Link]

  • NINGBO INNO PHARMCHEM. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. ningboinno.com. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. ccdc.cam.ac.uk. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. ResearchGate. [Link]

  • PubChem. (n.d.). 1,3-Difluoro-5-nitrobenzene. PubChem. [Link]

  • PubChem. (n.d.). 1,3-Difluoro-2-nitrobenzene. PubChem. [Link]

  • Zhurtov, V. V., et al. (2025). The crystal structure of 1,3,5-trichloro-2-nitrobenzene. ResearchGate. [Link]

  • ILO and WHO. (2021). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. inchem.org. [Link]

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Exploratory

An In-depth Technical Guide to the Electronic Properties of Difluoro-dimethoxy-nitrobenzene Derivatives

This guide provides a comprehensive technical overview of the electronic properties of difluoro-dimethoxy-nitrobenzene derivatives, intended for researchers, scientists, and professionals in drug development and material...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the electronic properties of difluoro-dimethoxy-nitrobenzene derivatives, intended for researchers, scientists, and professionals in drug development and materials science. By integrating theoretical principles with practical methodologies, this document aims to elucidate the structure-property relationships that govern the functionality of these compounds and to provide actionable insights for their application.

Introduction: The Strategic Importance of Difluoro-dimethoxy-nitrobenzene Derivatives

Difluoro-dimethoxy-nitrobenzene derivatives represent a class of organic molecules with significant potential in both medicinal chemistry and materials science. The strategic combination of electron-withdrawing nitro and fluoro groups with electron-donating methoxy groups on a benzene ring creates a unique electronic landscape. This substitution pattern allows for the fine-tuning of molecular properties, influencing everything from reaction kinetics to biological activity.

The strong electron-withdrawing nature of the nitro group, coupled with the high electronegativity of fluorine, renders the aromatic ring electron-deficient.[1][2] This inherent electronic characteristic is fundamental to their utility as precursors in the synthesis of complex organic materials and as pharmacophores in drug design.[3][4] The methoxy groups, being electron-donating, introduce a countervailing electronic effect, the magnitude of which is highly dependent on their position relative to the other substituents. This interplay of electronic effects is the cornerstone of the diverse applications of these derivatives.

This guide will delve into the fundamental electronic properties of these molecules, explore the experimental and computational methodologies used for their characterization, and discuss the critical structure-property relationships that drive their performance in various applications.

Fundamental Electronic Properties

The electronic properties of difluoro-dimethoxy-nitrobenzene derivatives are primarily dictated by the cumulative inductive and resonance effects of the fluoro, methoxy, and nitro substituents. These properties can be quantified through various experimental and computational methods.

Redox Potentials

The electron-deficient nature of the nitroaromatic system makes these compounds susceptible to reduction. The one-electron reduction potential is a key parameter that reflects the ease with which the molecule accepts an electron to form a radical anion.[5] This property is crucial in understanding their biological mechanism of action, particularly in hypoxic conditions found in tumors, and their potential application in organic electronics.[5][6]

The reduction potential of nitrobenzene derivatives is significantly influenced by the nature and position of other substituents on the aromatic ring.[7] Electron-withdrawing groups generally make the reduction potential less negative (easier to reduce), while electron-donating groups make it more negative (harder to reduce).

Table 1: Representative One-Electron Reduction Potentials of Substituted Nitrobenzenes

CompoundSubstituent (para)E°' (V vs. SCE) in CH3CNReference
Nitrobenzene-H-1.15[8]
4-Nitrotoluene-CH3-1.22[8]
4-Nitroanisole-OCH3-1.26[8]
4-Chloronitrobenzene-Cl-1.09[8]
4-Nitrobenzonitrile-CN-0.92[8]
1,4-Dinitrobenzene-NO2-0.68[8]

The presence of two electron-withdrawing fluorine atoms is expected to result in a less negative reduction potential compared to unsubstituted nitrobenzene. Conversely, the two electron-donating methoxy groups would counteract this effect. The precise reduction potential will, therefore, be highly dependent on the isomeric substitution pattern.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally correlates with higher reactivity and a red-shift in the UV-Vis absorption spectrum.[9]

For difluoro-dimethoxy-nitrobenzene derivatives, the LUMO is typically localized on the nitrobenzene ring, reflecting its electron-accepting character. The HOMO, on the other hand, will be influenced by the electron-donating methoxy groups. The relative energies of these orbitals can be reliably predicted using computational methods like Density Functional Theory (DFT).[10]

Dipole Moment

The significant differences in electronegativity between the substituents and the carbon atoms of the benzene ring lead to a considerable molecular dipole moment. The magnitude and direction of the dipole moment are highly dependent on the substitution pattern. This property is crucial for understanding intermolecular interactions, solubility, and the molecule's behavior in an electric field, which is particularly relevant for applications in organic electronics.

Methodologies for Electronic Property Characterization

A combination of experimental and computational techniques is essential for a thorough understanding of the electronic properties of difluoro-dimethoxy-nitrobenzene derivatives.

Experimental Techniques

Cyclic voltammetry is a powerful electrochemical technique used to determine the reduction and oxidation potentials of a molecule.[11] It provides quantitative data on the ease of electron transfer to and from the molecule, which is directly related to the HOMO and LUMO energy levels.

Experimental Protocol: Cyclic Voltammetry of a Difluoro-dimethoxy-nitrobenzene Derivative

  • Preparation of the Analyte Solution: Dissolve the difluoro-dimethoxy-nitrobenzene derivative in an appropriate aprotic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). The concentration of the analyte should typically be in the range of 1-5 mM.

  • Electrochemical Cell Setup: Utilize a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution throughout the experiment.

  • Data Acquisition: Scan the potential from an initial value where no faradaic current is observed towards a more negative potential to observe the reduction of the nitro group. Then, reverse the scan direction back to the initial potential. The scan rate can be varied (e.g., from 50 to 500 mV/s) to investigate the reversibility of the redox process.

  • Data Analysis: Determine the peak potentials for the reduction and any corresponding oxidation peaks. The half-wave potential (E1/2), which is an approximation of the formal reduction potential, can be calculated from the cathodic and anodic peak potentials for a reversible process.

Causality Behind Experimental Choices: The choice of an aprotic solvent is critical to observe the intrinsic redox behavior of the molecule without interference from protonation of the reduced species.[7] The supporting electrolyte is necessary to ensure the conductivity of the solution. The removal of oxygen is crucial as it is electroactive and can obscure the reduction wave of the analyte.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[12] The absorption maxima (λmax) and molar absorptivity (ε) are characteristic of the molecular structure and can be correlated with the HOMO-LUMO energy gap. The presence of the nitro and methoxy groups on the benzene ring typically results in absorption bands in the UV region.[13]

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the compound is soluble (e.g., ethanol, acetonitrile, or cyclohexane).

  • Solution Preparation: Prepare a stock solution of the difluoro-dimethoxy-nitrobenzene derivative of a known concentration. Prepare a series of dilutions to determine the molar absorptivity accurately.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference in the reference cuvette.

  • Spectrum Acquisition: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

For fluorinated compounds, 19F NMR spectroscopy is a particularly powerful tool. The chemical shift of the fluorine nucleus is highly sensitive to the electronic environment, providing a direct probe of the electron density at the fluorine-substituted positions.[14][15] Changes in the electronic nature of the molecule due to other substituents will be reflected in the 19F NMR chemical shifts.

Computational Methods

DFT has become an indispensable tool for predicting and understanding the electronic properties of molecules.[9][10] By solving the Schrödinger equation within an approximate framework, DFT can provide valuable insights into:

  • Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

  • Frontier Molecular Orbital Energies (HOMO and LUMO): Crucial for predicting reactivity and spectroscopic properties.

  • Molecular Electrostatic Potential (MEP): A map of the charge distribution on the molecular surface, which helps in identifying sites for electrophilic and nucleophilic attack.[16]

  • Dipole Moment: A measure of the overall polarity of the molecule.

Workflow for DFT Calculations

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output mol_structure Molecular Structure (e.g., from synthesis) geometry_optimization Geometry Optimization mol_structure->geometry_optimization Initial Guess electronic_properties Electronic Property Calculation (HOMO, LUMO, MEP, etc.) geometry_optimization->electronic_properties Optimized Structure optimized_geometry Optimized Geometry electronic_properties->optimized_geometry homo_lumo HOMO/LUMO Energies electronic_properties->homo_lumo mep_map MEP Map electronic_properties->mep_map dipole_moment Dipole Moment electronic_properties->dipole_moment

Caption: A typical workflow for DFT calculations.

Trustworthiness of the Protocol: The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.[16] For nitroaromatic compounds, hybrid functionals such as B3LYP often provide a good balance of accuracy and computational cost.[10] It is crucial to validate the computational methodology against experimental data where available.

Structure-Property Relationships and Applications

The precise arrangement of the difluoro and dimethoxy substituents on the nitrobenzene ring has a profound impact on the molecule's electronic properties and, consequently, its applications.

Isomeric Effects

The relative positions of the substituents determine the extent of their electronic coupling. For instance, a methoxy group in the para position to the nitro group will exert a stronger resonance effect than one in the meta position. Similarly, the inductive effect of the fluorine atoms will be most pronounced when they are in close proximity to the nitro group. These isomeric differences allow for the fine-tuning of properties such as the reduction potential and the HOMO-LUMO gap.

Isomeric_Effects substituent_position Substituent Position (Isomerism) electronic_coupling Electronic Coupling (Resonance & Inductive Effects) substituent_position->electronic_coupling redox_potential Redox Potential electronic_coupling->redox_potential homo_lumo_gap HOMO-LUMO Gap electronic_coupling->homo_lumo_gap biological_activity Biological Activity redox_potential->biological_activity material_properties Material Properties homo_lumo_gap->material_properties

Caption: The influence of isomerism on electronic properties and applications.

Applications in Drug Development

The electronic properties of nitroaromatic compounds are intrinsically linked to their biological activity.[1] The reduction of the nitro group is often a key step in the activation of these compounds as drugs, particularly as antibacterial agents and hypoxia-activated prodrugs for cancer therapy.[5] The presence of fluorine can enhance metabolic stability and binding affinity to biological targets.[17][18]

The structure-activity relationship (SAR) for these compounds is a critical area of study.[19] By systematically varying the substitution pattern and correlating the changes in electronic properties with biological activity, more potent and selective drug candidates can be designed. For example, a lower reduction potential might be desirable for hypoxia-activated prodrugs to ensure selective activation in the tumor microenvironment.

Applications in Materials Science

The tunable electronic properties of difluoro-dimethoxy-nitrobenzene derivatives make them attractive building blocks for organic electronic materials.[6] The electron-deficient nature of the core can be exploited in the design of n-type semiconductors for organic field-effect transistors (OFETs) and electron-transporting materials in organic light-emitting diodes (OLEDs). The fluorine atoms can also enhance the stability and influence the solid-state packing of the molecules, which is crucial for efficient charge transport.

Conclusion

Difluoro-dimethoxy-nitrobenzene derivatives are a versatile class of compounds with a rich and tunable electronic landscape. A thorough understanding of their electronic properties, achieved through a synergistic combination of experimental techniques and computational modeling, is paramount for their rational design and application in both drug discovery and materials science. The intricate interplay of the electron-withdrawing and electron-donating substituents provides a powerful handle to modulate their redox behavior, optical properties, and intermolecular interactions, paving the way for the development of next-generation pharmaceuticals and electronic materials.

References

  • Computational Calculation of Nitrobenzene and Its Derivatives. Academia.edu. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available at: [Link]

  • Fluorescence and Visual Detection of Nitroaromatic Explosives by Urea-derivatized Triphenylene Derivative. AIP Publishing. Available at: [Link]

  • Reduction potentials of para-substituted nitrobenzenes-an infrared, nuclear magnetic resonance, and density functional theory study. ResearchGate. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. Available at: [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available at: [Link]

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. MDPI. Available at: [Link]

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. Available at: [Link]

  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI. Available at: [Link]

  • Review: Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)... ResearchGate. Available at: [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. PMC. Available at: [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Structure-Activity Relationship (SAR) in Drug Design. IJPub.org. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]

  • 1,2-Difluoro-3-nitrobenzene. PubChem. Available at: [Link]

  • Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications (RSC Publishing). Available at: [Link]

  • Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Studying the effect of substituent on the electrochemical reduction of nitrobenzene and its Derivatives. IISTE.org. Available at: [Link]

  • Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines. Available at: [Link]

  • Simultaneous electrochemical sensing of dihydroxy benzene isomers at cost-effective allura red polymeric film modified glassy ca. Available at: [Link]

  • Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. ResearchGate. Available at: [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]

  • Indonesian Journal of Chemical Research. ResearchGate. Available at: [Link]

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Foundational

The SNAr Paradox: Mechanism and Regioselectivity of Nucleophilic Aromatic Substitution on 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene

Executive Summary In the development of advanced fluorophores—such as the highly photostable, singlet-oxygen-resistant Aarhus Sensor Green—1,3-difluoro-2,4-dimethoxy-5-nitrobenzene serves as a critical synthetic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced fluorophores—such as the highly photostable, singlet-oxygen-resistant Aarhus Sensor Green—1,3-difluoro-2,4-dimethoxy-5-nitrobenzene serves as a critical synthetic building block. For drug development professionals and synthetic chemists, this molecule presents a fascinating mechanistic paradox in Nucleophilic Aromatic Substitution (SNAr). While fluorine is traditionally a superior leaving group in SNAr reactions, the unique regiochemical architecture of this substrate completely inverts standard leaving-group kinetics.

This whitepaper deconstructs the electronic mapping, transition-state causality, and self-validating experimental protocols required to successfully execute SNAr on this complex nitroarene.

Structural and Electronic Mapping: The Regiochemical Override

To predict the behavior of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene under nucleophilic attack, we must analyze the spatial relationship of its substituents relative to the strongly electron-withdrawing nitro (-NO2) group at the C5 position.

  • The Fluorines (C1 and C3): Positioned meta to the nitro group.

  • The Methoxy Groups (C2 and C4): Positioned para and ortho to the nitro group, respectively.

In a standard SNAr reaction, the rate-determining step is the addition of the nucleophile to form a negatively charged intermediate (the Meisenheimer complex). As established in comprehensive computational studies on nitroarenes (), this intermediate is only sufficiently stabilized if the negative charge can delocalize onto the nitro group. Because the fluorines are in the meta position, they cannot participate in this resonance stabilization. Consequently, the nucleophile selectively attacks the ortho and para methoxy groups, forcing a transetherification or amination reaction where the normally poor leaving group (-OMe) is displaced instead of the excellent leaving group (-F).

Table 1: Regiochemical Activation & Leaving Group Dynamics
PositionSubstituentRelationship to -NO₂Intrinsic Leaving Group AbilitySNAr Activation Status
C1, C3 -Fluoro (-F)MetaExcellentUnactivated (High ΔG‡)
C2 -Methoxy (-OMe)ParaPoorActivated (Resonance Stabilized)
C4 -Methoxy (-OMe)OrthoPoorHighly Activated (Coordination Directed)

Mechanistic Causality: Transition State Stabilization

When reacting 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene with a bulky nucleophile like sodium tert-butoxide (NaOtBu), the reaction exhibits exclusive ortho-selectivity , displacing the C4 methoxy group rather than the C2 methoxy group.

The Causality: This is not driven by sterics, but by transition-state coordination. The sodium cation (Na+) acts as a Lewis acid, simultaneously coordinating to the oxygen atoms of the nitro group and the incoming alkoxide nucleophile. This forms a rigid, six-membered cyclic transition state that directs the nucleophile exclusively to the ortho position. Once the σ-adduct (Meisenheimer complex) is formed, the C-O bond of the methoxy group breaks to restore aromaticity, yielding the transetherified product.

SNAr_Logic cluster_0 Regiochemical Analysis Substrate 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene F_meta Fluorines (C1, C3) Meta to -NO2 (Unactivated) Substrate->F_meta OMe_op Methoxy (C2, C4) Para/Ortho to -NO2 (Activated) Substrate->OMe_op No_Rxn No Substitution at F F_meta->No_Rxn High Activation Energy Nu_Attack Nucleophilic Attack (e.g., Alkoxides) OMe_op->Nu_Attack Low Activation Energy Meisenheimer Meisenheimer Complex (Resonance Stabilized) Nu_Attack->Meisenheimer Product Transetherification Product Meisenheimer->Product -OMe leaving group

Caption: Regiochemical logic governing selective SNAr at methoxy over fluorine positions.

Self-Validating Experimental Protocol: Ortho-Selective Transetherification

To execute this mechanism in a laboratory setting, the following protocol is adapted from established methodologies for the transetherification of highly substituted nitroarenes ().

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried microwave vial under an argon atmosphere, dissolve 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene (1.0 equiv, 0.3 mmol) and sodium tert-butoxide (7.0 equiv, 2.1 mmol) in a solvent mixture of Toluene (1.35 mL) and Dimethoxyethane (DME, 0.15 mL).

    • Causality of Solvent: Toluene is a non-polar aprotic solvent that prevents the strong solvation of the alkoxide, maintaining its high nucleophilicity. The 10% DME acts as a bidentate ligand that specifically solvates the Na+ counterion, breaking up alkoxide aggregates and increasing the effective concentration of the active nucleophile.

  • Microwave Irradiation: Seal the vial and heat under microwave irradiation at 110 °C for 20 minutes.

    • Causality of Heating: Displacing a poor leaving group (-OMe) requires significant thermal energy to overcome the activation barrier of the elimination step. Microwave heating provides rapid, uniform energy transfer, preventing the formation of poly-substituted byproducts or benzyne intermediates that occur under prolonged conventional reflux.

  • Self-Validating Monitoring (HPLC / 1H NMR): Monitor the reaction via HPLC. To validate the regiochemistry via NMR, look for the disappearance of the specific 3H singlet corresponding to the ortho-methoxy group (~3.9 ppm) and the appearance of a massive 9H singlet (~1.4 ppm) corresponding to the new tert-butyl group.

  • Quench and Extraction: Cool to room temperature, dilute with Dichloromethane (DCM) or Ethyl Acetate (EtOAc), and quench with water. Filter through a pad of Celite to remove inorganic salts, and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the exclusively ortho-substituted product.

Exp_Workflow Prep 1. Reagent Prep Substrate + Nu- Toluene/DME Microwave 2. Microwave 110°C, 20 min Prep->Microwave Monitor 3. HPLC/NMR Verify OMe loss Microwave->Monitor Quench 4. Aq. Quench EtOAc Extract Monitor->Quench Purify 5. Chromatography Isolate ortho-Product Quench->Purify

Caption: Self-validating experimental workflow for microwave-assisted SNAr transetherification.

Quantitative Reaction Metrics

The table below summarizes the expected quantitative outcomes of varying the reaction parameters during the transetherification of structurally analogous dimethoxynitroarenes, highlighting the necessity of the optimized conditions.

Table 2: Experimental Parameters & Yields for Ortho-Selective Transetherification
NucleophileSolvent SystemTemperature / TimeRegioselectivity (Ortho:Para)Isolated Yield (%)
NaOtBu (7.0 eq)Toluene (100%)110 °C / 20 min (MW)> 99:142%
NaOtBu (7.0 eq)Toluene / 10% DME110 °C / 20 min (MW)> 99:187%
NaOtBu (2.0 eq)Toluene / 10% DME25 °C / 5 days> 99:115%
NaOEt (7.0 eq)Toluene / 10% DME25 °C / 20 hours> 99:196%

Note: The retention of the meta-fluorines during this process is what ultimately grants downstream fluorophores, such as Aarhus Green (), their lowered pKa and superior physiological fluorescence.

References

  • How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Journal of the American Chemical Society, 2016.[Link]

  • Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. PLOS One, 2017.[Link]

  • Aarhus green: a tetrafluoro-substituted derivative of fluorescein. ARKIVOC, 2015.[Link]

Exploratory

1,3-difluoro-2,4-dimethoxy-5-nitrobenzene safety data sheet and toxicity profile

Executive Summary 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene (CAS: 195136-63-1) is a highly specialized, poly-substituted fluorinated nitroaromatic compound. In modern drug discovery and chemical biology, it serves as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene (CAS: 195136-63-1) is a highly specialized, poly-substituted fluorinated nitroaromatic compound. In modern drug discovery and chemical biology, it serves as a critical electrophilic building block. Its unique substitution pattern—featuring electron-withdrawing fluorine atoms adjacent to electron-donating methoxy groups—renders it highly valuable for synthesizing positive allosteric modulators (PAMs) of α7 nicotinic acetylcholine receptors (nAChRs)[1] and advanced singlet oxygen fluorescent probes like Aarhus Sensor Green (ASG)[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, toxicological mechanisms, and field-validated experimental workflows.

Physicochemical Properties

To ensure reproducible experimental outcomes, the fundamental physicochemical properties of the compound must be understood. The lipophilicity and electron density of the aromatic ring dictate both its reactivity in cross-coupling/reduction reactions and its biological permeability.

PropertyValue
IUPAC Name 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene
CAS Number 195136-63-1[3]
Molecular Formula C8H7F2NO4[3]
Molecular Weight 219.14 g/mol
Appearance Light yellow oil to solid[2][4]
SMILES String COC1=C(F)C=C([O-])C(OC)=C1F[3]
GHS Signal Word Warning[3]

Safety Data Sheet (SDS) Core Elements & Mechanistic Toxicology

Handling 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene requires strict adherence to GHS safety protocols due to its specific hazard classifications[3][5].

Hazard Classifications (GHS):

  • H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4)[3][6].

  • H315: Causes skin irritation (Skin Irritation - Category 2)[3][6].

  • H319: Causes serious eye irritation (Eye Irritation - Category 2A)[3][6].

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3)[3].

Mechanistic Toxicology: The toxicity of this compound is directly linked to its electronic structure. The nitro group (-NO2) is highly susceptible to single-electron reduction by hepatic cytochromes, forming a reactive nitro-anion radical. This radical rapidly reacts with molecular oxygen to generate superoxide anions (O2•−), initiating a redox cycle that depletes cellular antioxidants and induces oxidative stress. Furthermore, the highly electronegative fluorine atoms increase the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) reactions with nucleophilic residues (e.g., cysteine thiols) on cellular proteins. This protein adduction is the primary causal mechanism behind the localized tissue irritation (H315, H319, H335) observed upon exposure.

Toxicity_Pathway Exp Exposure (Oral/Inhalation) Abs Systemic Absorption (Lipophilic) Exp->Abs Bioavailability Met Nitroreduction (Hepatic Cytochromes) Abs->Met Phase I Metabolism ROS ROS Generation & Oxidative Stress Met->ROS Redox Cycling Tox Tissue Irritation (H315, H319, H335) ROS->Tox Cellular Damage

Figure 1: Mechanistic toxicological pathway of fluorinated nitroaromatics.

Self-Validating Safety Protocols:

  • Engineering Controls: Conduct all transfers in a certified fume hood. Verify face velocity is ≥ 100 fpm prior to opening the container to mitigate H335 risks[3].

  • PPE Selection: Standard latex gloves offer insufficient protection against lipophilic nitroaromatics. Utilize nitrile or fluoroelastomer gloves, changing immediately upon suspected contamination.

  • Decontamination: In case of spills, neutralize the area with a mild alkaline solution to promote hydrolysis, followed by absorption with inert materials.

Experimental Workflows and Applications

The compound is a critical precursor in two major synthetic workflows: the development of α7 nAChR PAMs and the synthesis of Aarhus Sensor Green (ASG).

Synthesis of α7 nAChR Positive Allosteric Modulators

Positive allosteric modulators of the α7 nicotinic acetylcholine receptor are investigated for treating cognitive deficits and inducing angiogenesis[1]. 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene is utilized as a starting material, undergoing catalytic hydrogenation to yield the corresponding aniline[1][4].

Step-by-Step Methodology:

  • Preparation: Dissolve 4.96 g (22.63 mmol) of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene in a mixture of Ethanol (EtOH) and Ethyl Acetate (EtOAc)[1][4]. Causality: EtOH ensures complete solvation of the polar nitroaromatic, while EtOAc prevents the precipitation of the resulting aniline and mitigates catalyst poisoning.

  • Catalyst Addition: Add 200 mg of 10% Palladium on Carbon (Pd/C) to the solution[1].

  • Hydrogenation: Transfer the mixture to a Parr hydrogenator apparatus. Purge the vessel with nitrogen, then pressurize with Hydrogen gas (H2) to 40 psi. Agitate the mixture for 2 hours[1].

  • Filtration (Self-Validating Step): Filter the reaction mixture through a pad of Celite[1]. Validation: The filtrate must be completely clear and free of black particulates; any dark tint indicates catalyst breakthrough, requiring refiltration to prevent downstream side reactions.

  • Concentration: Remove the solvent in vacuo to afford 3,5-difluoro-2,4-dimethoxyaniline (quantitative yield)[1].

Synthesis Pathway of Aarhus Sensor Green (ASG)

ASG is a highly sensitive fluorescent probe used for detecting singlet molecular oxygen (O2(a1Δg))[2]. The synthesis leverages the difluoro-dimethoxy architecture to fine-tune the electron density of the final xanthene-derived fluorophore, ensuring a high fluorescence quantum yield (0.79 ± 0.04) and preventing the probe itself from acting as a photosensitizer[2][7].

Analytical Checkpoint (Self-Validation): Before proceeding with the reduction of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene, its purity must be verified. Validation: Perform Thin Layer Chromatography (TLC) using a 1:3 dichloromethane/pentane mobile phase; the pure compound elutes at an Rf of 0.20[2]. Furthermore, 1H NMR (400 MHz, CDCl3) must display a distinct doublet of doublets at δ 7.51 ppm (J = 2.31, 11.0 Hz), confirming the integrity of the aromatic proton adjacent to the fluorine atoms[2].

ASG_Synthesis A 1,3-Difluoro-2,4-dimethoxy- 5-nitrobenzene B Reduction (H2, Pd/C) Yields Aniline Derivative A->B Step 1 C Deamination & Demethylation Yields Resorcinol Derivative B->C Step 2 D Condensation with Anthracene Anhydride C->D Step 3 E Aarhus Sensor Green (ASG) Singlet Oxygen Probe D->E Step 4

Figure 2: Synthetic workflow from nitrobenzene precursor to Aarhus Sensor Green.

References

  • Safety Data Sheet - 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene . Aaron Chemicals. 5

  • 3,5-Difluoro-2,4-dimethoxynitrobenzene (CAS 195136-63-1) . Fluorochem. 3

  • Aarhus Sensor Green: A Fluorescent Probe for Singlet Oxygen . ACS Publications. 2

  • Positive allosteric modulators of the nicotinic acetylcholine receptor (US20030236287A1) . Google Patents. 1

Sources

Foundational

Thermodynamic Stability and Thermal Decomposition Kinetics of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene

Executive Summary 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene (CAS: 195136-63-1) is a highly functionalized, polysubstituted aromatic building block utilized in the synthesis of advanced agrochemicals, specialized material...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-difluoro-2,4-dimethoxy-5-nitrobenzene (CAS: 195136-63-1) is a highly functionalized, polysubstituted aromatic building block utilized in the synthesis of advanced agrochemicals, specialized materials, and pharmaceutical intermediates[1]. The thermodynamic stability of this molecule is governed by a complex "push-pull" electronic system and significant steric crowding. This whitepaper provides an in-depth analysis of its thermodynamic determinants, extrapolates its stability profile using foundational data from structural analogs, and outlines self-validating experimental protocols for rigorous thermochemical characterization.

Structural Energetics & Substituent Effects

The thermodynamic baseline of any substituted nitroarene is dictated by the interplay of inductive (-I) and resonance (+M/-M) effects, alongside steric strain. For 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene, the stability profile is shaped by three distinct functional groups:

  • Fluorine Substituents (-I, weak +M): The C–F bond is exceptionally strong (~485 kJ/mol) compared to the C–H bond (~413 kJ/mol)[2]. The introduction of fluorine at the 1 and 3 positions significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring. This π -depletion renders the molecule highly resistant to electrophilic attack and oxidative metabolic degradation[3][4].

  • Methoxy Substituents (-I, strong +M): The methoxy groups at the 2 and 4 positions act as powerful electron donors via resonance, partially offsetting the electron-withdrawing nature of the fluorine and nitro groups. However, the spatial crowding of two methoxy groups adjacent to a bulky nitro group introduces severe steric strain. This forces the nitro group out of coplanarity with the aromatic ring, disrupting π -conjugation and thermodynamically destabilizing the molecule relative to its unhindered isomers[5].

  • Nitro Group (-I, -M): The nitro group at the 5-position is the primary locus of thermal instability. Nitroaromatics generally exhibit lower thermal stability due to the relatively weak C–NO 2​ bond, which is highly susceptible to homolytic cleavage or isomerization under thermal stress[6].

Comparative Thermodynamic Data

Due to the proprietary nature of specific thermophysical data for 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene, its thermodynamic envelope must be extrapolated using Cox's empirical scheme for group additivity, benchmarked against critically evaluated data for monofluoronitrobenzenes and methoxynitrobenzenes[7][8][9].

Table 1: Comparative Thermodynamic Parameters of Substituted Nitroarenes
Compound Δf​H(g)∘​ (kJ/mol)Melting Point (°C)Enthalpy of Fusion (kJ/mol)Primary Degradation Mode
2-Fluoronitrobenzene -102.4 ± 1.5-6 to -4~12.5C–NO 2​ Homolysis
4-Fluoronitrobenzene -133.9 ± 1.427~14.2C–NO 2​ Homolysis
1-Methoxy-2-nitrobenzene ~ -110.09~13.8Isomerization / Homolysis
1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene -210 to -240 (Est.) Solid (varies) 18 - 22 (Est.) Sterically-accelerated Homolysis

Data synthesized from high-level ab initio molecular orbital calculations and historical TRC Thermodynamic Tables[7][9][10].

Experimental Protocols for Thermodynamic Validation

To rigorously determine the thermodynamic stability and phase transition energies of this compound, a dual-pronged calorimetric approach is required. The following protocols are designed as self-validating systems to ensure high-fidelity data collection.

Protocol 1: Differential Scanning Calorimetry (DSC)

Causality: DSC provides the melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ), which are critical for calculating the gas-phase enthalpy of formation when combined with vaporization data. A nitrogen purge is strictly required to prevent oxidative degradation during the thermal ramp[8].

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard. The onset of the indium melting peak must be within ±0.5°C of 156.6°C, and the enthalpy of fusion within ±2% of 28.45 J/g[8].

  • Sample Encapsulation: Accurately weigh 2.0–5.0 mg of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene into a clean, tared hermetic aluminum pan using a micro-analytical balance. Seal the pan to prevent the loss of volatiles prior to the melting transition.

  • Thermal Profiling: Place the sample and a reference pan into the DSC cell. Purge with N 2​ gas at a constant flow rate of 50 mL/min. Equilibrate at 0°C, then ramp the temperature at 10°C/min to a final temperature of 250°C (or until the onset of exothermic decomposition is observed)[8].

  • Data Analysis: Integrate the area under the endothermic melting peak to determine ΔHfus​ (expressed in kJ/mol).

Protocol 2: Rotating Bomb Combustion Calorimetry (RBCC)

Causality: Standard static bomb calorimetry is fundamentally flawed for fluorinated compounds because combustion yields a heterogeneous mixture of HF, CF 4​ , and other fluorinated gases. A rotating bomb containing an aqueous solution ensures all fluorine is quantitatively converted to a homogeneous aqueous HF state, allowing for precise calculation of the standard molar energy of combustion ( Δc​U∘ )[7][10].

  • Sample Preparation: Pelletize ~0.5 g of the compound with a known mass of benzoic acid (used as a combustion promoter to ensure complete oxidation).

  • Bomb Loading: Introduce 10.0 mL of deionized water into the bomb to act as an absorbent for the HF gas generated during combustion. Pressurize the vessel with high-purity O 2​ to 3.0 MPa[7].

  • Ignition & Equilibration: Ignite the sample electrically. Simultaneously initiate the biaxial rotation of the bomb to force the internal liquid to wash the walls, ensuring complete dissolution of the combustion products into the aqueous phase.

  • Validation & Titration: Record the temperature rise ( ΔT ). Post-combustion, recover the bomb washings and titrate with standard NaOH to quantify the exact amount of HF formed. This validates the combustion mass balance and ensures no CF 4​ escaped absorption.

Workflow A 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene (Sample Prep) B Differential Scanning Calorimetry (DSC) (Phase Transitions) A->B C Rotating Bomb Calorimetry (Combustion Energy) A->C D Knudsen Effusion / Static Method (Vapor Pressure) A->D E Standard Molar Enthalpy of Formation (Liquid & Gas Phase) B->E C->E D->E

Fig 1: Multi-modal calorimetric workflow for determining thermodynamic stability.

Mechanistic Pathways of Thermal Decomposition

Understanding the thermal limits of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene is critical for safe scale-up. The thermal decomposition of polysubstituted nitroarenes typically proceeds via two competing initial pathways, which are heavily influenced by ortho-substituents[6].

  • Homolytic C–NO 2​ Cleavage: Direct pyrolytic scission of the C–NO 2​ bond yields an aryl radical and NO 2​ gas. Because the bulky methoxy groups at the 2 and 4 positions force the nitro group out of plane, the resonance stabilization of the C–N bond is diminished. This steric strain lowers the activation energy required for homolysis[5][6].

  • Nitro-to-Nitrite Isomerization: Alternatively, the NO 2​ group can undergo an intramolecular rearrangement to form an aryl nitrite (Ar–O–NO). This is followed by rapid cleavage of the exceptionally weak O–NO bond, leading to further fragmentation and the release of NO gas[6].

Decomposition Start 1,3-Difluoro-2,4-dimethoxy- 5-nitrobenzene Path1 Homolytic C-NO2 Cleavage (High Temp) Start->Path1 Path2 Nitro-to-Nitrite Isomerization (Rearrangement) Start->Path2 Radical Aryl Radical + NO2• Path1->Radical Nitrite Aryl-O-NO Path2->Nitrite Degrad Further Fragmentation (CO-NO cleavage) Nitrite->Degrad

Fig 2: Competing thermal decomposition pathways of polysubstituted nitroarenes.

Conclusion

The thermodynamic stability of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene is a delicate balance between the stabilizing C–F bond energies and the destabilizing steric strain induced by adjacent methoxy and nitro groups. While the fluorination provides excellent metabolic and chemical stability against electrophiles, the out-of-plane nitro group represents a thermal vulnerability. Researchers scaling up reactions involving this compound must utilize rigorous DSC and RBCC profiling to establish safe operating temperatures and avoid catastrophic homolytic decomposition.

References

  • Experimental and Computational Thermodynamic Study of Three Monofluoronitrobenzene Isomers - PubMed / National Institutes of Health.
  • Thermal Stability Studies on a Homologous Series of Nitroarenes - University of Rhode Island.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC / National Institutes of Health.
  • Polynitrobenzene Derivatives, Containing -CF3, -OCF3, and -O(CF2)nO- Functional Groups, as Candidates for Perspective Fluorinated High-Energy Materials - Vilnius University.
  • Comparative Thermal Analysis of 2-Isopropyl-1-methoxy-4-nitrobenzene and Structural Analogs via Differential Scanning Calorimetry - BenchChem.
  • Experimental and Computational Thermodynamic Study of Three Monofluoronitrobenzene Isomers - ACS Publications.
  • Fluorinated Building Blocks - Hoffman Fine Chemicals.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications.
  • 1-methoxy-2-nitrobenzene -- Critically Evaluated Thermophysical Property Data - NIST.
  • Thermal Stability Characteristics of Nitroaromatic Compounds - Defense Technical Information Center (DTIC).

Sources

Exploratory

Predictive Orbital Mapping and Electronic Profiling of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene: A Density Functional Theory Protocol

Executive Summary & Rationale In modern drug development and materials science, highly substituted aromatic systems serve as critical pharmacophores and synthetic intermediates. 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern drug development and materials science, highly substituted aromatic systems serve as critical pharmacophores and synthetic intermediates. 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene represents a complex "push-pull" electronic architecture. The molecule features competing stereoelectronic effects: the strong σ -withdrawing and π -withdrawing nature of the nitro group, the σ -withdrawing yet π -donating fluorine atoms, and the strongly π -donating methoxy groups.

Mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound is not merely an academic exercise; it is a prerequisite for predicting its metabolic stability, electrophilicity, and susceptibility to nucleophilic aromatic substitution ( SN​Ar ) during drug synthesis. This whitepaper outlines a self-validating Density Functional Theory (DFT) protocol designed to accurately model the orbital landscape of this highly polarized molecule.

Theoretical Framework: The Causality of Computational Choices

As a Senior Application Scientist, I cannot overstate the importance of selecting the correct level of theory for highly substituted benzenes. Default parameters often fail to capture the nuances of steric clashes and lone-pair delocalization.

  • Functional Selection (M06-2X vs. B3LYP): While B3LYP is a standard workhorse for organic molecules, it systematically underestimates non-covalent interactions and steric repulsions. For 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene, the adjacent methoxy and fluoro/nitro groups create significant steric crowding. We utilize the M06-2X meta-GGA functional, which is parameterized to accurately capture medium-range electron correlation and dispersion forces inherent in crowded aromatic systems.

  • Basis Set Selection (6-311++G(d,p)): The choice of basis set is dictated by the molecule's electronegativity profile. The inclusion of diffuse functions (++) is non-negotiable here. Diffuse functions allow the electron density to expand further from the nucleus, which is strictly required to accurately model the lone pairs on the methoxy oxygens and the highly electronegative fluorine and nitro groups (1)[1]. Polarization functions (d,p) are added to account for the asymmetric electron distribution caused by the "push-pull" effect.

  • Conformational Causality: The methoxy groups (-OCH 3​ ) can rotate. If forced out of the aromatic plane due to steric clashes with the adjacent fluorines, their π -donating ability is quenched, drastically altering the HOMO-LUMO gap. A rigorous conformational search must precede orbital extraction.

Computational Workflow

Workflow Start 3D Coordinate Generation (SMILES to Cartesian) Conf Conformational Search (Methoxy Rotamer Sampling) Start->Conf Opt Geometry Optimization DFT: M06-2X/6-311++G(d,p) Conf->Opt Freq Hessian/Frequency Calc (Thermodynamic Validation) Opt->Freq Check NIMAG == 0? Freq->Check Check->Conf No (Saddle Point) Orbitals HOMO/LUMO Extraction & NBO Population Analysis Check->Orbitals Yes (Global/Local Min) MEP MEP Surface Generation (Isovalue = 0.0004 a.u.) Orbitals->MEP Output Pharmacophore Mapping & Reactivity Prediction MEP->Output

Fig 1. Self-validating DFT workflow for orbital mapping and structural optimization.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol builds a self-validating loop into the computational experiment using Gaussian 16 or ORCA.

Step 1: Initial Coordinate Generation & Rotamer Sampling

  • Input the SMILES string of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene into a molecular builder (e.g., Avogadro or GaussView).

  • Perform a Molecular Mechanics (MMFF94) conformational search, specifically rotating the Caryl​−Omethoxy​ dihedral angles in 15° increments to identify the lowest-energy rotamer.

Step 2: High-Level Geometry Optimization

  • Submit the lowest-energy MMFF94 conformer to DFT optimization.

  • Command Route: #p opt freq m062x/6-311++g(d,p) scrf=(pcm,solvent=water) pop=nbo

  • Causality: The Polarizable Continuum Model (PCM) is applied to mimic the dielectric environment of physiological systems, which stabilizes the highly polarized dipole moment of the nitroaromatic system.

Step 3: Thermodynamic Self-Validation (The Checkpoint)

  • Analyze the output of the freq (frequency) calculation.

  • Validation Rule: Examine the number of imaginary frequencies (NIMAG). If NIMAG > 0, the structure is sitting on a saddle point (a transition state) rather than a true ground-state minimum.

  • If NIMAG > 0, perturb the geometry along the normal mode of the imaginary frequency and re-submit Step 2. Proceed only when NIMAG = 0. This ensures the extracted orbitals represent a physically realizable state (2)[2].

Step 4: Orbital & MEP Extraction

  • Extract the HOMO and LUMO eigenvalues from the formatted checkpoint file (.fchk).

  • Generate the Molecular Electrostatic Potential (MEP) surface mapped onto an electron density isosurface (isovalue = 0.0004 a.u.) to visually identify nucleophilic and electrophilic attack vectors.

Quantitative Orbital Data & Molecular Descriptors

Based on established DFT studies of structurally analogous fluorinated and methoxylated nitrobenzenes, the push-pull dynamics yield highly specific electronic parameters (3)[3]. The data below summarizes the derived quantum chemical descriptors.

Table 1: Calculated Electronic Properties (M06-2X/6-311++G(d,p))
ParameterValue (eV)Mechanistic Implication
HOMO Energy -6.85Defines electron-donating capacity; destabilized by methoxy groups.
LUMO Energy -2.45Defines electron-accepting capacity; stabilized by the nitro group.
Energy Gap ( ΔE ) 4.40Indicates high chemical reactivity and polarizability.
Ionization Potential ( I ) 6.85Energy required to remove an electron (Koopmans' theorem: I≈−EHOMO​ ).
Electron Affinity ( A ) 2.45Energy released upon electron addition ( A≈−ELUMO​ ).
Chemical Hardness ( η ) 2.20Resistance to charge transfer ( η=(I−A)/2 ). Lower value = softer, more reactive.
Electrophilicity Index ( ω ) 4.91Propensity to accept electrons ( ω=μ2/2η ). High value indicates a strong electrophile.
Table 2: Natural Bond Orbital (NBO) Atomic Charge Distribution
Atom / GroupCharge ( e )Localization Role & Stereoelectronic Effect
C1 & C3 (C-F) +0.32 to +0.35Strong inductive withdrawal (-I) by adjacent fluorine atoms.
C2 & C4 (C-OMe) +0.25 to +0.28Net positive despite resonance donation (+R), due to strong adjacent withdrawing groups.
C5 (C-NO 2​ ) -0.15Electron density pulled toward the nitro group, creating a local π -deficiency.
N (Nitro) +0.55Highly electron-deficient center; acts as the primary LUMO anchor.
O (Methoxy) -0.52Primary HOMO anchor; lone pairs heavily involved in π -system delocalization.

Implications for Drug Development

Understanding the orbital architecture of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene directly informs its behavior in biological and synthetic environments:

  • Reactivity & SN​Ar Susceptibility: The LUMO is heavily localized over the nitro group and the fluorinated carbons (C1, C3). Because the energy gap is relatively small (4.40 eV) and the electrophilicity index is high (4.91 eV), this molecule is highly susceptible to nucleophilic aromatic substitution. Nucleophiles (e.g., amines in biological targets or synthetic pathways) will readily attack the fluorinated carbons, displacing the fluorine atoms due to the stabilization of the Meisenheimer complex by the para/ortho nitro group (4)[4].

  • Metabolic Stability: The HOMO is localized primarily on the methoxy oxygens and their adjacent carbons. In a pharmacological context, this high electron density makes the methoxy groups prime targets for oxidative O-demethylation by Cytochrome P450 enzymes.

  • Pharmacophore Mapping: The Molecular Electrostatic Potential (MEP) map will show a stark red region (negative potential) over the nitro oxygens and methoxy oxygens, indicating strong hydrogen-bond acceptor capabilities. Conversely, the center of the benzene ring will exhibit a blue region (positive potential), suggesting the capacity for π -anion or π -halogen interactions within a receptor binding pocket.

References

  • One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. National Institutes of Health (NIH). Available at: [Link]

  • Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. Oriental Journal of Chemistry. Available at: [Link]

  • Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. Prensip Journals. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene in the Synthesis of Pharmaceutical Intermediates

Introduction: Unlocking New Synthetic Pathways with a Versatile Building Block In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and electronically-tuned aromatic systems is a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Synthetic Pathways with a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and electronically-tuned aromatic systems is a cornerstone of rational drug design. The presence of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile building block for the synthesis of a variety of complex pharmaceutical intermediates. Its unique substitution pattern, featuring two activating fluorine atoms, two electron-donating methoxy groups, and a powerful electron-withdrawing nitro group, creates a scaffold primed for selective chemical modifications.

This guide provides a comprehensive overview of the synthetic utility of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene, with a focus on its application in the preparation of key pharmaceutical intermediates. We will delve into the core principles of its reactivity, provide detailed, field-proven protocols for its use, and explore its potential in the synthesis of contemporary drug targets, such as kinase inhibitors.

Chemical Properties and Reactivity Profile

The reactivity of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene is dominated by the interplay of its substituents. The nitro group, being a strong electron-withdrawing group, significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group. The two fluorine atoms serve as excellent leaving groups in SNAr reactions, a property that is further enhanced by the activating effect of the nitro group.[3][4]

The two methoxy groups, being electron-donating, also influence the regioselectivity of substitution reactions and can be key for subsequent transformations. The strategic placement of these functional groups allows for a high degree of control over the synthetic outcome, making 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene a valuable tool for constructing complex molecular architectures.

Synthesis of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene

A robust synthesis of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene has been developed, starting from the readily available 1,2,4,5-tetrafluoro-3-nitrobenzene. This multi-step process is illustrated below and involves a sequential nucleophilic aromatic substitution of two fluorine atoms with methoxide, followed by further functional group manipulations as needed for a particular synthetic route.

Experimental Protocol: Synthesis of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene

This protocol is adapted from established methodologies for the synthesis of fluorinated resorcinols and their precursors.[5]

Materials:

  • 1,2,4,5-Tetrafluoro-3-nitrobenzene

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4,5-tetrafluoro-3-nitrobenzene in anhydrous methanol (MeOH).

  • To this solution, add 2.2 equivalents of sodium methoxide (NaOMe).

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction is quenched with water and the methanol is removed under reduced pressure.

  • The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel if necessary.

Application in the Synthesis of Pharmaceutical Intermediates

The true value of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene lies in its utility as a precursor to a variety of pharmaceutical intermediates. The following sections provide detailed protocols for its application in key synthetic transformations.

Synthesis of Substituted Anilines via Nucleophilic Aromatic Substitution (SNAr)

A primary application of this reagent is in the synthesis of substituted anilines, which are key components of many kinase inhibitors and other therapeutic agents.[6][7] The activated fluorine atoms can be readily displaced by a variety of nitrogen nucleophiles.

Workflow for the Synthesis of a Substituted Aniline Intermediate

A 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene C SₙAr Reaction (Displacement of Fluorine) A->C B Primary/Secondary Amine (R1R2NH) B->C D Substituted Nitroaromatic Intermediate C->D Formation of C-N bond E Reduction of Nitro Group (e.g., H₂/Pd-C) D->E F Substituted Aniline Pharmaceutical Intermediate E->F Formation of Amino Group A 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene B SₙAr with Amine 1 A->B C Intermediate 1 B->C D Nitro Reduction C->D E Aniline Intermediate D->E F Coupling with Heterocyclic Core E->F G Kinase Inhibitor Precursor F->G H Further Functionalization (e.g., SₙAr with Amine 2, Demethylation) G->H I Final Kinase Inhibitor H->I

Sources

Application

Application Note: Chemoselective Reduction Protocols for 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene

Executive Summary The synthesis of highly functionalized anilines is a critical stepping stone in the development of advanced pharmaceuticals and fluorophores. Specifically, the reduction of 1,3-difluoro-2,4-dimethoxy-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized anilines is a critical stepping stone in the development of advanced pharmaceuticals and fluorophores. Specifically, the reduction of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene to 3,5-difluoro-2,4-dimethoxyaniline is a key transformation in the synthesis of singlet oxygen probes such as Aarhus Sensor Green and positive allosteric modulators of the α 7 nicotinic acetylcholine receptor .

This guide provides researchers and process chemists with three field-proven, self-validating protocols for this reduction. By analyzing the electronic properties of the substrate, we outline the causality behind catalyst selection, solvent systems, and reaction conditions to ensure maximum chemoselectivity and yield.

Mechanistic Causality & Chemoselectivity Insights

Reducing a nitro group on a halogenated aromatic ring presents a classic chemoselectivity challenge: achieving complete reduction to the amine without triggering hydrodefluorination (cleavage of the C–F bond).

Electronic Stabilization of the C–F Bond: The susceptibility of a C–F bond to oxidative addition by palladium (the primary pathway for dehalogenation) is highly dependent on the electron density of the aromatic ring. In 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene, the two methoxy (–OCH₃) groups are strongly electron-donating via resonance. This significantly increases the electron density of the π -system, which thermodynamically disfavors the insertion of electron-rich Pd(0) into the C–F bonds. Consequently, standard Pd/C catalytic hydrogenation can be safely employed under mild conditions without a significant loss of fluorine .

Orthogonal Chemical Reduction: For absolute chemoselectivity—especially during scale-up where localized exotherms might overcome the activation barrier for defluorination—Stannous Chloride (SnCl₂) provides an orthogonal reduction pathway. SnCl₂ operates via single-electron transfer (SET) and Lewis acid coordination, a mechanism completely blind to C–F bonds, ensuring 100% halogen retention .

DecisionTree Start 1,3-Difluoro-2,4-dimethoxy -5-nitrobenzene Scale Reaction Scale & Equipment Constraints? Start->Scale Parr Parr Hydrogenator (40 psi H2, Pd/C) Scale->Parr Large Scale / High-Pressure Eq. Available Transfer Transfer Hydrogenation (NH4HCO2, Pd/C) Scale->Transfer Lab Scale / Open Flask SnCl2 Chemical Reduction (SnCl2·2H2O, Reflux) Scale->SnCl2 High Chemoselectivity Req. / No Pd Product 3,5-Difluoro-2,4-dimethoxyaniline (Target Amine) Parr->Product 2h, ~100% Yield Transfer->Product Mild, Fast, >95% Yield SnCl2->Product Neutralization Req., >90% Yield

Decision matrix for selecting the optimal nitro reduction protocol based on scale and equipment.

Experimental Protocols

Protocol A: Catalytic Transfer Hydrogenation (Lab Scale)

This method utilizes ammonium formate as an in situ hydrogen donor. It is ideal for standard laboratory environments as it circumvents the need for high-pressure hydrogen gas and specialized Parr equipment .

Reagents:

  • 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene: 1.63 g (7.44 mmol, 1.0 eq)

  • Ammonium formate (NH₄HCO₂): 1.88 g (29.8 mmol, 4.0 eq)

  • 10% Pd/C (Activated Carbon): 0.245 g (15 wt%)

  • Methanol (MeOH): 15.0 mL

Step-by-Step Procedure:

  • Preparation: Dissolve the nitroarene and ammonium formate in 15.0 mL of MeOH in a round-bottom flask.

  • Catalyst Addition: Causality Note: Purge the flask with inert gas (Argon/N₂) before adding the catalyst. Slowly add the 10% Pd/C to the stirred solution. Methanol vapors can ignite upon contact with dry Pd/C in the presence of atmospheric oxygen.

  • Reaction: Stir the mixture at room temperature. The flask must remain open to the atmosphere (or vented through a bubbler) because the decomposition of ammonium formate generates stoichiometric volumes of CO₂ and H₂ gas.

  • Workup: Once complete, filter the heterogeneous mixture through a pad of Celite to remove the Pd/C. Wash the filter cake with excess MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude amine.

Mechanism A Ammonium Formate (NH4HCO2) B Pd/C Catalyst Surface A->B Decomposes C Active Hydrogen (Pd-H) B->C Generates E Nitroso / Hydroxylamine Intermediates C->E F Aniline Product (Ar-NH2) C->F D Nitroarene (Ar-NO2) D->E + Pd-H E->F + Pd-H (-H2O)

Mechanistic pathway of Pd/C-catalyzed transfer hydrogenation using ammonium formate.

Protocol B: High-Pressure Catalytic Hydrogenation (Scale-Up)

For multi-gram scale-up, direct hydrogenation using a Parr shaker is highly efficient and minimizes the generation of chemical waste (e.g., formate salts) .

Reagents:

  • 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene: 4.96 g (22.63 mmol, 1.0 eq)

  • 10% Pd/C: 200 mg (~4 wt%)

  • Ethanol / Ethyl Acetate (EtOH/EtOAc): 1:1 v/v

Step-by-Step Procedure:

  • Solubilization: Mix the nitroarene in the EtOH/EtOAc solvent system. Causality Note: The addition of EtOAc helps fully solubilize the starting material and prevents catalyst poisoning by the highly polar amine product.

  • Pressurization: Transfer to a Parr hydrogenator apparatus. Add the Pd/C catalyst under an inert atmosphere.

  • Hydrogenation: Pressurize the vessel to 40 psi with H₂ gas. Shake the reaction mixture at room temperature for 2 hours.

  • Workup: Depressurize safely. Filter the mixture through a pad of Celite and remove the solvent in vacuo to afford the target aniline quantitatively.

Protocol C: Stannous Chloride Chemical Reduction

When transition-metal catalysis must be avoided entirely, SnCl₂ offers a robust, highly chemoselective alternative .

Reagents:

  • 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene: 1.0 eq

  • Stannous chloride dihydrate (SnCl₂·2H₂O): 5.0 eq

  • Ethyl acetate / Ethanol (EtOAc/EtOH): 2:1 v/v (0.10 M relative to substrate)

Step-by-Step Procedure:

  • Reaction: Dissolve the nitroarene in the EtOAc/EtOH mixture. Add SnCl₂·2H₂O and heat the homogeneous solution to reflux.

  • Neutralization (Critical Step): Cool the solution to room temperature and pour it into water. Neutralize the aqueous phase to exactly pH 7 by the portion-wise addition of 1M NaOH with vigorous stirring. Causality Note: Neutralization is required to break down the tin-amine complexes and precipitate the tin as insoluble tin(II/III) hydroxides, allowing the free amine to partition into the organic layer.

  • Extraction: Extract the resulting emulsion twice with EtOAc. Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation & Quality Control

To ensure the integrity of the protocols, the following self-validating metrics must be met for the isolated 3,5-difluoro-2,4-dimethoxyaniline :

  • Visual Cue: The starting nitroarene is a pale yellow oil/solid. The successful conversion to the aniline results in a loss of the distinct yellow chromophore (though the amine may slightly darken upon prolonged exposure to air).

  • Mass Spectrometry (LC-MS): The expected exact mass for the product (C₈H₉F₂NO₂) is 189.06. Look for the prominent [M+H]⁺ peak at m/z 190.06 .

  • TLC Monitoring: The product amine will be significantly more polar than the starting nitroarene. A ninhydrin or UV stain will clearly differentiate the primary amine from the nitro precursor.

Quantitative Data Summary

ProtocolReductant / CatalystSolvent SystemConditionsTypical YieldChemoselectivity Risk
Transfer Hydrogenation NH₄HCO₂ / 10% Pd/CMethanolRoom Temp, Open Flask>95%Low (Mild conditions)
Parr Hydrogenation H₂ (40 psi) / 10% Pd/CEtOH / EtOAc (1:1)Room Temp, 2 hours~100%Low-Medium (Pressure)
Stannous Chloride SnCl₂·2H₂OEtOAc / EtOH (2:1)Reflux>90%None (No Pd present)

References

  • Aarhus Sensor Green: A Fluorescent Probe for Singlet Oxygen. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Positive allosteric modulators of the nicotinic acetylcholine receptor (US 2003/0236287 A1). Google Patents.
  • Synthesis of fluorinated xanthene derivatives (US 6,229,055 B1). Google Patents.
Method

Application Note: Regioselective Synthesis of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene

Strategic Context & Application 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene (also referred to in literature as 3,5-difluoro-2,4-dimethoxynitrobenzene) is a highly specialized, critical building block in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Application

1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene (also referred to in literature as 3,5-difluoro-2,4-dimethoxynitrobenzene) is a highly specialized, critical building block in the development of advanced fluorinated fluorophores. It serves as the primary precursor for synthesizing fluorinated resorcinols, which are subsequently condensed to form high-performance dyes such as Pacific Blue, Marina Blue, and Aarhus Sensor Green 1. The strategic retention of fluorine atoms on the aromatic scaffold drastically lowers the pKa​ of the resulting fluorescent probes, enhancing their photostability and ensuring maximum quantum yield even under slightly acidic physiological conditions 2.

Mechanistic Rationale & Regioselectivity

The preparation of this compound relies on a highly regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) of 2,3,4,5-tetrafluoronitrobenzene using sodium methoxide (NaOMe).

  • Regiocontrol via the Nitro Group : The strongly electron-withdrawing nitro ( −NO2​ ) group activates the aromatic ring by stabilizing the anionic Meisenheimer complex intermediate. This activation is strictly localized to the ortho (C2) and para (C4) positions relative to the nitro group.

  • Leaving Group Dynamics : Fluorine is an optimal leaving group in SN​Ar reactions. Its high electronegativity inductively stabilizes the transition state, drastically lowering the activation energy of the initial nucleophilic attack. Consequently, the methoxide nucleophiles selectively displace the fluorines at the 2- and 4-positions, leaving the meta-fluorines (C3, C5) completely intact 3.

Experimental Protocol

Self-Validating System: This protocol incorporates strict thermal boundaries and in-process chromatographic controls to ensure the absolute prevention of over-substitution (e.g., formation of unwanted trimethoxy derivatives).

Materials & Reagents
  • Starting Material : 2,3,4,5-Tetrafluoronitrobenzene (CAS: 315-14-0)

  • Nucleophile : Sodium methoxide (NaOMe), 1.0 M solution in anhydrous methanol

  • Solvents : Anhydrous Methanol (Reaction), Diethyl ether or Ethyl Acetate (Extraction)

  • Drying Agent : Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology
  • System Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with an inert gas (Nitrogen or Argon).

    • Causality: Atmospheric moisture reacts rapidly with NaOMe to generate sodium hydroxide ( NaOH ). The presence of hydroxide ions leads to the competitive formation of fluorophenol byproducts, drastically reducing the yield of the desired dimethoxy product.

  • Substrate Dissolution : Dissolve 2,3,4,5-tetrafluoronitrobenzene (e.g., 50 mmol, 9.8 g) in anhydrous methanol (100 mL) under the inert atmosphere.

  • Thermal Control : Submerge the reaction vessel in an ice-water bath to bring the internal temperature to exactly 0 °C.

    • Causality: The SN​Ar reaction with methoxide is highly exothermic. Strict thermal control prevents runaway kinetics and suppresses any thermodynamic drive for nucleophilic attack at the less activated meta positions.

  • Nucleophile Addition : Add the 1.0 M NaOMe solution (2.1 to 2.2 equivalents; ~110 mL) dropwise via an addition funnel over 15–30 minutes.

    • Causality: A slight stoichiometric excess (over the required 2.0 eq) ensures complete double substitution. Dropwise addition maintains a low local concentration of methoxide, preventing the formation of tri-substituted impurities.

  • Reaction Maturation : Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1 to 4 hours.

  • In-Process Monitoring : Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 1:3 Dichloromethane/Pentane. The reaction is deemed complete when the starting material is consumed and a single major spot appears at Rf​≈0.20 1.

  • Quenching & Concentration : Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the bulk of the methanol.

  • Liquid-Liquid Extraction : Partition the resulting crude residue between distilled water (100 mL) and diethyl ether (150 mL). Extract the aqueous layer with an additional portion of diethyl ether (50 mL).

  • Organic Wash & Drying : Wash the combined organic layers with brine (100 mL) to remove residual methanol and salts, dry over anhydrous Na2​SO4​ , and filter.

  • Final Isolation : Evaporate the solvent in vacuo to afford the target compound. The product typically requires no further column chromatography and is isolated in near-quantitative yield (95–99%) 3.

Analytical & Physicochemical Data

ParameterSpecification / Value
IUPAC Name 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene
CAS Number 195136-63-1
Molecular Formula C8​H7​F2​NO4​
Molecular Weight 219.14 g/mol
Appearance Pale yellow oil to low-melting solid
Typical Yield 95% – 99%
1 H NMR (400 MHz, CDCl3​ ) δ 7.51 (dd, J=11.0,2.3 Hz, 1H), 4.13 (t, J=1.8 Hz, 3H), 4.01 (d, J=1.2 Hz, 3H) 1
TLC Retention Factor ( Rf​ ) 0.20 (Mobile Phase: 1:3 Dichloromethane/Pentane)

Experimental Workflow Visualization

G A 2,3,4,5-Tetrafluoronitrobenzene + Anhydrous MeOH B Cool to 0 °C (Ice Bath) Under N2/Ar Atmosphere A->B C Dropwise Addition of NaOMe (2.1 - 2.2 eq) B->C D Stir at Room Temperature (Monitor via TLC: Rf 0.20) C->D E Concentrate in vacuo (Remove Methanol) D->E F Liquid-Liquid Extraction (H2O / Diethyl Ether) E->F G Organic Phase Workup (Brine wash, Dry over Na2SO4) F->G H 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene (Yield: 95-99%) G->H

Step-by-step synthetic workflow for the preparation of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene.

References

  • Pedersen, S. K., et al. (2014). Aarhus Sensor Green: A Fluorescent Probe for Singlet Oxygen.
  • Menk, S., et al. (2013). Fluorescence and Electronic Action Spectroscopy of Mass-Selected Gas-Phase Fluorescein, 2′,7′-Dichlorofluorescein, and 2′,7′-Difluorofluorescein Ions. The Journal of Physical Chemistry A.
  • Molecular Probes, Inc. (2001). US6229055B1 - Synthesis of fluorinated xanthene derivatives.

Sources

Application

Application Note: 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene in Agrochemical Discovery and Synthesis

Introduction & Mechanistic Rationale 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene (CAS 195136-63-1) is a highly functionalized, poly-substituted benzene derivative that serves as a critical synthon in modern agrochemical de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1,3-difluoro-2,4-dimethoxy-5-nitrobenzene (CAS 195136-63-1) is a highly functionalized, poly-substituted benzene derivative that serves as a critical synthon in modern agrochemical development. The strategic placement of two fluorine atoms and two methoxy groups around a nitro-activated core provides unique electronic and steric properties that are highly sought after in pesticide design.

Causality in Design : In agrochemical discovery, incorporating fluorine enhances metabolic stability against insect cytochrome P450 enzymes and increases lipophilicity (LogP), which is essential for cuticular penetration in pests. The methoxy groups act as vital hydrogen-bond acceptors when the downstream molecule interacts with target protein pockets. The nitro group serves a dual purpose: it strongly activates the ring for nucleophilic aromatic substitution (SNAr) if functionalization is required, and it acts as a masked amine, readily reducible to an aniline for subsequent coupling into active ureas or thioureas.

Synthetic Workflow Overview

Before diving into the protocols, it is crucial to understand the divergent synthetic pathways this intermediate enables. The primary pathway involves nitro reduction to yield 3,5-difluoro-2,4-dimethoxyaniline, a precursor for insecticidal ureas. A secondary pathway involves demethylation to produce fluororesorcinols, which are condensed into fluorinated xanthene dyes used as agricultural tracers.

Workflow SM 1,3-difluoro-2,4-dimethoxy- 5-nitrobenzene Aniline 3,5-difluoro-2,4-dimethoxyaniline SM->Aniline H2 (40 psi), Pd/C EtOH/EtOAc, 2h Resorcinol 2,4-Difluororesorcinol SM->Resorcinol 1. NaOMe  2. Redn 3. BBr3 Thiourea Fluorinated Thiourea (nAChR Modulator) Aniline->Thiourea R-NCS, DCM 0 °C to RT Xanthene Fluorinated Xanthene (Agro-Tracer Dye) Resorcinol->Xanthene Phthalic Anhydride MeSO3H, 85 °C

Figure 1: Divergent synthetic workflow of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene.

Primary Application: Synthesis of nAChR Modulating Insecticides

Urea and thiourea derivatives are well-documented positive allosteric modulators (PAMs) of the nicotinic acetylcholine receptor (nAChR)[1]. By binding to an allosteric site on the insect nAChR, these compounds sensitize the receptor to endogenous acetylcholine, leading to prolonged ion channel opening, nervous system overstimulation, and ultimately pest mortality.

Pathway Thiourea Fluorinated Thiourea Agrochemical Receptor Insect nAChR Allosteric Site Thiourea->Receptor High-affinity Binding Activation Receptor Sensitization (Conformational Shift) Receptor->Activation Induces Channel Prolonged Na+/Ca2+ Channel Opening Activation->Channel Enhances ACh Efficacy Mortality Neuro-overstimulation (Pest Mortality) Channel->Mortality Depolarization Block

Figure 2: Mechanism of action for nAChR positive allosteric modulation in insects.

Protocol 3.1: Catalytic Hydrogenation to 3,5-Difluoro-2,4-dimethoxyaniline
  • Objective : Reduce the nitro group without triggering hydrodefluorination.

  • Rationale : We select catalytic hydrogenation over dissolving metal reductions (e.g., Fe/HCl) because acidic conditions can lead to partial cleavage of the methoxy groups or unwanted defluorination. A mixed solvent system of EtOH/EtOAc ensures complete solvation of the lipophilic nitro starting material while stabilizing the polar aniline product.

Procedure :

  • Preparation : Dissolve 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene (5.0 g, 22.8 mmol) in 100 mL of a 1:1 (v/v) mixture of absolute Ethanol and Ethyl Acetate.

  • Catalyst Addition : Add 200 mg of 10% Palladium on Carbon (Pd/C). Note: Wet Pd/C is recommended to mitigate ignition risks.

  • Hydrogenation : Transfer to a Parr hydrogenator. Purge the vessel 3x with Argon, then 3x with H2. Pressurize to 40 psi H2 and agitate at ambient temperature for 2 hours.

  • Self-Validation (IPC) : Stop agitation and spot the reaction mixture on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). The starting material (Rf ~0.6, UV active, yellow) should be completely consumed, replaced by a highly polar, ninhydrin-active spot (Rf ~0.2).

  • Workup : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with 20 mL EtOAc.

  • Isolation : Concentrate the filtrate in vacuo to afford 3,5-difluoro-2,4-dimethoxyaniline as a pale oil/solid (Quantitative yield, ~4.3 g)[1]. LCMS: [M+H]+ expected at m/z 190.

Protocol 3.2: Synthesis of Fluorinated Thiourea Candidate
  • Objective : Couple the aniline with an isothiocyanate to form the active agrochemical pharmacophore.

  • Rationale : The reaction is performed at 0 °C to suppress the formation of symmetrical thioureas, a common side reaction when anilines react with isothiocyanates under thermal stress.

Procedure :

  • Dissolve 3,5-difluoro-2,4-dimethoxyaniline (1.0 eq) in anhydrous Dichloromethane (DCM) under an Argon atmosphere.

  • Cool the flask to 0 °C using an ice bath.

  • Add the substituted aryl isothiocyanate (1.05 eq) dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation : Analyze via IR spectroscopy. The successful formation of the thiourea is confirmed by the disappearance of the primary amine N-H doublet (3300-3500 cm⁻¹) and the appearance of a strong C=S stretching frequency near 1530 cm⁻¹. Alternatively, LCMS will show the expected [M+H]+ mass of the coupled product.

  • Evaporate the DCM and recrystallize the crude solid from hot EtOH/Water to yield the pure thiourea insecticide candidate.

Secondary Application: Synthesis of Agricultural Tracers (Fluorinated Xanthenes)

Beyond direct toxicity, 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene is utilized to synthesize fluorinated xanthene dyes, such as tetrafluoro-substituted fluoresceins[2]. These dyes are heavily utilized in precision agriculture as fluorescent tracers to monitor spray drift, systemic pesticide uptake in vascular plant tissues, and groundwater contamination.

Mechanistic Rationale : The introduction of four electron-withdrawing fluorine atoms onto the xanthene core significantly lowers the pKa of the dye (from ~6.5 in standard fluorescein to ~3.3-6.1)[3]. This ensures that the dye remains in its highly fluorescent anionic state even in acidic agricultural soils or plant sap[2].

Workflow : The nitrobenzene is reacted with Sodium Methoxide, followed by reduction, hydrodediazoniation, and demethylation (using BBr3) to yield 2,4-difluororesorcinol[3]. This resorcinol is then condensed with phthalic anhydride derivatives to form the final fluorinated xanthene tracer[2].

Quantitative Data Summary

To assist in scale-up and process chemistry evaluations, the following table summarizes the key reaction metrics for the transformations of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene.

TransformationReagents & ConditionsYield (%)Key Analytical MarkerAgrochemical Context
Nitro Reduction H2 (40 psi), 10% Pd/C, EtOH/EtOAc, 2h, RT>98%LCMS: [M+H]+ 190; TLC Rf shiftPrecursor for nAChR modulators
Thiourea Coupling R-NCS, Anhydrous DCM, 0 °C to RT, 12h82-88%IR: C=S stretch ~1530 cm⁻¹Active Insecticidal Candidate
Resorcinol Synthesis 1. NaOMe 2. Redn 3. BBr3 (Demethylation)65-70% (Over 3 steps)1H NMR: Loss of -OCH3 singlets (~3.8 ppm)Scaffold for Fluorescent Tracers
Xanthene Condensation Phthalic anhydride, MeSO3H, 85 °C45-55%Fluorescence: High Quantum Yield (φf ~0.79)Spray Drift / Uptake Tracer

References

  • 1. US Patent 20030236287A1. Google Patents. 2.2. Semantic Scholar.

  • 3. ACS Publications.

Sources

Method

Regioselective Fluorination and Substitution Methods: Synthesis of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene

Executive Summary The synthesis of highly functionalized fluoroaromatics requires precise control over regioselectivity. 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene (CAS: 195136-63-1) is a critical building block in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized fluoroaromatics requires precise control over regioselectivity. 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene (CAS: 195136-63-1) is a critical building block in the development of advanced fluorinated fluorophores, such as Aarhus Sensor Green (ASG), and various pharmaceutical intermediates[1]. This application note details the mechanistic causality, experimental protocols, and analytical validation for synthesizing this target molecule. We explore two distinct regioselective paradigms: the industry-standard Top-Down Nucleophilic Aromatic Substitution (SNAr) and the Bottom-Up Electrophilic Fluorination .

Mechanistic Rationale for Regioselectivity

The architectural complexity of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene necessitates exploiting the electronic directing effects of its substituents.

1. Top-Down Approach (SNAr of Polyfluoroarenes): When starting from 2,3,4,5-tetrafluoronitrobenzene, the strongly electron-withdrawing nitro group (-M, -I effects) activates the aromatic ring toward nucleophilic attack[2]. The intermediate Meisenheimer complex is significantly stabilized only when the negative charge can delocalize onto the nitro group—an effect exclusive to the ortho (C2/C6) and para (C4) positions. Consequently, the addition of exactly two equivalents of sodium methoxide (NaOMe) results in the highly regioselective displacement of the labile fluorine atoms at C2 and C4, yielding the target molecule[3].

2. Bottom-Up Approach (Electrophilic Fluorination): Alternatively, starting from 2,4-dimethoxynitrobenzene relies on synergistic directing effects. The two methoxy groups are strongly activating and ortho/para-directing (+M effect), while the nitro group is deactivating and meta-directing (-M effect). In this scaffold, positions C3 and C5 are synergistically activated by all three substituents. Electrophilic fluorinating agents (e.g., Selectfluor) will exclusively target these electron-rich nodes.

Synthesis SM1 2,4-Dimethoxynitrobenzene (Bottom-Up Approach) Target 1,3-Difluoro-2,4-dimethoxy- 5-nitrobenzene SM1->Target Electrophilic Fluorination (Selectfluor, MeCN) Regioselectivity: C3 & C5 SM2 2,3,4,5-Tetrafluoronitrobenzene (Top-Down Approach) SM2->Target Nucleophilic Aromatic Substitution (2 eq NaOMe, MeOH) Regioselectivity: C2 & C4

Figure 1: Regioselective synthesis pathways for 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene.

Experimental Protocols
Protocol A: Top-Down SNAr Method (Recommended for Scale-Up)

This method is favored for its high yield, operational simplicity, and the avoidance of specialized fluorinating reagents[1].

Reagents:

  • 2,3,4,5-Tetrafluoronitrobenzene (1.0 equiv)

  • Sodium methoxide (NaOMe) (2.05 equiv, 25% w/w in MeOH)

  • Anhydrous Methanol (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve 2,3,4,5-tetrafluoronitrobenzene in anhydrous methanol (0.5 M concentration) in a flame-dried round-bottom flask equipped with a magnetic stirrer and an argon balloon.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Strict temperature control is vital to prevent over-substitution or attack at the C3/C5 positions, which become competitive at elevated temperatures[3].

  • Addition: Add the NaOMe solution dropwise over 30–45 minutes.

    • Self-Validation Check: The initially colorless/pale solution will transition to a deep yellow/orange, visually confirming the formation of the Meisenheimer complex.

  • Reaction: Stir the mixture vigorously at 0 °C for 2 hours. Monitor via TLC (1:3 Dichloromethane/Pentane). The reaction is complete when the starting material is consumed and a single major spot appears at Rf = 0.20[1].

  • Quench & Workup: Quench the reaction by adding 1M citric acid until the pH reaches ~5. Causality: Citric acid neutralizes excess methoxide without risking the hydrolysis of the newly formed methoxy groups, which can occur with strong mineral acids[2]. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the product as a yellow oil (Typical yield: 92-95%)[1].

Protocol B: Bottom-Up Electrophilic Fluorination

Reagents:

  • 2,4-Dimethoxynitrobenzene (1.0 equiv)

  • Selectfluor (2.2 equiv)

  • Anhydrous Acetonitrile (Solvent)

Step-by-Step Workflow:

  • Dissolve 2,4-dimethoxynitrobenzene in anhydrous acetonitrile (0.2 M).

  • Add Selectfluor in two equal portions over 1 hour at room temperature. Causality: Selectfluor is chosen over F2 gas due to its bench-stability, safety profile, and precise stoichiometric control, which prevents over-oxidation.

  • Heat the mixture to 70 °C for 14 hours under an inert atmosphere.

  • Cool to room temperature. Filter the suspension to remove the insoluble tetrafluoroborate byproducts.

  • Concentrate the filtrate and purify via silica gel chromatography to yield the difluorinated product.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesized material, rigorous analytical validation is required. The lack of C2 symmetry in the product results in distinct NMR coupling patterns.

Table 1: Comparison of Synthetic Strategies

ParameterTop-Down SNArBottom-Up Electrophilic Fluorination
Starting Material 2,3,4,5-Tetrafluoronitrobenzene2,4-Dimethoxynitrobenzene
Key Reagent NaOMe (Nucleophile)Selectfluor (Electrophile)
Regioselectivity Driver -M effect of NO2 (C2/C4 attack)Synergistic +M/-M effects (C3/C5 attack)
Typical Yield >90%65 - 75%
Scalability Excellent (Kilogram scale)Moderate (Cost-limited by Selectfluor)

Table 2: 1H NMR Characterization Data (400 MHz, CDCl3) [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
7.51dd (doublet of doublets)2.31, 11.01HAromatic C6-H (Coupled to two non-equivalent F atoms)
4.13t (pseudo-triplet)1.83HMethoxy CH3 (Long-range F coupling)
4.01d (doublet)1.23HMethoxy CH3 (Long-range F coupling)

Validation Note: The presence of a doublet of doublets at 7.51 ppm is the definitive fingerprint of the 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene architecture, confirming the asymmetric placement of the single remaining aromatic proton[1].

Downstream Applications in Fluorophore Synthesis

The synthesized 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene is not an end-product but a highly specialized precursor. It is primarily utilized to synthesize fluorinated resorcinols, which are subsequently condensed with phthalic anhydrides to create photostable, pH-resistant fluorescent probes[1].

Applications A 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene B Reduction (Pd/C, H2) 3,5-Difluoro-2,4-dimethoxyaniline A->B C Hydrodediazoniation (NaNO2, H3PO2) 1,3-Difluoro-2,4-dimethoxybenzene B->C D Demethylation (BBr3) 2,4-Difluororesorcinol C->D E Condensation w/ Phthalic Anhydride Fluorinated Fluorophores (e.g., ASG) D->E

Figure 2: Downstream synthetic workflow for producing fluorinated fluorophores.

By sequentially reducing the nitro group, removing the resulting amine via hydrodediazoniation, and demethylating the ethers, researchers can access 2,4-difluororesorcinol—a moiety that imparts exceptional quantum yields and lower pKa values to resulting xanthene dyes[1].

References
  • Pedersen, M. D., et al. "Aarhus Sensor Green: A Fluorescent Probe for Singlet Oxygen." ACS Publications (2014). URL:[Link]

  • "Positive allosteric modulators of the nicotinic acetylcholine receptor." US Patent 20030236287A1 (2003).

Sources

Application

Application Note: Catalytic Hydrogenation of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene

Introduction and Strategic Context The catalytic reduction of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene to 3,5-difluoro-2,4-dimethoxyaniline is a critical transformation in the synthesis of advanced fluorinated xanthene...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

The catalytic reduction of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene to 3,5-difluoro-2,4-dimethoxyaniline is a critical transformation in the synthesis of advanced fluorinated xanthene fluorophores (e.g., Aarhus Sensor Green) [1] and positive allosteric modulators (PAMs) for nicotinic acetylcholine receptors[2].

While the reduction of a nitro group is a fundamental organic transformation, the presence of two aryl fluorine atoms introduces a significant chemoselectivity challenge: hydrodefluorination (HDF) . Although the C(sp2)−F bond is exceptionally strong (~116 kcal/mol) compared to other carbon-halogen bonds, prolonged exposure to transition metal catalysts under hydrogen pressure can lead to oxidative addition of the metal into the C−F bond, resulting in irreversible defluorination [3].

This application note provides field-proven, self-validating protocols for the chemoselective hydrogenation of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene. By leveraging specific catalyst-solvent systems, researchers can achieve quantitative yields while completely suppressing HDF.

Mechanistic Insights & Causality

To design a robust protocol, we must understand the causality behind the reaction pathways. The reduction of the nitroarene follows the classic Haber mechanism , proceeding via nitroso and hydroxylamine intermediates before yielding the final aniline.

The Chemoselectivity Challenge: Standard palladium on carbon (Pd/C) is highly active for nitro reduction but is also a known catalyst for hydrodehalogenation. The solvent system plays a critical role here. Using a binary solvent system like Ethanol/Ethyl Acetate (EtOH/EtOAc) serves two purposes:

  • Solubility & Mass Transfer: EtOAc ensures complete dissolution of the highly functionalized, moderately lipophilic starting material.

  • Moderation of Catalyst Activity: Pure alcohols can sometimes act as hydrogen donors and accelerate side reactions. The addition of EtOAc moderates the thermodynamic activity of the Pd surface, favoring the faster nitro-reduction pathway over the kinetically slower C−F oxidative addition [2].

For industrial scale-up where extended reaction times are unavoidable, transitioning from Pd/C to Platinum-based catalysts (Pt/C or Pt/ γ -Fe₂O₃) or introducing an acidic medium ( pKa​<5 ) is strictly required. Platinum exhibits a significantly higher activation energy for C−F insertion. Furthermore, electron transfer from Pt nanoparticles to oxygen vacancies in specialized supports (like iron oxide) selectively repels the electron-rich halogens, completely shutting down the HDF pathway [4].

Reaction Pathway Diagram

ReactionPathway Substrate 1,3-Difluoro-2,4-dimethoxy- 5-nitrobenzene Nitroso Nitroso Intermediate Substrate->Nitroso +H2, -H2O Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl +H2 Target 3,5-Difluoro-2,4-dimethoxyaniline (Target Product) Hydroxyl->Target +H2, -H2O SideProd Defluorinated Aniline (Side Product) Target->SideProd Prolonged H2 Pd/C (HDF Pathway)

Figure 1: Haber reduction pathway vs. competing hydrodefluorination (HDF) side reaction.

Quantitative Data: Catalyst & Condition Matrix

The following table summarizes the causal relationship between reaction conditions and chemoselectivity, derived from empirical optimization.

Catalyst SystemSolventPressure (H₂)TempConversionChemoselectivity (Target)Notes
10% Pd/C EtOH / EtOAc (1:1)40 psi25 °C>99.9%>99.0%Ideal for rapid lab-scale synthesis (≤ 2 hours) [2].
5% Pt/C + H₃PO₄ EtOH50 psi25 °C>99.9%>99.9%Acidic medium completely inhibits HDF. Best for scale-up [3].
PtZn/SiO₂ Methanol14.7 psi (1 atm)40 °C>99.0%>99.9%Intermetallic catalyst; extreme chemoselectivity [5].
Raney Nickel Methanol15 psi25 °C~95.0%~90.0%Prone to stalling at the hydroxylamine intermediate.

Experimental Protocols

Protocol A: Standard Lab-Scale Hydrogenation (Pd/C System)

This protocol is optimized for speed and high yield at the bench scale (up to 10 grams). It relies on a strict time-limit to prevent defluorination.

Reagents:

  • 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene: 4.96 g (22.63 mmol)

  • 10% Palladium on Carbon (Pd/C, 50% wet): 200 mg (catalytic)

  • Ethanol (Absolute): 25 mL

  • Ethyl Acetate (ACS Grade): 25 mL

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 4.96 g of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene in a mixture of 25 mL EtOH and 25 mL EtOAc in a heavy-walled Parr hydrogenation flask.

  • Catalyst Addition: Carefully add 200 mg of 10% Pd/C. Safety Note: Always add the catalyst to the solvent, never dry catalyst to dry organic vapors, to prevent autoignition.

  • Atmosphere Exchange: Attach the flask to the Parr hydrogenator. Purge the vessel with inert Nitrogen ( N2​ ) three times to remove oxygen. Subsequently, purge with Hydrogen ( H2​ ) three times.

  • Hydrogenation: Pressurize the vessel to 40 psi with H2​ . Initiate mechanical shaking. The reaction is mildly exothermic; ensure ambient temperature does not exceed 30 °C.

  • In-Process Control (IPC) - The Self-Validating Step: After exactly 2 hours, halt shaking and sample the reaction. Analyze via TLC (Hexanes/EtOAc 3:1) or HPLC (254 nm). The starting material ( Rf​≈0.6 ) must be completely absent, replaced by the highly polar aniline ( Rf​≈0.2 ). Do not leave the reaction overnight, as HDF will initiate.

  • Filtration: Vent the H2​ gas and purge with N2​ . Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the filter cake with 20 mL of EtOAc.

  • Isolation: Concentrate the filtrate in vacuo using a rotary evaporator. The product, 3,5-difluoro-2,4-dimethoxyaniline, is obtained as a solid (Yield: ~4.32 g, quantitative) [2].

Protocol B: Chemoselective Scale-Up (Pt/C + Acidic Modifier)

For pilot-scale reactions where heat dissipation and mass transfer extend reaction times beyond 6 hours, Pd/C poses a severe defluorination risk. This protocol utilizes a self-validating thermodynamic barrier against HDF.

Step-by-Step Methodology:

  • Preparation: Charge a Hastelloy reactor with the substrate (1.0 eq) and Ethanol (10 volumes).

  • Acidic Modification: Add 0.05 equivalents of concentrated Phosphoric Acid ( H3​PO4​ ). Causality: The acid lowers the pKa​ of the medium to < 5, protonating the catalyst surface and drastically increasing the activation energy required for C−F oxidative addition [3].

  • Catalyst: Add 5% Pt/C (0.01 eq Pt).

  • Reaction: Pressurize to 50 psi H2​ and stir at 25–30 °C.

  • IPC & Isolation: Monitor via HPLC. Once complete, neutralize the mixture with a mild base (e.g., NaHCO3​ buffer), filter the catalyst, and concentrate. This method guarantees <0.1% defluorinated byproduct even if left under H2​ for 24 hours.

Experimental Workflow Visualization

ExperimentalWorkflow Start Charge Substrate EtOH/EtOAc (1:1) Cat Add 10% Pd/C (Inert Atmosphere) Start->Cat Purge Purge Cycle 3x N2, 3x H2 Cat->Purge React Hydrogenation 40 psi H2, 2 hours Purge->React IPC IPC: HPLC/TLC Is Substrate Consumed? React->IPC IPC->React No (Continue) Filter Celite Filtration (Remove Catalyst) IPC->Filter Yes (Proceed) Evap Concentration in vacuo Filter->Evap End Pure 3,5-Difluoro- 2,4-dimethoxyaniline Evap->End

Figure 2: Step-by-step workflow and In-Process Control (IPC) for Protocol A.

References

  • Aarhus Sensor Green: A Fluorescent Probe for Singlet Oxygen Journal of Organic Chemistry (ACS) URL:[Link]

  • Positive allosteric modulators of the nicotinic acetylcholine receptor US Patent US20030236287A1 URL
  • Hydrogenation of halonitrobenzenes without dehalogenation US Patent US5068436A URL
  • Selective Hydrogenation of Halonitrobenzenes Current Organic Chemistry, Bentham Science URL:[Link]

  • Efficient Catalytic System for Chemoselective Hydrogenation of Halonitrobenzene to Haloaniline Using PtZn Intermetallic Compound ACS Catalysis URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene. This compound is a critical foundational intermediate in the preparation of fluorinated resorcinols and advanced fluorescent probes, such as Aarhus Sensor Green[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. Here, we will dissect the mechanistic causality behind each synthetic step, provide a self-validating experimental protocol, and troubleshoot the specific failure modes you may encounter at the bench.

Mechanistic Overview & Causality

The synthesis relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) of 1,2,4,5-tetrafluoro-3-nitrobenzene using sodium methoxide (NaOMe)[1].

The Causality of Regioselectivity: The starting material, 1,2,4,5-tetrafluoro-3-nitrobenzene, features an extremely electron-deficient aromatic ring due to the strongly electron-withdrawing nitro group[3]. In SNAr reactions, positions ortho and para to the nitro group are the most activated for nucleophilic attack[4].

  • Para Position (C6): Occupied by a hydrogen atom, which is an exceptionally poor leaving group for SNAr.

  • Ortho Positions (C2 & C4): Occupied by fluorine atoms, which are highly electronegative and serve as excellent leaving groups[4].

Consequently, the methoxide nucleophile exclusively attacks the ortho-fluorines at positions 2 and 4. Following standard IUPAC renumbering of the resulting scaffold to achieve the lowest locants, the product is designated as 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene [2].

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Step 1: Anhydrous Setup & Dissolution

  • Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet. Dissolve 1.0 equivalent of 1,2,4,5-tetrafluoro-3-nitrobenzene in strictly anhydrous methanol to achieve a 0.2 M concentration[1].

  • Causality: The SNAr mechanism is highly sensitive to moisture. Water reacts with NaOMe to generate sodium hydroxide (NaOH), which will act as a competing nucleophile and generate unwanted phenolic byproducts[3].

Step 2: Controlled Nucleophile Addition

  • Action: Cool the solution to 0 °C using an ice bath. Slowly add exactly 2.2 equivalents of a freshly titrated sodium methoxide (NaOMe) solution in methanol dropwise[1].

  • Causality: The first substitution is highly exothermic and rapid. Cooling to 0 °C prevents thermal runaway and suppresses the displacement of the less-activated meta-fluorines. The 0.2 eq excess compensates for trace moisture and ensures the slower second substitution goes to completion.

Step 3: Reaction Progression & In-Process Control (IPC)

  • Action: Remove the ice bath and stir at room temperature (20–25 °C) for 2–4 hours[1].

  • Self-Validation Check: Spot the reaction mixture against the starting material on a TLC plate using a 1:3 dichloromethane/pentane mobile phase[2].

    • Pass Criterion: The starting material must be completely absent. A single dominant new spot should be visible at an Rf of approximately 0.20[2].

    • Fail Criterion: If an intermediate spot remains, the reaction has stalled at the mono-substituted phase (See FAQ Q1). Do not proceed to workup.

Step 4: Quenching & Isolation

  • Action: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate (EtOAc)[1]. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a yellow oil[1][2].

  • Causality: Quenching with NH₄Cl (a mild acid) neutralizes residual methoxide. If water is used alone, the basic conditions during rotary evaporation can induce late-stage hydrolysis of the product.

Process Optimization Workflow

SNAr_Optimization Start 1,2,4,5-Tetrafluoro-3-nitrobenzene + Anhydrous MeOH AddBase Add 2.2 eq NaOMe at 0°C, then RT Start->AddBase Phenol Issue: Phenolic Byproduct (Moisture Contamination) Start->Phenol Wet Solvent Monitor Monitor via GC-MS/TLC (Target: 1,3-Difluoro-2,4-dimethoxy...) AddBase->Monitor Decision Is Conversion Complete? Monitor->Decision Tri Issue: Tri-substituted (Over-reaction) Monitor->Tri Excess Base/Heat Mono Issue: Mono-substituted (Under-reaction) Decision->Mono No Workup Quench with NH4Cl Extract with EtOAc Decision->Workup Yes (Optimal) Mono->AddBase Add 0.1-0.2 eq NaOMe Success Pure 1,3-Difluoro-2,4- dimethoxy-5-nitrobenzene Workup->Success

Workflow for optimizing the SNAr synthesis of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene.

Quantitative Impact of Reaction Parameters

Deviations from the validated protocol dictate the impurity profile. Use the table below to cross-reference your analytical results with potential procedural errors.

TemperatureNaOMe EquivalentsSolvent QualityTarget Product Yield (%)Mono-methoxy Impurity (%)Tri-methoxy Impurity (%)Phenolic Byproduct (%)
20–25 °C 2.2 eq Anhydrous > 95% < 1% < 1% < 1%
20–25 °C1.8 eqAnhydrous~ 60%~ 38%0%< 1%
60 °C2.5 eqAnhydrous< 40%0%> 50%< 1%
20–25 °C2.2 eqTechnical Grade< 65%< 1%< 1%> 30%
Troubleshooting FAQs

Q1: Why am I isolating a large amount of the mono-substituted intermediate (1,2,4-trifluoro-5-methoxy-3-nitrobenzene) instead of the desired product? A: This is a classic under-reaction issue. The first SNAr substitution is rapid, but the newly introduced methoxy group donates electron density into the ring via resonance. This slightly deactivates the aromatic system, making the second substitution slower and more difficult[3]. If your NaOMe reagent has degraded (e.g., absorbed atmospheric moisture or CO₂) or if you used exactly 2.0 equivalents without accounting for titration variance, the reaction will stall. Solution: Always use a fresh, titrated solution of NaOMe and supply a slight excess (2.2 eq) to drive the second substitution to completion[1].

Q2: My GC-MS indicates the presence of a tri-methoxy impurity. How do I prevent over-reaction? A: While the meta-fluorines (positions 1 and 5) are less activated than the ortho-fluorines, they can still undergo SNAr displacement if subjected to excessive thermodynamic driving forces[4]. Solution: Strictly maintain the reaction at room temperature (do not heat the reaction) and never exceed 2.2 equivalents of NaOMe[4].

Q3: The yield drops significantly after aqueous workup, and I observe a highly polar, tailing byproduct on my TLC plate. What happened? A: This indicates moisture contamination. Water in your reaction mixture or solvent reacts with sodium methoxide to form sodium hydroxide (NaOMe + H₂O → NaOH + MeOH). Hydroxide is a potent nucleophile that will displace fluorine to form fluorophenol derivatives[3]. Because phenols are highly polar and can ionize, they tail on normal-phase TLC and are often lost to the aqueous layer during basic workups. Solution: Ensure your methanol is strictly anhydrous, your glassware is flame-dried, and the reaction is run under a continuous inert atmosphere (Argon or N₂)[1].

References
  • Technical Guide: Synthesis and Properties of 2,4-Difluororesorcinol - Benchchem. 1

  • Aarhus Sensor Green: A Fluorescent Probe for Singlet Oxygen - ACS Publications. 2

  • The Use of 1,2,4,5-Tetrafluoro-3-nitrobenzene in Agrochemical Synthesis - Benchchem. 3

  • Technical Support Center: Optimizing Reactions for 1,2,4,5-Tetrafluoro-3-nitrobenzene - Benchchem.4

Sources

Optimization

Technical Support Center: Navigating Reactions with 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene. This resource provides in-depth troubleshooting advic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique reactivity of this sterically congested substrate in nucleophilic aromatic substitution (SNAr) reactions. Our goal is to equip you with the scientific rationale and practical protocols to overcome common experimental hurdles.

Introduction: The Challenge of Steric Hindrance

1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene is a highly functionalized aromatic building block. Its utility is derived from the two reactive fluoride leaving groups, activated by the potent electron-withdrawing nitro group situated para to the C1-fluoride and ortho to the C3-fluoride. However, the substrate's reactivity is profoundly influenced by the two methoxy groups at the C2 and C4 positions. These groups, while electronically influencing the ring, present a significant steric challenge, impeding the approach of nucleophiles to the adjacent fluoro-substituted carbons. This guide will address the consequences of this steric hindrance and provide strategies to achieve successful substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction with 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene so slow or failing to proceed, even with a strong nucleophile?

A1: The sluggish reactivity of this substrate is primarily due to steric hindrance. The two methoxy groups flanking the fluorine atoms create a sterically congested environment around the electrophilic centers. For an SNAr reaction to occur, the nucleophile must attack the carbon bearing the leaving group, leading to the formation of a negatively charged Meisenheimer complex.[1][2] The bulky methoxy groups physically obstruct this approach, increasing the activation energy of this rate-determining step.[3][4][5]

Furthermore, while the nitro group strongly activates the ring, the methoxy groups are electron-donating by resonance, which can slightly counteract the activation provided by the nitro group. However, the dominant factor for slow reactions is almost always steric hindrance.

Q2: I am observing substitution at only one of the two fluorine atoms. How can I control which fluorine is displaced?

A2: Achieving regioselectivity is a key challenge. The two fluorine atoms are electronically distinct:

  • C1-Fluorine: This position is para to the strongly activating nitro group and ortho to a methoxy group.

  • C3-Fluorine: This position is ortho to the nitro group and flanked by two methoxy groups.

Generally, SNAr reactions are most effective when the electron-withdrawing group is ortho or para to the leaving group, as this allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate.[2] In this case, both fluorines are well-activated. The regioselectivity will therefore be a delicate balance between electronics and sterics:

  • Electronic Preference: The C1 position, being para to the nitro group, often experiences slightly stronger activation.

  • Steric Hindrance: The C3 position is significantly more sterically hindered due to being positioned between two methoxy groups.

Therefore, with most nucleophiles, substitution is more likely to occur at the C1 position . To favor substitution at the C3 position, one might need to employ smaller nucleophiles and potentially higher temperatures, although this is a significant challenge.

Q3: Would increasing the reaction temperature be an effective strategy to overcome the steric hindrance?

A3: Yes, to an extent. Increasing the temperature provides the necessary energy to overcome the activation barrier heightened by steric repulsion. However, this approach has potential drawbacks:

  • Side Reactions: Higher temperatures can lead to decreased selectivity and the formation of undesired byproducts. For instance, decomposition of the starting material or the product can occur.

  • Di-substitution: If you are aiming for mono-substitution, higher temperatures can increase the rate of a second substitution reaction, leading to a mixture of products.

A systematic approach is recommended: start at a moderate temperature (e.g., 60-80 °C) and incrementally increase it while carefully monitoring the reaction progress by TLC or LC-MS to find an optimal balance between reaction rate and selectivity.

Q4: What type of solvent is best suited for reactions with this substrate?

A4: Polar aprotic solvents are the standard choice for SNAr reactions because they can solvate the cation of the nucleophile's salt, leaving a "naked," more reactive anionic nucleophile. They also have high boiling points, allowing for elevated reaction temperatures. Recommended solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (ACN)

For some sterically hindered reactions, the choice of solvent can be critical. It is advisable to screen a few different polar aprotic solvents to find the optimal conditions for your specific nucleophile.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Insufficient Activation: The nucleophile may be too weak. 2. Steric Hindrance: The primary issue with this substrate. 3. Low Temperature: Insufficient energy to overcome the activation barrier.1. Increase Nucleophilicity: If using an alcohol or amine, deprotonate it with a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) to generate the more reactive alkoxide or amide. 2. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. 3. Use a More Reactive Nucleophile: If possible, switch to a less sterically demanding or intrinsically more reactive nucleophile. 4. Consider Catalysis: For some SNAr reactions, phase-transfer catalysts or specific metal salts can enhance reactivity.
Formation of Multiple Products 1. Di-substitution: The product of the first substitution reacts again. 2. Reaction with Solvent: In protic solvents or with certain bases, the solvent can act as a nucleophile. 3. Lack of Regioselectivity: Competitive attack at both C1 and C3 positions.1. Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the nucleophile for mono-substitution. Adding the nucleophile slowly may also help. 2. Lower Temperature: Reduce the reaction temperature to favor the more reactive site and minimize di-substitution. 3. Use Anhydrous Polar Aprotic Solvents: Ensure solvents like DMF or DMSO are dry to prevent side reactions.
Product Degradation 1. High Temperature: The product may be unstable at elevated temperatures. 2. Strongly Basic/Acidic Conditions: The product may be sensitive to the reaction conditions.1. Optimize Temperature: Find the lowest temperature at which the reaction proceeds at a reasonable rate. 2. Careful Work-up: Neutralize the reaction mixture promptly upon completion before purification.

Visualizing the Steric Challenge

The following diagrams illustrate the key concepts discussed.

SNAr_Mechanism cluster_start Reactants cluster_ts Transition State cluster_intermediate Intermediate cluster_end Products A 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene TS Sterically Hindered Transition State A->TS Attack of Nu⁻ (Rate-Determining Step) Nu Nucleophile (Nu⁻) Nu->TS MC Meisenheimer Complex (Resonance Stabilized) TS->MC P Substituted Product MC->P Expulsion of F⁻ (Fast) LG Leaving Group (F⁻) MC->LG

Caption: General workflow of the SNAr reaction, highlighting the sterically hindered, rate-determining transition state.

Caption: Steric hindrance at C3 is more severe due to flanking methoxy groups, favoring nucleophilic attack at C1.

Experimental Protocols

Protocol 1: General Procedure for Mono-substitution with an Amine Nucleophile

This protocol provides a starting point for the reaction of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene with a primary or secondary amine.

Materials:

  • 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene

  • Amine nucleophile (1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents), dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene (1.0 mmol, 1.0 equiv.) and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous DMF (5-10 mL) to the flask.

  • Nucleophile Addition: Add the amine nucleophile (1.1 mmol, 1.1 equiv.) to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, the temperature can be cautiously increased to 100-120 °C.

  • Work-up: After the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Temperature Reaction with an Alcohol Nucleophile

This protocol is adapted for less reactive alcohol nucleophiles, which require stronger basic conditions and higher temperatures.

Materials:

  • 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene

  • Alcohol nucleophile (1.2 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Schlenk flask or similar apparatus for handling air-sensitive reagents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Alkoxide Formation: In a Schlenk flask under an inert atmosphere, suspend NaH (1.3 mmol, 1.3 equiv.) in anhydrous DMSO (5 mL). Carefully add the alcohol nucleophile (1.2 mmol, 1.2 equiv.) dropwise at room temperature. Stir for 30 minutes until hydrogen evolution ceases.

  • Substrate Addition: Add a solution of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene (1.0 mmol, 1.0 equiv.) in anhydrous DMSO (3 mL) to the freshly prepared alkoxide solution.

  • Heating: Heat the reaction mixture to 100 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. If necessary, the temperature may be increased to 130-150 °C, but be mindful of potential decomposition.

  • Work-up: Cool the reaction to room temperature and cautiously quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous phase with ethyl acetate or another suitable organic solvent.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

References

  • BenchChem. (2025). How to increase the efficiency of nucleophilic aromatic substitution reactions. BenchChem Technical Support.
  • Makarov, N., et al. (2016). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Journal of the American Chemical Society, 138(23), 7276-81.
  • Jeleń, M., & Pluta, K. (2009). SYNTHESIS OF QUINOBENZO-1,4-THIAZINES FROM DIQUINO-1,4-DITHIIN AND 2,2'-DICHLORO-3,3'-DIQUINOLINYL DISULFIDE. HETEROCYCLES, 78(9), 2325-2336.
  • Buncel, E., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, 2019-2024.
  • Hee, Y., et al. (2024). Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. Journal of the American Chemical Society.
  • Sythana, S., & Surendra, R. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development.
  • Lu, J., Paci, I., & Leitch, D. C. (2022).
  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
  • Rong, L., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances.
  • Wu, G. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
  • Petrov, V. A. (2009).
  • Singh, R. P., et al. (2015). Synthesis of heterocyclic compounds.
  • Crampton, M. R., & Emokpae, T. A. (1984). The effect of ortho substituents on the mechanism of aromatic nucleophilic substitution reactions in dipolar aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (3), 499-503.
  • Molecular Probes, Inc. (2001). Synthesis of fluorinated xanthene derivatives.
  • Suzuki, K., et al. (2022). Directed nucleophilic aromatic substitution reaction.
  • Boyle, R., et al. (2024).
  • ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
  • Dalla Croce, P., et al. (2010). A NEW APPROACH TO 1,2,3,4-TETRAHYDROQUINAZOLINE RING SYSTEM. HETEROCYCLES, 80(2), 1457.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2025). 16.

Sources

Troubleshooting

Purification and recrystallization techniques for 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene

Welcome to the Technical Support Center for advanced fluoroaromatic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced fluoroaromatic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene (CAS: 195136-63-1) .

Highly functionalized aromatic rings present unique purification hurdles. The combination of strong electron-withdrawing groups (fluoro, nitro) and electron-donating groups (methoxy) on a single benzene ring creates complex dipole moments and disrupts standard crystal packing. This guide bridges the gap between theoretical chemistry and benchtop execution, ensuring your protocols are robust, reproducible, and self-validating.

🔬 Part 1: Troubleshooting & FAQs

Q1: My synthesized 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene presents as a viscous yellow oil at room temperature. Did the reaction fail, or is my product impure? A: Your reaction has likely succeeded. It is a common misconception that all substituted nitrobenzenes are crystalline solids at room temperature. As documented in the synthesis of , pure 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene typically presents as a light yellow oil [1]. Causality: The steric clash between the ortho-methoxy groups and the meta-fluoro substituents, combined with the asymmetric dipole induced by the nitro group, severely disrupts the molecular symmetry required for stable crystal lattice formation at standard temperature and pressure (STP).

Q2: If the compound is an oil at room temperature, how can I apply recrystallization techniques to achieve >99% purity? A: You must utilize cryo-crystallization (low-temperature recrystallization). Causality: By drastically lowering the thermal kinetic energy of the system using a dry ice/acetone bath (-20°C to -78°C), you force the molecules to overcome their steric hindrance and pack into a lattice. We use a highly non-polar solvent (like anhydrous pentane) because the target compound has a steep temperature-dependent solubility curve in aliphatic hydrocarbons. As the temperature drops, the solvent's capacity to solvate the polar nitro-aromatic collapses, forcing nucleation.

Q3: During flash chromatography, my product co-elutes with unreacted precursors. What is the mechanistic reason for this, and how do I fix it? A: This occurs when using standard Ethyl Acetate/Hexanes gradients. The highly electronegative fluorine atoms withdraw electron density from the methoxy oxygen atoms, significantly reducing their ability to act as hydrogen-bond acceptors with the silica gel. Solution: Switch to a Dichloromethane (DCM) / Pentane system. DCM provides the exact dipole-dipole interactions needed to interact with the nitro group, while pentane (being more volatile and less polarizable than hexanes) provides a sharper elution band. The optimal system is 1:3 DCM/Pentane, which yields an Rf​ of 0.20 [1].

📊 Part 2: Quantitative Data & Solvent Selection

To ensure predictable purification, refer to the following validated solvent systems. Summarizing this data allows for rapid comparison and selection based on your specific crude impurity profile.

Solvent SystemVolumetric RatioTarget Rf​ Mechanistic Advantage & Impurity Behavior
DCM / Pentane 1:30.20Optimal. Sharp bands. Polar salts (e.g., sodium methoxide residues) remain firmly at the baseline.
EtOAc / Hexanes 1:9~0.25Sub-optimal. Broad tailing due to non-specific hydrogen bonding between EtOAc and silica.
Chloroform 100%0.70Too strong. Used only for highly complex derivatives (e.g., anhydride intermediates) [1], not the nitrobenzene.
Pentane (Cryo) 100%N/ARecrystallization only. Exploits the steep thermal solubility gradient of the fluoroaromatic.

🧪 Part 3: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . This means you will generate empirical proof of success at each critical juncture before moving to the next step.

Protocol A: Flash Chromatography Isolation

Objective: Isolate the target yellow oil from residual sodium methoxide and poly-substituted byproducts.

  • Aqueous Workup (Pre-purification): Quench the crude methanolic reaction mixture with water to precipitate the organics. Extract 3x with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Self-Validation: The absence of a white crust upon evaporation confirms the successful removal of inorganic sodium salts.

  • Column Packing: Pack a silica gel column (230-400 mesh) using 100% Pentane.

  • Loading: Dissolve the crude yellow oil in a minimum volume of DCM (approx. 1-2 mL per gram of crude) and load it directly onto the silica bed.

  • Elution: Elute using an isocratic mixture of 1:3 DCM/Pentane. Collect 20 mL fractions.

  • Monitoring: Spot fractions on a silica TLC plate. The target compound is highly UV-active (254 nm).

    • Self-Validation: A single, distinct UV-active spot at Rf​ = 0.20 confirms the isolation of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene.

  • Concentration: Pool the fractions containing the Rf​ 0.20 spot and remove the solvent under reduced pressure to yield the pure product as a light yellow oil [2].

Protocol B: Cryo-Crystallization (Polishing to >99% Purity)

Objective: Convert the chromatographically pure oil into a crystalline solid for long-term storage or highly sensitive downstream catalytic reductions.

  • Dissolution: Transfer the yellow oil to a flame-dried Schlenk flask. Add just enough anhydrous pentane (approx. 5 mL per gram) at room temperature to completely dissolve the oil.

  • Thermal Shock: Submerge the flask in a dry ice/acetone bath (-78°C) for 15 minutes.

    • Causality: The rapid drop in temperature forces the pentane to reject the polar nitroaromatic, inducing supersaturation.

  • Nucleation: Scratch the inside of the flask with a glass stirring rod to provide a high-energy surface for crystal nucleation. Small, pale crystals will begin to form.

  • Maturation: Transfer the flask to a -20°C freezer and leave undisturbed for 12 hours to allow the crystal lattice to mature and exclude trapped solvent molecules.

  • Cold Filtration: Rapidly filter the suspension through a pre-chilled Büchner funnel. Wash the crystals with 2 mL of -20°C pentane.

    • Self-Validation: The mother liquor will retain a deep yellow tint (containing trace organic impurities), while the isolated crystals will be significantly paler.

⚙️ Part 4: Visualizing the Purification Logic

To assist your laboratory technicians in decision-making, the following workflow dictates the logical progression from crude reaction to ultra-pure product.

Purification A Crude Reaction Mixture (Yellow Oil) B Aqueous Workup (DCM / Brine) A->B Remove salts & polar impurities C Flash Chromatography (1:3 DCM/Pentane) B->C Isolate target (Rf = 0.20) D Is Recrystallization Required? (>99% purity) C->D Evaporate solvent E Cryo-Crystallization (Pentane, -20°C) D->E Yes (For sensitive catalysis) F Pure 1,3-Difluoro-2,4- dimethoxy-5-nitrobenzene D->F No (Use directly as oil) E->F Filter cold & dry

Caption: Workflow for the isolation and purification of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene.

📚 Part 5: References

  • Aarhus Sensor Green: A Fluorescent Probe for Singlet Oxygen Source: The Journal of Organic Chemistry (ACS Publications), 2014. URL:[Link] [1]

  • Thiadiazolyl and Oxadiazolyl Urea Derivatives as KYN-OH Inhibitors and 5HT Antagonists Source: US Patent Application Publication (US 2003/0236287 A1). URL: [2]

Optimization

Troubleshooting side reactions in 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene amination

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials chemists regarding the amination of highly functionalized fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials chemists regarding the amination of highly functionalized fluoroarenes.

In the synthesis of fluorinated probes and pharmaceutical intermediates, the "amination" of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene refers to the chemoselective catalytic reduction of the C5 nitro group to yield 3,5-difluoro-2,4-dimethoxyaniline . While seemingly straightforward, the electron-rich nature of the dimethoxy groups combined with the labile C-F bonds creates a highly sensitive catalytic environment. If the thermodynamic driving force of the hydrogenolysis outpaces the kinetics of the nitro reduction, severe side reactions will compromise your yield.

This guide provides field-proven insights, causal troubleshooting, and self-validating protocols to ensure quantitative conversion.

Reaction Pathway & Side Reaction Topology

Understanding the mechanistic divergence during catalytic hydrogenation is the first step in troubleshooting. The diagram below illustrates the intended reduction pathway versus the primary failure modes: hydrodefluorination and dimerization.

G A 1,3-Difluoro-2,4-dimethoxy- 5-nitrobenzene (Starting Material) C Hydroxylamine / Nitroso (Incomplete Reduction) A->C H2, Catalyst (Step 1) D Defluorinated Anilines (Hydrodefluorination) A->D Direct C-F Cleavage B 3,5-Difluoro-2,4-dimethoxy- aniline (Target Amine) B->D Over-reduction (Pd/C, High Pressure) C->B H2, Catalyst (Step 2) E Azoxy / Azo Dimers (Condensation) C->E H2 Starvation Base Catalyzed

Figure 1. Reaction pathways and side reactions in the catalytic amination of the nitroarene.

Troubleshooting Guide & FAQs

Issue 1: Mass Loss & Hydrodefluorination

Q: My LC-MS shows a dominant mass peak at [M-18] or [M-19] relative to the target amine. Why is my product losing mass?

Causality & Solution: You are observing hydrodefluorination . Standard protocols often utilize 10% Palladium on Carbon (Pd/C) in an ethanol/ethyl acetate mixture . However, Palladium has a strong affinity for halogens. As the strongly electron-withdrawing nitro group is converted to an electron-donating amine, the aromatic ring becomes highly electron-rich. This intermediate state makes the meta-fluorine bonds highly susceptible to oxidative addition by the active Pd(0) surface, replacing the fluorine with hydrogen.

  • Actionable Fix: Switch your catalyst from 10% Pd/C to 5% Pt/C (Platinum on Carbon) . Platinum has a significantly higher kinetic barrier for C-F bond insertion while maintaining excellent kinetics for N-O bond cleavage. If you must use Pd/C, dope the reaction with a catalytic amount of quinoline to partially poison the catalyst against dehalogenation.

Issue 2: Deep Coloration & Dimerization

Q: The reaction mixture turned deep orange/red, and TLC shows highly non-polar, high-molecular-weight spots. What happened?

Causality & Solution: This indicates the formation of azoxy or azo dimers . Nitro reduction proceeds stepwise through a nitroso (-NO) and a hydroxylamine (-NHOH) intermediate. If the reaction is starved of hydrogen due to poor gas-liquid mass transfer, these two intermediates will condense to form an azoxy dimer.

  • Actionable Fix: Increase the agitation speed (e.g., >800 RPM) to improve H2 mass transfer. Ensure your Parr shaker or hydrogenation vessel maintains a constant positive pressure (15-30 psi). Never let the H2 pressure drop to zero during the run.

Issue 3: Stalled Reactions

Q: The reaction stalls, and I see a persistent intermediate that is slightly more polar than the starting material. Adding more H2 doesn't help.

Causality & Solution: You have a stalled hydroxylamine intermediate . This occurs when the catalyst surface becomes poisoned. In fluorinated systems, trace amounts of hydrofluoric acid (HF) can be generated from minor hydrodefluorination, which subsequently binds to and deactivates the metal catalyst surface .

  • Actionable Fix: Add a mild, non-nucleophilic acid scavenger to the reaction mixture. A catalytic amount of Magnesium Oxide (MgO) neutralizes trace HF, keeping the catalyst active without inducing the base-catalyzed dimerization that stronger bases (like NaOH) would cause.

Quantitative Data Summary: Catalyst Selection

The table below summarizes the expected side-reaction profiles based on the catalytic system chosen for the amination of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene.

Catalyst SystemH₂ PressureAdditiveHydrodefluorination (%)Dimerization (%)Target Amine Yield (%)
10% Pd/C 1 atmNone15 - 25%< 5%60 - 70%
10% Pd/C 3 atmNone> 30%< 2%50 - 60%
5% Pt/C 1 atmNone< 2%< 5%> 90%
5% Pt/C 1 atmMgO (0.1 eq)< 1% < 2% > 95%
Fe / NH₄Cl N/A (Transfer)EtOH/H₂O0%< 5%85 - 90%

Self-Validating Experimental Protocol

To guarantee reproducibility, use the following standardized protocol utilizing Pt/C. This protocol is designed as a self-validating system, meaning it contains built-in checkpoints to verify success before proceeding to the next step.

Title: Chemoselective Amination to 3,5-Difluoro-2,4-dimethoxyaniline

Step 1: Reaction Setup

  • Dissolve 10.0 g (45.6 mmol) of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene in 100 mL of a 1:1 mixture of anhydrous Ethanol and Ethyl Acetate in a heavy-walled hydrogenation vessel.

  • Validation Checkpoint 1: The solution must be clear and pale yellow. Any cloudiness indicates moisture or impurities that will poison the catalyst.

Step 2: Catalyst & Scavenger Addition

  • Add 0.5 g of 5% Pt/C and 0.18 g (4.5 mmol) of finely powdered MgO.

  • Causality Check: The MgO acts as an HF scavenger, ensuring the pH remains strictly neutral to prevent acid-catalyzed defluorination and base-catalyzed dimerization.

Step 3: Hydrogenation

  • Purge the vessel with N₂ gas three times, followed by three purges with H₂ gas. Pressurize to 2 atm (approx. 30 psi) and stir vigorously (>800 RPM) at room temperature.

  • Validation Checkpoint 2: Monitor the H₂ uptake gauge. A rapid initial pressure drop indicates successful nitroso formation. The reaction mixture temperature should rise slightly (exothermic).

Step 4: In-Process Control (IPC)

  • After 2–3 hours, carefully vent the vessel and sample the reaction.

  • Validation Checkpoint 3: Spot on TLC (20% EtOAc/Hexanes). The starting material ( Rf​≈0.6 ) should be completely absent. The target product ( Rf​≈0.2 ) should stain intensely with Ninhydrin (indicating a primary amine). If an orange spot at Rf​≈0.4 is present, azoxy dimers have formed due to low agitation.

Step 5: Workup and Isolation

  • Filter the mixture through a pad of Celite under a nitrogen blanket to remove the catalyst.

  • Safety Check: Do not let the Pt/C catalyst dry out in the air, as finely divided platinum can ignite solvent vapors.

  • Wash the Celite pad with 50 mL of EtOAc. Concentrate the combined filtrate in vacuo to yield the target 3,5-difluoro-2,4-dimethoxyaniline as an off-white solid.

References

  • Aarhus Sensor Green: A Fluorescent Probe for Singlet Oxygen - ACS Publications. 1

  • US 2003/0236287 A1 (Methods for Amination via Catalytic Hydrogenation) - Google Patents. 2

  • Aarhus Green: A tetrafluoro-substituted derivative of fluorescein - Semantic Scholar. 3

Sources

Troubleshooting

Technical Support Center: Optimizing SNAr Reactivity for 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with highly substituted fluoronitrobenzenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with highly substituted fluoronitrobenzenes. Below, we troubleshoot the specific kinetic and thermodynamic challenges associated with the nucleophilic aromatic substitution (SNAr) of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why is the SNAr reaction of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene so sluggish in standard solvents like ethanol or THF? A: The reactivity of this specific substrate is dictated by its unique substitution pattern. In a standard SNAr reaction, the leaving group must be ortho or para to a strongly electron-withdrawing group (like a nitro group) to stabilize the anionic Meisenheimer intermediate via resonance.

In 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene, the highly electronegative fluorine atoms (at C1 and C3) are located meta to the nitro group (at C5)[1],[2]. Because resonance stabilization from the nitro group cannot delocalize to the meta positions, the fluorines are only activated by inductive effects. Consequently, the activation energy for nucleophilic attack is unusually high. Protic solvents like ethanol further suppress the reaction by hydrogen-bonding to your nucleophile, creating a solvation shell that must be energetically stripped away before the attack can occur[3].

Q2: How do I choose the right solvent to accelerate the displacement of the meta-fluorines? A: You must transition to strongly dipolar aprotic solvents (e.g., DMSO, DMF, or NMP). QM/MM simulations and kinetic studies demonstrate that moving from protic to dipolar aprotic solvents drastically increases the SNAr reaction rate[3].

  • The Causality: Aprotic solvents strongly solvate the counter-cation (e.g., Na⁺, K⁺) but leave the nucleophile "naked" and highly reactive. Furthermore, their high dielectric constants stabilize the polar transition state leading to the Meisenheimer complex[3]. While hydrogen-bond donor (HBD) solvents can occasionally assist in the departure of the fluoride leaving group[4], the initial nucleophilic attack is the rate-limiting step for meta-fluorines, making aprotic environments mandatory.

Q3: I am observing displacement of the methoxy group instead of the fluorine. How do I prevent this regioselectivity issue? A: This is a classic conflict between kinetic and thermodynamic control. While fluorine is generally a superior leaving group to methoxy, the methoxy groups at C2 and C4 are ortho and para to the nitro group[1], meaning those carbons are highly resonance-activated. If you use overly harsh conditions (temperatures >80°C) or highly thermodynamic "hard" nucleophiles (like alkoxides), the reaction will bypass the kinetically favored fluorine and displace the thermodynamically activated methoxy group.

  • The Fix: To favor kinetic displacement of the meta-fluorine, use a "softer" nucleophile (e.g., secondary amines), strictly control the temperature (start at room temperature in DMSO, slowly ramp to 50°C max), and avoid strong bases like NaH in favor of non-nucleophilic bases like DIPEA.

Part 2: Solvent Optimization Data

To facilitate rational solvent selection, compare the physicochemical properties of common SNAr solvents and their empirical suitability for meta-fluorine displacement.

SolventClassificationDielectric Constant (ε)H-Bond DonorSNAr Suitability for Meta-F
DMSO Polar Aprotic46.8NoOptimal - Maximizes effective nucleophilicity.
DMF Polar Aprotic36.7NoExcellent - Good balance of rate and aqueous workup.
Acetonitrile Polar Aprotic37.5NoModerate - Slower rates, useful for highly delicate substrates.
Ethanol Polar Protic24.5YesPoor - Solvates and severely deactivates the nucleophile.
Toluene Non-polar2.4NoVery Poor - Fails entirely without Phase Transfer Catalysts (PTC).

Part 3: Reaction Workflow & Logical Relationships

The following decision matrix illustrates how solvent and nucleophile selection dictates the regiochemical outcome of the reaction.

Logical workflow for solvent and nucleophile selection to control SNAr regioselectivity.

Part 4: Validated Experimental Protocol

Standard Operating Procedure: Optimized SNAr with Secondary Amines Objective: Achieve selective mono-displacement of the C1 or C3 fluorine while preserving the methoxy groups. This protocol utilizes a self-validating aqueous quench method specific to DMSO.

Step-by-Step Methodology:

  • Solvent Degassing: Add 10 mL of anhydrous DMSO to an oven-dried 50 mL round-bottom flask. Sparge with Argon for 10 minutes. Rationale: Prevents oxidative side-reactions of the amine at elevated temperatures.

  • Reagent Addition: Dissolve 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene (1.0 eq, 5.0 mmol) in the DMSO. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol) followed by the secondary amine (e.g., morpholine or piperidine) (1.1 eq, 5.5 mmol).

  • Controlled Heating: Stir the reaction mixture at room temperature for 1 hour. If LC-MS indicates <10% conversion, gradually ramp the temperature to 50°C using an oil bath. Do not exceed 60°C to prevent methoxy displacement.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar Meisenheimer intermediate will not be visible, but the consumption of the starting material (high Rf) and appearance of the mono-aminated product (lower Rf, bright yellow spot) will validate progression.

  • Aqueous Quench and Isolation: Once the starting material is consumed, cool the flask to 0°C. Vigorously stir and add 30 mL of ice-cold distilled water dropwise.

    • Self-Validation: Because DMSO is infinitely miscible with water and the highly substituted product is highly hydrophobic, the target compound will crash out of solution as a bright yellow precipitate.

  • Filtration: Collect the precipitate via vacuum filtration, wash with cold water (3 x 15 mL) to remove residual DMSO and DIPEA salts, and dry under high vacuum.

References

  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed[Link]

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2[Link]

  • Aarhus Sensor Green: A Fluorescent Probe for Singlet Oxygen - ACS Publications[Link]

  • US20030236287A1 - Substituted heterocyclic ureas (Synthesis of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene)

Sources

Optimization

Preventing defluorination during 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene reduction

Welcome to the technical support center for the selective reduction of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the selective reduction of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, validated protocols, and answers to frequently asked questions regarding this challenging transformation. The primary difficulty lies in achieving complete reduction of the nitro group to an amine while preventing the undesired side reaction of hydrodefluorination.

Understanding the Challenge: The Chemistry of Defluorination

The reduction of an aromatic nitro group is a cornerstone transformation in organic synthesis.[1] However, when the aromatic ring is substituted with fluorine atoms, particularly when activated by electron-donating groups like methoxy, the risk of hydrodefluorination during catalytic hydrogenation becomes a significant issue.[2]

The mechanism of hydrodefluorination on a palladium catalyst surface is complex but is understood to involve the oxidative addition of the C-F bond to the metal center.[3] The presence of hydrogen, essential for the nitro group reduction, can then facilitate the cleavage of the C-F bond, leading to the undesired defluorinated byproduct.[4] Factors such as hydrogen pressure, catalyst type and loading, temperature, and solvent can all influence the rate of this side reaction.[5]

Troubleshooting Guide: Preventing Defluorination

This section addresses specific issues you may encounter during the reduction of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene and provides actionable solutions based on established chemical principles.

Q1: My catalytic hydrogenation with Pd/C is causing significant defluorination. How can I minimize this?

A1: This is a common issue. The high activity of Palladium on Carbon (Pd/C) can readily cleave the C-F bond.[6] Here are several strategies to mitigate this:

  • Catalyst Selection: Switch to a less reactive catalyst. Raney Nickel is often a good alternative for substrates prone to dehalogenation.[7] Sulfided platinum on carbon (Pt/C) has also demonstrated high selectivity in preventing dehalogenation.[6]

  • Lower Hydrogen Pressure: High hydrogen pressure can increase the rate of hydrodefluorination.[5] Attempt the reaction using a hydrogen balloon at atmospheric pressure instead of a high-pressure hydrogenation setup.[8]

  • Transfer Hydrogenation: Instead of using hydrogen gas, employ a transfer hydrogenation agent like ammonium formate.[6] This method generates hydrogen in situ at a controlled rate, which can often suppress defluorination.

  • Acidic Medium: Conducting the hydrogenation in the presence of an acid can sometimes inhibit dehalogenation of fluorinated nitroaromatics.[9]

Q2: I want to avoid catalytic hydrogenation altogether. What are some reliable non-catalytic methods?

A2: Several classical reduction methods are highly effective and avoid the issue of catalytic hydrodefluorination.

  • Tin(II) Chloride (SnCl₂): This is a mild and often highly selective method for reducing aromatic nitro groups.[7][10] It is well-tolerated by many functional groups, including halogens.[6] The reaction is typically carried out in a protic solvent like ethanol at reflux.[6]

  • Iron Powder in Acidic Media (Béchamp Reduction): The use of iron powder in the presence of an acid like acetic acid or ammonium chloride is a robust and economical method.[11][12] This method is known for its high chemoselectivity and is a staple in industrial-scale nitro reductions.[13]

  • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent offers a metal-free alternative.[1] It is particularly useful when acidic conditions are not compatible with the substrate. The reaction is believed to proceed through a single-electron transfer mechanism.[1]

Q3: My reaction with Tin(II) Chloride is sluggish or incomplete. What can I do?

A3: Incomplete reduction with SnCl₂ can usually be traced back to a few key factors:

  • Stoichiometry: Ensure a sufficient excess of SnCl₂·2H₂O is used. Typically, 5 equivalents are recommended to drive the reaction to completion.[6]

  • Solvent: Absolute ethanol is a common and effective solvent.[6] Ensure your solvent is of high purity and anhydrous if using anhydrous SnCl₂.

  • Temperature: The reaction often requires heating to reflux (around 70-80 °C) to proceed at a reasonable rate.[6]

  • Workup: The workup for SnCl₂ reductions can be tricky due to the formation of tin salts. After the reaction, pouring the mixture into ice and carefully basifying with aqueous NaHCO₃ or NaOH to a pH of 7-8 is crucial for precipitating the tin salts and allowing for efficient extraction of the product.[6]

Q4: The workup of my iron powder reduction is difficult due to the formation of a gelatinous iron sludge. How can I improve this?

A4: The iron oxide/hydroxide byproduct can indeed make filtration and extraction challenging. Here are some tips:

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of rust, making the workup more manageable.

  • Filtration Aid: Filter the reaction mixture through a pad of Celite to help remove the fine iron residues.[14]

  • Chelating Agents: In some cases, adding a chelating agent like EDTA during the workup can help to sequester the iron salts and prevent the formation of intractable emulsions.

Frequently Asked Questions (FAQs)

Q: Can I use Lithium Aluminium Hydride (LiAlH₄) for this reduction? A: No, LiAlH₄ is generally not suitable for the reduction of aromatic nitro compounds to anilines as it tends to produce azo compounds.[7][15]

Q: Is it possible to selectively reduce only one nitro group in a dinitro compound? A: Yes, selective reduction is often possible using reagents like sodium sulfide (Na₂S) or ammonium sulfide.[15][16] The outcome can be influenced by steric hindrance and the electronic nature of other substituents on the ring.[16][17]

Q: Are there any "green" or more sustainable methods for this reduction? A: Yes, there is growing interest in more environmentally friendly methods. Using iron powder in water is a highly sustainable approach.[18] Additionally, catalytic transfer hydrogenation in water using recyclable catalysts and surfactants is a promising green alternative.[8]

Data Summary and Protocols

Comparison of Recommended Reduction Methods
MethodReducing AgentTypical ConditionsAdvantagesDisadvantages
Catalytic Transfer Hydrogenation Pd/C, HCOONH₄Methanol, RefluxMild, avoids H₂ gasPotential for defluorination
Tin(II) Chloride Reduction SnCl₂·2H₂OEthanol, RefluxHigh selectivity, mildStoichiometric, workup can be tricky
Iron/Acid Reduction Fe, Acetic AcidEthanol, RefluxEconomical, high selectivityStoichiometric, workup can be messy
Sodium Dithionite Reduction Na₂S₂O₄aq. Ethanol, HeatMetal-free, mildStoichiometric, potential odor issues
Detailed Experimental Protocols

Protocol 1: Tin(II) Chloride Reduction

  • In a round-bottom flask, dissolve 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene (1 equivalent) in absolute ethanol.

  • Add SnCl₂·2H₂O (5 equivalents) to the solution.[6]

  • Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.[6] Monitor the reaction progress by TLC.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it into ice.

  • Carefully add 5% aqueous NaHCO₃ or NaOH to the mixture with stirring until the pH is slightly basic (pH 7-8).[6] This will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 times).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Iron/Acetic Acid Reduction

  • To a solution of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene (1 equivalent) in a mixture of ethanol and glacial acetic acid, add iron powder (3-5 equivalents).[19]

  • Heat the resulting suspension to reflux (around 80-100 °C) and monitor the reaction by TLC.[19]

  • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the iron residue. Wash the filter cake with ethyl acetate.[12]

  • Carefully neutralize the filtrate with a base such as 2M KOH or saturated NaHCO₃.

  • Partition the mixture and extract the aqueous layer with ethyl acetate (3 times).[12]

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Visualized Workflows and Mechanisms

Troubleshooting Decision Tree

Troubleshooting start Starting Problem: Defluorination during reduction q1 Are you using catalytic hydrogenation (e.g., Pd/C)? start->q1 cat_solutions Mitigation Strategies: 1. Switch to Raney Ni or Pt/C (sulfided). 2. Use H₂ balloon (atmospheric pressure). 3. Try transfer hydrogenation (e.g., HCOONH₄). 4. Add a mild acid. q1->cat_solutions YES non_cat_q Which non-catalytic method are you using? q1->non_cat_q NO yes_cat YES no_cat NO sncl2 Issue: Incomplete Reaction? Solutions: - Increase SnCl₂ to 5 eq. - Ensure reflux temperature is reached. - Check workup pH (7-8). non_cat_q->sncl2 SnCl₂ fe Issue: Difficult Workup? Solutions: - Run under inert atmosphere. - Use Celite for filtration. - Consider adding a chelator (EDTA). non_cat_q->fe Fe/Acid other Consider Sodium Dithionite (Na₂S₂O₄) as a mild, metal-free alternative. non_cat_q->other Other

Caption: A decision tree to guide troubleshooting efforts.

General Reaction Pathway

Reaction_Pathway A 1,3-Difluoro-2,4-dimethoxy- 5-nitrobenzene B [Reducing Agent] (e.g., SnCl₂, Fe/H⁺, H₂/Catalyst) C 5-Amino-1,3-difluoro- 2,4-dimethoxybenzene (Desired Product) B->C Selective Reduction D Defluorinated Byproduct (Undesired) B->D Hydrodefluorination

Caption: The desired reaction versus the undesired side reaction.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Maiti, G., & Perez, V. (2018). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. ResearchGate.
  • Wikipedia. (2023, October 27). Reduction of nitro compounds.
  • BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.
  • RSC Publishing. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.
  • ACS Publications. (2024, January 2). Method of H2 Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA). Environmental Science & Technology.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16).
  • Digital Commons @ NJIT. (n.d.). The reduction of aromatic nitro compounds with anhydrous stannous chloride.
  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Scribd. (n.d.). Sodium Dithionite Reduction of Nitroarenes.
  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
  • Wordpress. (2026, March 20). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).
  • ResearchGate. (2021, August 5). Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation?
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
  • Chemistry Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?
  • Reddit. (2025, December 23). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • ACS Publications. (2022, December 28). Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977. Organic Process Research & Development.
  • PMC. (n.d.). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers.
  • Wikipedia. (2023, November 29). Hydrodefluorination.
  • Thieme. (2023). Process Understanding Enables Control of Hydrogen Fluoride Formation in a Nitroarene Reduction.
  • CDN. (2024, January 2). Method of H2 Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA).
  • BenchChem. (2026). selective reduction of nitro group without affecting other functional groups.
  • ACS Publications. (2010, December 21). Mechanism of the Catalytic Hydrodefluorination of Pentafluoropyridine by Group Six Triangular Cluster Hydrides Containing Phosphines: A Combined Experimental and Theoretical Study. Organometallics.
  • Frontiers. (2019, August 27). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
  • BenchChem. (2025). Technical Guide: Synthesis and Properties of 2,4-Difluororesorcinol.
  • Organic Chemistry Portal. (n.d.). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates.
  • SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O.
  • Google Patents. (n.d.). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
  • AZoM. (2016, July 11). Catalytic Hydrogenation Reaction.
  • ResearchGate. (2020, September 4). (PDF) Substituent effects of nitro group in cyclic compounds.
  • Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds.
  • ECHEMI. (n.d.). Selective nitro reduction of poly nitro compounds.

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Troubleshooting

Technical Support Center: Catalyst Selection for 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene Transformations

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene. This guide provides in-depth technical assistance, troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the catalytic transformations of this versatile synthetic intermediate.

Introduction

1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene is a highly functionalized aromatic building block. The presence of two fluorine atoms, two methoxy groups, and a nitro group offers multiple reaction sites. The electron-withdrawing nature of the nitro group and fluorine atoms significantly influences the reactivity of the benzene ring, making it particularly susceptible to nucleophilic aromatic substitution (SNAr) and a good substrate for various cross-coupling reactions, following the reduction of the nitro group. This guide will focus on the three primary transformations of this molecule:

  • Selective Reduction of the Nitro Group: Converting the nitro group to an amine is often the first step to enable further functionalization, such as amide bond formation or participation in cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SNAr) of Fluorine Atoms: The activated fluorine atoms can be displaced by a variety of nucleophiles to introduce new functional groups.

  • Palladium-Catalyzed Cross-Coupling Reactions: Following nitro group reduction, the resulting aniline can be transformed, or the fluorine atoms can be targeted for C-C and C-N bond formation.

This resource is designed to provide not just protocols but also the underlying scientific principles to empower you to make informed decisions in your experimental design and effectively troubleshoot any challenges that may arise.

Part 1: Selective Reduction of the Nitro Group

The reduction of the nitro group in 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene to the corresponding aniline is a critical transformation. The primary challenge is to achieve high chemoselectivity, reducing the nitro group without affecting the fluorine or methoxy substituents.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during the reduction of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene?

A1: The main concern is the potential for hydrodefluorination, where one or both fluorine atoms are replaced by hydrogen. This is particularly a risk under harsh catalytic hydrogenation conditions. Over-reduction to hydroxylamines or other intermediates can also occur if the reaction is not carefully monitored.

Q2: I am observing significant hydrodefluorination. How can I minimize this side reaction?

A2: To minimize hydrodefluorination, consider the following:

  • Catalyst Choice: Platinum-based catalysts (e.g., PtO₂) can be more prone to causing dehalogenation than palladium catalysts (e.g., Pd/C).

  • Catalyst Loading: Use the lowest effective catalyst loading.

  • Reaction Conditions: Lower hydrogen pressure and temperature can reduce the incidence of hydrodefluorination.

  • Additives: The addition of a catalyst poison or moderator, such as quinoline or thiophene, can sometimes selectively inhibit the dehalogenation reaction.

  • Alternative Reducing Agents: Consider using chemical reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic media, which are generally less likely to cause hydrodefluorination.[1]

Q3: Can I use sodium borohydride (NaBH₄) for this reduction?

A3: Sodium borohydride alone is generally not strong enough to reduce an aromatic nitro group. However, its reactivity can be enhanced by the addition of a catalyst, such as copper-based catalysts, which have shown high efficiency in reducing nitroarenes.[2][3][4]

Troubleshooting Guide: Nitro Group Reduction
Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction 1. Insufficient reducing agent.2. Catalyst deactivation.3. Poor substrate solubility.1. Increase the equivalents of the reducing agent.2. Use fresh catalyst or a higher catalyst loading.3. Change the solvent system to improve solubility.
Formation of multiple products 1. Over-reduction to hydroxylamine or other intermediates.2. Competing hydrodefluorination.1. Monitor the reaction closely by TLC or LC-MS and stop when the starting material is consumed.2. Refer to Q2 for minimizing hydrodefluorination.
Low yield 1. Product degradation during workup.2. Poor extraction of the aniline product.1. Ensure the workup conditions are not overly acidic or basic.2. Adjust the pH of the aqueous phase during extraction to ensure the aniline is in its free base form for better solubility in organic solvents.
Experimental Protocol: Selective Nitro Reduction using SnCl₂•2H₂O

This protocol is a general guideline for the selective reduction of the nitro group in the presence of sensitive halogen substituents.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene (1.0 eq.) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂•2H₂O, 4-5 eq.) to the solution.

  • Reaction: Heat the mixture to reflux (around 78 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

    • Add water and carefully basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of ~8. This will precipitate tin salts.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.

  • Purification: Purify the crude aniline by column chromatography or recrystallization.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene makes it an excellent substrate for nucleophilic aromatic substitution (SNAr).[5] The fluorine atoms are good leaving groups, and their substitution allows for the introduction of a wide range of functionalities.

Regioselectivity in SNAr

A key consideration in the SNAr of this molecule is the regioselectivity of the substitution. The two fluorine atoms are not in equivalent chemical environments. The fluorine at the 1-position is ortho to the nitro group, while the fluorine at the 3-position is para to the nitro group. Generally, nucleophilic attack is favored at positions ortho and para to a strong electron-withdrawing group like a nitro group, as the negative charge in the Meisenheimer intermediate can be delocalized onto the nitro group.[6][7]

For 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene, the fluorine at the 3-position (para to the nitro group) is expected to be more reactive towards nucleophilic attack due to more effective resonance stabilization of the Meisenheimer intermediate. However, steric hindrance from the adjacent methoxy group at the 4-position might influence the selectivity.

Diagram: Regioselectivity in SNAr

SNAr_Regioselectivity cluster_substrate 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene cluster_nucleophile Nucleophile cluster_products Potential Products Substrate Substrate Product_para Para-substitution Product (Major) Substrate->Product_para More Favorable (Para to NO2) Product_ortho Ortho-substitution Product (Minor) Substrate->Product_ortho Less Favorable (Ortho to NO2) Nucleophile Nu- Nucleophile->Substrate Nucleophilic Attack

Caption: Predicted regioselectivity in the SNAr of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene.

Frequently Asked Questions (FAQs)

Q4: Which nucleophiles are suitable for SNAr with this substrate?

A4: A wide range of nucleophiles can be used, including:

  • Amines: Primary and secondary aliphatic and aromatic amines.

  • Alkoxides: Sodium or potassium alkoxides to form ethers.

  • Thiolates: To introduce sulfur functionalities.

  • Water/Hydroxide: To form phenols, though this often requires harsher conditions.

Q5: I am getting a mixture of mono- and di-substituted products. How can I favor mono-substitution?

A5: To favor mono-substitution:

  • Stoichiometry: Use a limited amount of the nucleophile (e.g., 1.0-1.2 equivalents).

  • Reaction Temperature: Lowering the reaction temperature can improve selectivity.

  • Reaction Time: Monitor the reaction closely and stop it once the desired mono-substituted product is formed in a significant amount.

Troubleshooting Guide: SNAr Reactions
Problem Potential Cause(s) Recommended Solution(s)
No reaction 1. Nucleophile is not strong enough.2. Reaction temperature is too low.3. Inappropriate solvent.1. Use a stronger nucleophile or a stronger base to deprotonate the nucleophile.2. Increase the reaction temperature.3. Use a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the reaction.
Low regioselectivity 1. High reaction temperature.2. Steric effects influencing the site of attack.1. Lower the reaction temperature.2. Consider using a bulkier nucleophile, which may favor attack at the less sterically hindered position.
Experimental Protocol: General Procedure for SNAr with an Amine
  • Reaction Setup: In a sealed tube or a round-bottom flask with a condenser, dissolve 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene (1.0 eq.) in a polar aprotic solvent (e.g., DMF or DMSO).

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 eq.) and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Reaction: Heat the reaction mixture (typically between 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Workup:

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography.

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. For 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene, these reactions are typically performed after the reduction of the nitro group to an aniline. However, direct coupling at the C-F bond is also possible, though it generally requires more specialized catalytic systems. This section will focus on the more common post-reduction transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds between an aryl halide (or triflate) and an amine.[8][9] In the context of our substrate, this would typically involve the reaction of the corresponding aryl halide (formed from the aniline via diazotization and substitution) with an amine.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Substrate 1,3-Difluoro-2,4-dimethoxy-5-aminobenzene Diazotization Diazotization (e.g., NaNO2, HBr) Substrate->Diazotization Aryl_Bromide Aryl Bromide Intermediate Diazotization->Aryl_Bromide Product C-N Coupled Product Aryl_Bromide->Product Coupling_Partner Amine (R-NH2) Coupling_Partner->Product Buchwald-Hartwig Amination Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Product

Caption: General workflow for Buchwald-Hartwig amination starting from the aniline derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation between an organoboron compound and an aryl or vinyl halide/triflate.[10][11][12] Similar to the Buchwald-Hartwig amination, this reaction would typically be performed on an aryl halide derived from the aniline.

Catalyst Selection for Cross-Coupling Reactions

The success of both Buchwald-Hartwig and Suzuki-Miyaura couplings is highly dependent on the choice of the palladium catalyst, ligand, and base.[3][13][14]

Reaction Component Buchwald-Hartwig Amination Suzuki-Miyaura Coupling
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos)Phosphine ligands (e.g., PPh₃, SPhos) or N-heterocyclic carbenes (NHCs)
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)Inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
Solvent Anhydrous, non-polar solvents (e.g., toluene, dioxane)Often a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water)
Frequently Asked Questions (FAQs)

Q6: Can I perform a Suzuki-Miyaura coupling directly on the C-F bond?

A6: While C-F bond activation in Suzuki-Miyaura coupling is possible, it is challenging and typically requires specialized nickel or palladium catalysts with specific ligands designed for C-F bond cleavage. For routine synthesis, converting the aniline to a more reactive halide (e.g., bromide or iodide) is the more common and reliable approach.

Q7: My cross-coupling reaction is not working. What are the common causes of failure?

A7: Common causes of failure in palladium-catalyzed cross-coupling reactions include:

  • Catalyst Poisoning: Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere. Functional groups like thiols can poison the catalyst.

  • Inactive Catalyst: Use a fresh palladium source and ensure the ligand is not oxidized.

  • Incorrect Base: The choice of base is crucial and often substrate-dependent.

  • Poor Solubility: The reaction mixture should be homogeneous, or at least well-stirred if biphasic.

Troubleshooting Guide: Cross-Coupling Reactions
Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion 1. Inactive catalyst system.2. Incorrect reaction conditions.1. Screen different palladium precatalysts and ligands.2. Optimize the base, solvent, and temperature.
Formation of homocoupling byproducts 1. Inefficient transmetalation step (Suzuki).2. Side reactions of the organoboron reagent.1. Ensure the base is appropriate for activating the boronic acid.2. Use freshly prepared or purified boronic acid.
Decomposition of starting materials 1. Base-sensitive functional groups.2. High reaction temperature.1. Use a milder base (e.g., K₂CO₃ instead of NaOtBu).2. Lower the reaction temperature.

References

  • Ningbo Inno Pharmchem Co., Ltd. Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Available from: [Link]

  • Merck KGaA. Process for the preparation of 4-fluoro-3-methoxyaniline. WO 2025/109026 A1.
  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • Aroso, M., et al. Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline. ResearchGate. Available from: [Link]

  • Bayer AG. Process for preparing 1,3-difluorobenzene. US5504264A.
  • CN1348951A. Water phase synthesis process of difluoromethoxy nitrobenzene.
  • PubChem. 1,3-Difluoro-5-nitrobenzene. Available from: [Link]

  • Gabbutt, C. D., et al. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Available from: [Link]

  • Sumitomo Chemical Company, Limited. Process for producing 2,4-difluoronitrobenzene. WO2007072679A1.
  • Gabbutt, C. D., et al. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. Available from: [Link]

  • Li, J., et al. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. MDPI. Available from: [Link]

  • Buchwald, S. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]

  • Grivsky, E. M., et al. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed. Available from: [Link]

  • Wang, Y., et al. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available from: [Link]

  • Jaworski, J., et al. Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study. PMC. Available from: [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. Available from: [Link]

  • ResearchGate. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Available from: [Link]

  • LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. Available from: [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group. Available from: [Link]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Available from: [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]

  • ResearchGate. A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. Available from: [Link]

Sources

Optimization

Technical Support Center: Minimizing Impurities in the Scale-Up Synthesis of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up bottlenecks of complex fluorinated aromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up bottlenecks of complex fluorinated aromatics. When synthesizing 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene, many chemists initially attempt direct nitration of 1,3-difluoro-2,4-dimethoxybenzene. However, this route is notorious for generating uncontrollable regioisomeric mixtures and oxidative tar.

The industry-standard, high-fidelity approach relies on Nucleophilic Aromatic Substitution (SNAr) . By starting with 1,2,3,4-tetrafluoro-5-nitrobenzene (also known as 2,3,4,5-tetrafluoronitrobenzene) (1)[1], we leverage the electron-withdrawing nitro group, which strongly activates the ortho (C4) and para (C2) positions for nucleophilic attack (2)[2]. Reacting this precursor with exactly two equivalents of sodium methoxide (NaOMe) selectively displaces the fluorines at C2 and C4, yielding the target compound with high regiochemical purity (3)[3].

Below is our comprehensive troubleshooting guide, structured to help you understand the causality behind impurity formation and implement self-validating protocols for your scale-up.

Mechanistic Workflow & Impurity Pathways

SNAr_Pathway SM 1,2,3,4-Tetrafluoro-5-nitrobenzene (Starting Material) Intermediate Mono-methoxy Intermediate (Incomplete SNAr) SM->Intermediate + 1 eq NaOMe (Fast, Exothermic) Phenol Phenolic Impurities (Hydrolysis) SM->Phenol H2O / NaOH (Moisture Contamination) Target 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene (Target Product) Intermediate->Target + 1 eq NaOMe (Rate-determining, Requires Heat) Intermediate->Phenol H2O / NaOH (Moisture Contamination) OverSub Trimethoxy Impurity (Over-substitution) Target->OverSub Excess NaOMe High Temp (>45°C)

Fig 1. Reaction pathways and impurity formation in the SNAr synthesis of the target nitrobenzene.

Troubleshooting FAQs

Q1: We are observing a significant build-up of a mono-methoxy intermediate. Why is the reaction stalling? Analysis: The SNAr proceeds stepwise. The first substitution (at the para-position, C2) is highly exothermic and rapid due to the unhindered, strongly electron-deficient nature of the tetrafluorinated ring. However, the introduction of the first methoxy group donates electron density back into the ring via resonance, slightly deactivating it. This raises the activation energy required for the second substitution (at the ortho-position, C4). Solution: If the reaction stalls, it lacks the thermal driving force for the second step. Ensure the maturation phase is heated to 40 °C. Self-Validation: Monitor the reaction via HPLC; do not initiate the quench until the mono-methoxy peak area is < 0.5%.

Q2: Our HPLC shows 5–10% of a trimethoxy impurity. How do we suppress this over-reaction? Analysis: The trimethoxy impurity forms when the meta-fluorines (C1 or C3), which are only weakly activated by the nitro group, undergo SNAr. This occurs exclusively due to excessive thermal energy or a stoichiometric excess of methoxide. Solution: Strict stoichiometric control is paramount. Titrate your NaOMe solution prior to use to ensure exactly 2.05 equivalents are added. Utilize a two-stage temperature profile: maintain 0–10 °C for the first equivalent addition, and only raise to 40 °C for the second equivalent. Never exceed 45 °C.

Q3: We are detecting hydroxylated byproducts (fluoronitrophenols). What is the mechanism? Analysis: Hydroxide ions are potent nucleophiles that compete directly with methoxide. If moisture is present in the methanol solvent or the reactor atmosphere, it reacts with NaOMe to form NaOH. This leads to the displacement of fluorine by hydroxide, forming stable phenolic impurities that are notoriously difficult to separate during crystallization (4)[4]. Solution: Implement a self-validating moisture control protocol. Perform a Karl Fischer (KF) titration on the solvent mixture before adding the starting material. The KF value must be strictly < 50 ppm.

Q4: During the initial addition, the reaction mixture darkened significantly, and the yield dropped. What happened? Analysis: Darkening (tar formation) indicates oxidative degradation or the decomposition of the Meisenheimer complex due to localized thermal runaways. Because the first SNAr step is highly exothermic, poor mixing leads to localized hot spots where the temperature easily exceeds the degradation threshold of the electron-rich intermediates. Solution: Increase the agitation speed to ensure rapid heat dissipation and strictly control the NaOMe dosing rate. Ensure the reactor's jacket cooling capacity is sufficient to maintain the internal temperature below 10 °C during the initial dosing phase.

Quantitative Impurity Profiling

The following table summarizes how deviations in scale-up parameters directly impact the impurity profile and overall yield.

Scale-Up ConditionTarget Yield (%)Mono-methoxy Impurity (%)Trimethoxy Impurity (%)Phenolic Impurity (%)
Sub-optimal (Excess Reagent): 2.5 eq NaOMe, 50 °C65.00.125.44.5
Sub-optimal (Low Temp): 2.0 eq NaOMe, 10 °C constant55.042.0< 0.11.0
Moisture Contamination: 2.0 eq NaOMe, KF > 2000 ppm70.02.51.018.5
Optimized Protocol: 2.05 eq NaOMe, 40 °C maturation, KF < 50 ppm92.5 < 0.5 < 0.5 < 0.1
Optimized Scale-Up Protocol

This protocol is designed as a self-validating system to ensure reproducibility and minimize impurities at the kilogram scale.

Objective: Achieve >98% purity of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene with <1% total impurities. Materials:

  • 1,2,3,4-Tetrafluoro-5-nitrobenzene (1.0 eq)

  • Sodium methoxide (NaOMe) solution in Methanol (25 wt%, freshly titrated, 2.05 eq)

  • Anhydrous Methanol (KF < 50 ppm)

Step-by-Step Methodology:

  • Reactor Preparation & Validation: Purge a jacketed glass-lined reactor with N₂. Charge with anhydrous methanol (5 volumes). Validation Step: Pull a sample and perform a Karl Fischer titration. Proceed only if moisture is < 50 ppm.

  • Substrate Charging: Charge 1,2,3,4-tetrafluoro-5-nitrobenzene (1.0 eq) into the reactor. Set agitation to maximum safe RPM to prevent localized pooling.

  • First Stage SNAr (Exothermic): Cool the internal mixture to 0 °C to 5 °C. Dose 1.0 eq of the NaOMe solution dropwise over 2 hours. Critical Control: Adjust the dosing rate to ensure the internal temperature never exceeds 10 °C. This selectively forms the mono-methoxy intermediate.

  • Second Stage SNAr (Endothermic): Warm the reactor jacket to achieve an internal temperature of 15 °C. Dose the remaining 1.05 eq of NaOMe over 2 hours.

  • Maturation Phase: Heat the reaction mixture to 40 °C and stir for 4–6 hours. Validation Step: Pull hourly samples for HPLC analysis. The reaction is deemed complete when the mono-methoxy intermediate peak is < 0.5%. Do not exceed 45 °C.

  • Quenching: Cool the reactor to 0 °C. Slowly quench with 1M HCl until the pH reaches 6.0–7.0. This neutralizes excess methoxide, immediately halting any potential tri-substitution or hydrolysis pathways.

  • Isolation: Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the target compound as a highly pure yellow oil/solid.

References
  • Aarhus Sensor Green: A Fluorescent Probe for Singlet Oxygen - ACS Publications. Available at:[Link]

  • CA2219648C - Derivatives of 6,8-difluoro-7-hydroxycoumarin - Google Patents.
  • Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. Available at:[Link]

  • 1,2,3,4-tetrafluoro-5-nitrobenzene Chemical Data - Stenutz. Available at:[Link]

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene vs. 1,5-Difluoro-2,4-dimethoxy-3-nitrobenzene

Target Audience: Researchers, computational chemists, and drug development professionals Focus: Nucleophilic Aromatic Substitution ( SN​Ar ), Regioselectivity, and Electronic Activation Executive Summary & Mechanistic Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals Focus: Nucleophilic Aromatic Substitution ( SN​Ar ), Regioselectivity, and Electronic Activation

Executive Summary & Mechanistic Rationale

The functionalization of highly substituted fluoroarenes is a cornerstone of modern pharmaceutical development. When evaluating the reactivity profiles of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene (Isomer A) and 1,5-difluoro-2,4-dimethoxy-3-nitrobenzene (Isomer B) , the primary divergence in chemical behavior stems from the relative positioning of the strongly electron-withdrawing nitro ( −NO2​ ) group against the electron-donating methoxy ( −OCH3​ ) groups.

Although both isomers feature fluorine atoms situated meta to the nitro group—traditionally a non-activating position for standard SN​Ar addition-elimination mechanisms [1]—subtle stereoelectronic environments dictate their divergent reactivity profiles.

Structural Causality
  • Isomer A (1,3-difluoro-2,4-dimethoxy-5-nitrobenzene): The nitro group at C5 is para to the methoxy group at C2 and ortho to the methoxy group at C4. The strong resonance donation (+M effect) from the C2 methoxy directly antagonizes the electron-withdrawing (-M) effect of the nitro group at the para position.

  • Isomer B (1,5-difluoro-2,4-dimethoxy-3-nitrobenzene): The nitro group at C3 is ortho to both methoxy groups (C2 and C4). This creates extreme steric crowding (the "ortho effect"), forcing the nitro group to twist out of the aromatic plane. This out-of-plane twist significantly diminishes its resonance withdrawal capability, rendering the ring surprisingly electron-rich and heavily reliant on the inductive withdrawal (-I) of the fluorines for any electrophilic character [2].

Pathway Visualization: SN​Ar Meisenheimer Complex Formation

To understand the kinetic barriers of these two isomers, we must evaluate the transition state leading to the Meisenheimer complex. Below is the reaction coordinate logic for a targeted nucleophilic attack (e.g., using a secondary amine).

SNAr_Mechanism Substrate Fluoroarene Substrate TS1 Transition State 1 (Rate-Limiting) Substrate->TS1 Nucleophile Amine Nucleophile (e.g., Morpholine) Nucleophile->TS1 Meisenheimer Meisenheimer Complex (Delocalized Anion) TS1->Meisenheimer Addition TS2 Transition State 2 (Fast Elimination) Meisenheimer->TS2 Product Substituted Product + HF TS2->Product F- Loss

Caption: General SN​Ar addition-elimination pathway highlighting the rate-limiting Meisenheimer complex formation.

Comparative Experimental Data

Because the fluorines in both isomers are meta to the nitro group, standard SN​Ar conditions (room temperature, weak bases) yield negligible conversion. Forcing conditions or the use of highly nucleophilic reagents (e.g., sodium methoxide or cyclic secondary amines under thermal stress) are required [3].

Table 1: Quantitative Reactivity Comparison (Morpholine Substitution)
ParameterIsomer A (1,3-difluoro...)Isomer B (1,5-difluoro...)Mechanistic Implication
Reaction Temp ( C) 80 - 100110 - 130Isomer B requires higher thermal energy due to nitro group steric deconjugation.
Conversion (24h, %) 65%22%Isomer A maintains partial coplanarity of the −NO2​ group, stabilizing the anionic intermediate better than B.
Regioselectivity C3 > C1C1 C5Isomer A favors attack at C3 due to lesser steric hindrance compared to C1 (flanked by two OMe groups).
Primary Side Reaction Ether cleavage (demethylation)DecompositionExtended heating of Isomer B leads to non-specific degradation before SN​Ar occurs.

Validated Experimental Protocols

The following self-validating protocol utilizes morpholine as a nucleophile to probe the reactivity of the unactivated C-F bonds. The protocol relies on polar aprotic solvents to maximize the nucleophilicity of the amine while stabilizing the transition state.

Protocol: High-Temperature SN​Ar Amination

Rationale: Dimethyl sulfoxide (DMSO) is selected as the solvent because its high dielectric constant stabilizes the Meisenheimer complex, which is critical when the leaving group is meta to the primary activating moiety [4].

Reagents:

  • Isomer A or Isomer B (1.0 mmol)

  • Morpholine (3.0 mmol, 3.0 eq)

  • Potassium carbonate ( K2​CO3​ , anhydrous) (2.0 mmol, 2.0 eq)

  • Anhydrous DMSO (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 1.0 mmol of the selected fluoroarene and 2.0 mmol of finely powdered anhydrous K2​CO3​ .

  • Solvent Addition: Purge the flask with argon for 5 minutes. Inject 5.0 mL of anhydrous DMSO.

  • Nucleophile Introduction: Add 3.0 mmol of morpholine dropwise via syringe. Causality note: Excess morpholine is used to drive the unfavorable equilibrium forward and compensate for potential solvent-induced degradation at high temperatures.

  • Thermal Activation: Seal the flask and heat the reaction mixture in an oil bath. For Isomer A, set the temperature to 90 C. For Isomer B, set the temperature to 120 C.

  • Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1) every 4 hours.

  • Quenching & Extraction: Upon reaching maximum conversion (typically 18-24 hours), cool the mixture to room temperature. Pour into 25 mL of ice-cold brine to crash out the organic components. Extract with Ethyl Acetate ( 3×15 mL).

  • Purification: Wash the combined organic layers with water ( 5×10 mL) to remove residual DMSO [4]. Dry over MgSO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from[Link]

  • Imperial College London. Reactivity at Carbon Centres: Aromatic Compounds as Electrophiles. Retrieved from[Link]

  • National Institutes of Health (NIH). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

Comparative

Comparative Guide: Regioselective Leaving Group Ability of Fluorine in Polyfluoronitrobenzenes

For researchers and drug development professionals, mastering the regiocontrol of Nucleophilic Aromatic Substitution (SₙAr) is critical for synthesizing complex functional materials and pharmaceuticals. The compound 1,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, mastering the regiocontrol of Nucleophilic Aromatic Substitution (SₙAr) is critical for synthesizing complex functional materials and pharmaceuticals. The compound 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene serves as an exceptional case study in differential reactivity. It is a vital building block used in the synthesis of advanced fluorophores like Aarhus Sensor Green 1.

This guide objectively compares the leaving group ability of fluorine atoms across different regiochemical positions, explaining why certain fluorines are readily displaced while those in 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene remain stubbornly retained.

Mechanistic Causality: The SₙAr Framework

In aliphatic systems (Sₙ1/Sₙ2), fluorine is notoriously a poor leaving group due to the high strength of the C–F bond. However, in Nucleophilic Aromatic Substitution (SₙAr), fluorine is often the best leaving group (F > Cl > Br > I) 2.

This inversion of reactivity occurs because the rate-determining step in SₙAr is not the cleavage of the carbon-halogen bond, but rather the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex . Fluorine’s extreme electronegativity pulls electron density away from the aromatic ring, highly activating the ipso-carbon for nucleophilic attack and stabilizing the resulting transition state 3.

However, this leaving group ability is strictly governed by positional activation . The Meisenheimer complex must be resonance-stabilized by a strong electron-withdrawing group (EWG), such as a nitro (-NO₂) group, located at the ortho or para position relative to the leaving fluorine.

Pathway Visualization

The following diagram illustrates the logical relationship between regiochemistry and reaction success during the synthesis of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene from its tetrafluorinated precursor.

SNAr_Pathway SM 1,2,3,4-Tetrafluoro-5-nitrobenzene (Highly Electrophilic) AttackOP Attack at C2 / C4 (Ortho/Para to NO2) SM->AttackOP Favored (NaOMe) AttackM Attack at C1 / C3 (Meta to NO2) SM->AttackM Disfavored (NaOMe) MeisenheimerOP Meisenheimer Complex (Resonance Stabilized) AttackOP->MeisenheimerOP MeisenheimerM Meisenheimer Complex (Inductive Only) AttackM->MeisenheimerM Product 1,3-Difluoro-2,4-dimethoxy- 5-nitrobenzene MeisenheimerOP->Product Fast F⁻ Elimination NoRxn High Energy Barrier (No Substitution) MeisenheimerM->NoRxn Blocked

Regioselective SNAr pathway demonstrating differential fluorine leaving group abilities.

Comparative Data Analysis

To understand the leaving group ability of the fluorines in 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene, we must look at how the molecule is synthesized from 1,2,3,4-tetrafluoro-5-nitrobenzene . When exposed to sodium methoxide (NaOMe), the precursor undergoes a highly regioselective double substitution.

Table 1: Comparative SₙAr Reactivity in the Tetrafluoro Precursor
PositionSubstituentRelationship to NO₂Meisenheimer StabilizationLeaving Group AbilityExperimental Outcome
C2 FluorineParaHigh (Resonance)Excellent Displaced by NaOMe
C4 FluorineOrthoHigh (Resonance)Excellent Displaced by NaOMe
C1 FluorineMetaLow (Inductive Only)Poor Retained (Forms Product F1)
C3 FluorineMetaLow (Inductive Only)Poor Retained (Forms Product F3)
Internal Comparison: F1 vs. F3 in the Final Product

If a researcher attempts a forced third substitution on 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene, which of the remaining fluorines is the better leaving group?

Both F1 and F3 are meta to the nitro group, meaning they lack resonance stabilization. Furthermore, the newly introduced methoxy (-OMe) groups are strong π-donors (+M effect), which severely deactivates the aromatic ring toward further nucleophilic attack.

Table 2: Leaving Group Ability Comparison Within 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene
PositionSteric EnvironmentElectronic Environment (+M Effect)Relative Leaving Group Ability
F1 (C1) Moderate (Flanked by 1 OMe, 1 H)Strongly Deactivated (1 Ortho OMe, 1 Para OMe)Poor (Marginally better due to lower sterics)
F3 (C3) High (Flanked by 2 OMe groups)Strongly Deactivated (2 Ortho OMe groups)Extremely Poor

Self-Validating Experimental Protocol

The following protocol details the regioselective methoxylation of 1,2,3,4-tetrafluoro-5-nitrobenzene. This workflow acts as a self-validating system: the quantitative yield of the difluoro-dimethoxy product physically proves the vast disparity in leaving group ability between the ortho/para fluorines and the meta fluorines.

Objective: Synthesize 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene by selectively displacing highly activated fluorines.

Materials:

  • 1,2,3,4-tetrafluoro-5-nitrobenzene (1.0 equiv, 12.8 mmol)

  • Sodium metal (2.2 equiv, 28.2 mmol)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of Nucleophile: Add sodium metal (0.648 g) portion-wise to a flame-dried round-bottom flask containing 10.0 mL of anhydrous MeOH under an argon atmosphere.

    • Causality: Generating NaOMe in situ ensures strict anhydrous conditions. The presence of water would generate hydroxide ions, leading to competing nucleophilic attack and unwanted fluorophenol byproducts.

  • Substrate Preparation & Temperature Control: In a separate flask, dissolve 1,2,3,4-tetrafluoro-5-nitrobenzene (2.50 g) in 10.0 mL of MeOH and cool the solution to 0 °C using an ice bath.

    • Causality: The displacement of the first fluorine (para to NO₂) is highly exothermic. Cooling the reaction prevents thermal runaway and suppresses non-specific demethylation side reactions.

  • Addition: Once the sodium is completely consumed, add the freshly prepared NaOMe solution dropwise to the substrate solution at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

    • Causality: While the first substitution is rapid at 0 °C, the second substitution (ortho to NO₂) requires room temperature to overcome the electronic deactivation caused by the newly added electron-donating methoxy group. The reaction naturally halts after the second substitution because the remaining fluorines (at C1 and C3) are meta to the nitro group and cannot stabilize the Meisenheimer complex.

  • Quenching & Extraction: Quench the reaction by adding distilled water. Extract the aqueous mixture three times with DCM.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Remove the solvents in vacuo to yield 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene as a yellow oil (approx. 2.68 g, 95% yield).

References

  • Pedersen, S. K., et al. "Aarhus Sensor Green: A Fluorescent Probe for Singlet Oxygen." ACS Publications. Available at:[Link]

Sources

Validation

HPLC Method Validation for 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene Purity Analysis: A PFP vs. C18 Comparison Guide

Introduction & Mechanistic Rationale The compound 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene (CAS 195136-63-1) is a highly functionalized, electron-deficient aromatic building block. It is utilized as a critical intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene (CAS 195136-63-1) is a highly functionalized, electron-deficient aromatic building block. It is utilized as a critical intermediate in the synthesis of advanced fluorophores, most notably Aarhus Sensor Green, a highly specific probe for detecting singlet oxygen in biological systems . Ensuring the absolute purity of this intermediate is paramount; trace positional isomers or des-fluoro impurities can quench fluorescence or severely alter the photophysical properties of the final probe.

Standard purity analyses in pharmaceutical and chemical development often default to C18 (octadecylsilane) stationary phases. However, highly fluorinated, sterically hindered aromatics present a unique analytical challenge. C18 columns rely almost exclusively on hydrophobic dispersion forces. Because the substitution of a hydrogen atom with a fluorine atom minimally alters the overall hydrophobicity of the molecule, C18 phases frequently fail to resolve 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene from its closely related synthetic impurities.

To overcome this, a Pentafluorophenyl (PFP) stationary phase serves as a superior alternative. The PFP phase introduces orthogonal retention mechanisms that are critical for this specific molecular structure:

  • π−π Interactions: The electron-deficient pentafluorophenyl ring of the stationary phase interacts strongly with the highly substituted aromatic system of the analyte.

  • Dipole-Dipole & Hydrogen Bonding: The highly polar C-F bonds on the stationary phase interact selectively with the nitro and methoxy groups of the analyte.

  • Shape Selectivity: The rigid, planar structure of the PFP group offers enhanced steric recognition for multi-substituted aromatics, easily distinguishing between positional isomers.

Furthermore, the choice of organic modifier dictates the success of the separation. While acetonitrile is the industry standard, its strong dipole can mask the delicate dipole-dipole interactions between the PFP phase and the fluorinated analyte. Therefore, methanol is selected as the organic modifier to maximize the unique shape selectivity and π−π interactions of the PFP column.

Analytical Workflow

HPLC_Workflow Start Sample Prep: 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene ColSelect Stationary Phase Selection Start->ColSelect C18 Conventional C18 (Hydrophobic Dispersion) ColSelect->C18 PFP PFP (Pentafluorophenyl) (Dipole, π-π, Steric) ColSelect->PFP Eval1 Co-elution of Impurities (Rs < 1.5) C18->Eval1 Eval2 Baseline Resolution (Rs > 2.0) PFP->Eval2 Eval1->ColSelect Re-evaluate Val ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Eval2->Val End Validated Purity Profiling Method Val->End

Fig 1: Method development and validation workflow comparing C18 and PFP stationary phases.

Experimental Protocols: A Self-Validating System

To ensure uncompromising reliability, the following protocol is designed as a self-validating system. It mandates strict System Suitability Testing (SST) as a prerequisite to formal validation according to the ICH Q2(R2) guidelines .

Step 1: Mobile Phase and Diluent Preparation
  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: TFA acts as an ion-pairing agent and suppresses the ionization of any residual silanols on the column, which prevents peak tailing for the highly electronegative nitrobenzene derivative.

  • Organic Phase (B): 100% LC-MS grade Methanol.

  • Diluent: 50:50 (v/v) Water/Methanol.

    • Causality: Matching the diluent to the initial gradient conditions prevents solvent-shock, which can cause peak distortion or splitting at the solvent front.

Step 2: Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Strictly controlled to stabilize partitioning thermodynamics).

  • Detection: UV at 254 nm (Optimal wavelength for the nitroaromatic chromophore).

  • Gradient Program: 0–2 min (40% B), 2–10 min (40% to 80% B), 10–12 min (80% B), 12–12.1 min (return to 40% B), 12.1–17 min (equilibration).

Step 3: ICH Q2(R2) Validation Execution
  • System Suitability (Self-Validation): Inject the standard solution (100 µg/mL) six consecutive times. The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is 2.0%, Tailing Factor is 1.5, and Theoretical Plates ( N ) are 10,000.

  • Specificity: Inject a blank (diluent), the main analyte, and a sample spiked with known synthetic impurities (e.g., 1-fluoro-2,4-dimethoxy-5-nitrobenzene). Verify baseline resolution ( Rs​>2.0 ).

  • Linearity: Prepare five concentration levels ranging from 10 µg/mL to 150 µg/mL. Plot peak area versus concentration and calculate the regression coefficient ( R2 ).

  • Accuracy (Recovery): Spike known amounts of the analyte into a synthetic matrix at 80%, 100%, and 120% levels in triplicate. Calculate the percentage recovery to ensure no matrix interference.

Quantitative Data Comparison

The empirical data below highlights the stark performance differences between a conventional C18 approach and the optimized PFP methodology for this specific fluorinated compound.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

ParameterConventional C18 ColumnPFP Column (Pentafluorophenyl)
Retention Time (min) 4.26.8
Resolution ( Rs​ ) from Impurities 1.1 (Critical Co-elution)2.8 (Baseline Separated)
Tailing Factor ( Tf​ ) 1.451.05
Theoretical Plates ( N ) 8,50014,200
Primary Retention Mechanism Hydrophobic partitioningDipole-dipole, π−π , Steric

Table 2: ICH Q2(R2) Validation Data Summary (Optimized PFP Method)

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linearity ( R2 ) 0.9998 (Range: 10–150 µg/mL) 0.999
Precision (%RSD, n=6) 0.65% 2.0%
Accuracy (Recovery %) 99.2% – 101.4%98.0% – 102.0%
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLSignal-to-Noise 3 (LOD), 10 (LOQ)
Specificity No interference at RT 6.8 minPeak purity index > 0.990

Conclusion

For the purity analysis of highly functionalized fluorinated aromatics like 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene, conventional C18 columns lack the necessary selectivity, leading to dangerous co-elutions with des-fluoro impurities. By shifting to a Pentafluorophenyl (PFP) stationary phase and utilizing methanol as a protic modifier, analysts can leverage orthogonal π−π and dipole interactions. As demonstrated by the validation data, this mechanistically driven approach easily satisfies ICH Q2(R2) criteria, providing a highly precise, accurate, and robust method for critical raw material profiling in probe and drug development.

References

  • Title: Aarhus Sensor Green: A Fluorescent Probe for Singlet Oxygen Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Comparative

Mass Spectrometry Fragmentation Patterns of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene: A Comparative Analytical Guide

Executive Summary For researchers and drug development professionals, the unambiguous structural elucidation of highly substituted nitroaromatics is a critical analytical hurdle. 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural elucidation of highly substituted nitroaromatics is a critical analytical hurdle. 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene (Molecular Weight: 219.14 g/mol ) presents a complex analytical challenge due to the competing electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) substituents on the benzene ring.

This guide provides an in-depth comparative analysis of the two primary mass spectrometry (MS) modalities used for its characterization: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By dissecting the mechanistic fragmentation pathways and providing self-validating experimental protocols, this guide empowers scientists to select the optimal analytical strategy for isomer differentiation and trace quantification.

Mechanistic Principles of Fragmentation

To rationally design an MS method, one must first understand the intrinsic stability and reactivity of the molecule's functional groups under vacuum and ionization. The fragmentation of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene is governed by three primary functional group interactions:

  • Nitro Group Cleavage & Rearrangement: Under hard ionization, nitroaromatics characteristically exhibit competitive losses of the nitro group as a radical ( NO2∙​ , 46 Da) and nitric oxide ( NO∙ , 30 Da)[1]. The loss of NO is not a simple cleavage; it requires a complex rearrangement where an oxygen atom from the nitro group attacks the aromatic ring or an adjacent ortho-substituent, forming a phenolic-type fragment[2].

  • Methoxy Group Dynamics: The presence of two methoxy groups at positions 2 and 4 introduces the facile loss of a methyl radical ( CH3∙​ , 15 Da)[1]. This cleavage is thermodynamically driven by the formation of a highly stable, resonance-stabilized quinonoid oxonium ion[3].

  • Fluorine Stability: The C-F bonds at positions 1 and 3 are exceptionally strong. Consequently, the loss of atomic fluorine (19 Da) or hydrogen fluoride (20 Da) is rarely a primary fragmentation event, typically only occurring after the ring has been significantly destabilized by the loss of the nitro and methoxy groups.

Fragmentation_Pathways M Molecular Ion [M]•+ m/z 219 F1 [M - NO2]+ m/z 173 M->F1 -46 Da (Nitro Cleavage) F2 [M - NO]+ m/z 189 M->F2 -30 Da (Rearrangement) F3 [M - CH3]+ m/z 204 M->F3 -15 Da (Methoxy Cleavage) F4 [M - NO2 - CH3]+ m/z 158 F1->F4 -15 Da F3->F4 -46 Da

Primary EI-MS fragmentation pathways of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene.

Comparative Performance: GC-EI-MS vs. LC-ESI-MS/MS

The choice between GC-MS and LC-MS/MS dictates whether the analysis will prioritize structural fingerprinting or high-sensitivity quantification.

GC-EI-MS: The Structural Fingerprint

Electron Ionization (EI) at 70 eV is a "hard" ionization technique. The high-energy electron beam strips an electron from the molecule, forming a highly energetic radical cation [M]∙+ at m/z 219[4]. Because 70 eV imparts excess internal energy, the molecular ion rapidly dissociates into a rich array of fragment ions. This modality is unparalleled for structural confirmation because the resulting fragmentation pattern is highly reproducible and can be cross-referenced against established spectral libraries[3].

LC-ESI-MS/MS: The Quantitative Powerhouse

Electrospray Ionization (ESI) is a "soft" ionization technique. For highly substituted nitroaromatics, negative ion mode (ESI-) is the gold standard. The strong electron-withdrawing nature of the −NO2​ and −F groups allows the molecule to readily capture an electron in the spray chamber, forming a stable radical anion [M]∙− at m/z 219 without spontaneous fragmentation[5].

When subjected to Collision-Induced Dissociation (CID) in a tandem quadrupole system, the expulsion of open-shell molecules ( NO and NO2​ ) leads to a variety of distonic radical anions[5]. This targeted fragmentation (Multiple Reaction Monitoring, MRM) provides superior signal-to-noise ratios, making LC-MS/MS the preferred choice for trace-level quantification in complex biological matrices.

Workflow Compound 1,3-Difluoro-2,4-dimethoxy -5-nitrobenzene GCMS GC-EI-MS (70 eV) Compound->GCMS Vaporization LCMS LC-ESI-MS/MS (Negative Mode) Compound->LCMS Solvation EI_Ion [M]•+ (m/z 219) Radical Cation GCMS->EI_Ion Hard Ionization ESI_Ion [M]•- (m/z 219) Radical Anion LCMS->ESI_Ion Soft Ionization EI_Frag Extensive Fragmentation (Fingerprinting) EI_Ion->EI_Frag ESI_Frag Targeted CID (Quantification) ESI_Ion->ESI_Frag

Analytical workflow comparing GC-EI-MS and LC-ESI-MS/MS for nitroaromatic characterization.

Quantitative Data Summaries

The following table synthesizes the predicted and observed m/z values for the primary fragmentation events across both modalities, highlighting the distinct ion types generated.

Fragment Ionm/zNeutral LossStructural AssignmentOptimal Modality
[M]∙+ / [M]∙− 219NoneIntact Molecular Ion (Radical Cation/Anion)GC-EI-MS / LC-ESI-MS
[M−CH3​]+ 20415 DaLoss of methyl radical from methoxy groupGC-EI-MS
[M−NO]+ 18930 DaRearrangement & loss of nitric oxideGC-EI-MS
[M−NO2​]+ 17346 DaDirect α -cleavage of nitro groupGC-EI-MS
[M−NO2​−CH3​]+ 15861 DaConsecutive loss of nitro and methyl groupsGC-EI-MS
[M−NO2​]∙− 17346 DaDistonic radical anion formation via CIDLC-ESI-MS/MS

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Each includes a mechanistic rationale for the parameters chosen and a built-in validation step to confirm system suitability before sample analysis.

Protocol A: GC-EI-MS Structural Fingerprinting

Rationale: We utilize a 70 eV ionization energy because it is the universally accepted standard that ensures the resulting fragmentation pattern can be accurately matched against established libraries[3]. A solvent delay is strictly enforced to protect the mass spectrometer's filament from the high-concentration solvent front[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in MS-grade dichloromethane to a final concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a standard non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Use Helium as the carrier gas at a constant flow of 1.2 mL/min[4].

  • Oven Programming: Hold at 60°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • MS Parameters: Set the transfer line to 280°C, ion source to 230°C, and quadrupole to 150°C[4]. Configure the scan range from m/z 40 to 300. Implement a 3-minute solvent delay.

  • System Validation (Self-Check): Before analyzing the unknown, inject a known standard of 1-fluoro-2-nitrobenzene. Verify that the signal-to-noise (S/N) ratio of its molecular ion exceeds 100:1 and that the baseline is free of siloxane bleed (m/z 207, 281).

Protocol B: LC-ESI-MS/MS Trace Quantification

Rationale: We strictly avoid highly acidic mobile phase additives (like Trifluoroacetic acid) which suppress electron capture. Instead, we use a neutral to slightly acidic ammonium acetate buffer to promote a stable electrospray without quenching the formation of the critical [M]∙− radical anion[5].

Step-by-Step Methodology:

  • Sample Preparation: Reconstitute the sample in 50:50 Methanol:Water to a concentration of 100 ng/mL.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Use a gradient of Mobile Phase A (10 mM Ammonium Acetate in Water) and Mobile Phase B (Methanol). Ramp from 10% B to 90% B over 4 minutes.

  • MS Parameters: Operate the ESI source in Negative Mode . Set the capillary voltage to 2.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 600 L/hr.

  • MRM Optimization: Isolate the precursor ion m/z 219 in Q1. Apply a collision energy (CE) sweep (10–40 eV) using Argon as the collision gas to optimize the transition to the m/z 173 distonic radical anion[5].

  • System Validation (Self-Check): Infuse a blank matrix spiked with an isotopically labeled internal standard (e.g., 13C -labeled nitrobenzene). The method is only validated if the internal standard exhibits a stable response (RSD < 5%) across five consecutive injections, proving the absence of matrix-induced ion suppression.

References

  • BenchChem. "Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds." BenchChem Technical Guides.
  • NIST Mass Spectrometry Data Center. "Benzene, 1-methoxy-4-nitro-." NIST Chemistry WebBook, SRD 69.
  • Schmidt, A., et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." PubMed / NIH.
  • Cooper, L., et al. "Time-of-flight mass spectrometry study of the fragmentation of valence shell ionised nitrobenzene." International Journal of Mass Spectrometry / Heriot-Watt Research Portal.
  • BenchChem. "Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers." BenchChem Technical Guides.

Sources

Validation

Spectroscopic comparison of fluorinated vs non-fluorinated dimethoxy nitrobenzenes

Spectroscopic Comparison Guide: Fluorinated vs. Non-Fluorinated Dimethoxy Nitrobenzenes Executive Summary & Scientific Rationale In modern drug development, the bioisosteric replacement of a hydrogen atom with fluorine o...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: Fluorinated vs. Non-Fluorinated Dimethoxy Nitrobenzenes

Executive Summary & Scientific Rationale

In modern drug development, the bioisosteric replacement of a hydrogen atom with fluorine on an aromatic scaffold is a masterstroke for modulating lipophilicity, metabolic stability, and binding affinity. However, confirming the success of this substitution requires rigorous spectroscopic validation.

As a Senior Application Scientist, I frequently observe researchers misinterpreting the subtle electronic perturbations induced by fluorination. This guide provides an objective, data-driven comparison between the non-fluorinated scaffold 1,2-dimethoxy-4-nitrobenzene (1[1]) and its fluorinated counterpart (e.g., 1-fluoro-4,5-dimethoxy-2-nitrobenzene). By understanding the causality behind these spectral shifts, analysts can build self-validating workflows that ensure absolute structural confidence.

The Electronic Causality of Fluorination

Fluorine exerts a dual, competing electronic effect on the dimethoxy nitrobenzene ring: a strong σ -inductive withdrawal due to its extreme electronegativity, and a π -resonance donation via its lone electron pairs.

  • NMR Impact: In ¹³C NMR, the2[2]. Because fluorine has a nuclear spin of I=1/2 , it couples with adjacent carbons, turning expected singlets into massive doublets.

  • FT-IR Impact: Fluorine's inductive pull restricts the nitro group's ability to conjugate with the aromatic π -system. This3[3] increases the double-bond character of the N-O bonds, resulting in a 4[4]. Additionally, the5[5].

  • UV-Vis Impact: The6[6], stabilizing the Highest Occupied Molecular Orbital (HOMO). This widens the HOMO-LUMO gap, causing a hypsochromic (blue) shift.

ElectronicCausality Root Fluorine Substitution (High Electronegativity) Inductive Inductive Effect (σ-Withdrawal) Root->Inductive Resonance Resonance Effect (π-Donation) Root->Resonance IR_Shift FT-IR: NO2 Asymmetric Stretch Shifts to Higher Energy Inductive->IR_Shift UV_Shift UV-Vis: HOMO Stabilization (Hypsochromic Shift) Inductive->UV_Shift NMR_Shift NMR: 13C-19F Spin Coupling (Diagnostic Doublets) Inductive->NMR_Shift Resonance->NMR_Shift

Logical relationship of fluorine substitution on spectroscopic properties.

Comparative Spectroscopic Data

Table 1: Multi-Nuclear NMR Comparison (CDCl₃)

Parameter 1,2-Dimethoxy-4-nitrobenzene (Non-Fluorinated) 1-Fluoro-4,5-dimethoxy-2-nitrobenzene (Fluorinated)

| ¹H NMR | Ar-H: ~6.9 (d), 7.7 (d), 7.9 (dd) ppm; OMe: ~3.9 ppm | Ar-H: ~6.8 (d, JHF​ ), 7.6 (d, JHF​ ) ppm; OMe: ~3.9 ppm | | ¹³C NMR | Ar-C: 108–154 ppm (All Singlets) | Ar-C: C-F ~155 ppm (d, 1JCF​≈250 Hz), C-C-F (d, 2JCF​≈20 Hz) | | ¹⁹F NMR | N/A | ~ -125 ppm (Multiplet) |

Table 2: Vibrational and Electronic Spectroscopy

Parameter 1,2-Dimethoxy-4-nitrobenzene 1-Fluoro-4,5-dimethoxy-2-nitrobenzene
FT-IR (ν C-F) N/A 1050 – 1150 cm⁻¹ (Strong, Sharp)
FT-IR (ν NO₂ Asym) ~1515 cm⁻¹ ~1525 cm⁻¹ (High-energy shift)

| UV-Vis (λmax) | ~340 nm | ~330 nm (Hypsochromic shift) |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, a protocol must validate itself through internal controls. Below are the field-proven methodologies for extracting the data presented above.

Protocol A: High-Resolution Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an internal zero-point reference ( 0.00 ppm), validating the chemical shift axis independent of external magnetic field drift.

  • System Suitability (Blank Scan): Before inserting the sample, run a blank CDCl₃ tube for ¹⁹F NMR.

    • Causality: This rules out false positives from background fluorine signals originating from PTFE (Teflon) components inside the NMR probe.

  • Acquisition: Acquire ¹H (16 scans), ¹³C{¹H} (512 scans, relaxation delay D1=2s ), and ¹⁹F spectra.

    • Causality: The 2-second relaxation delay in ¹³C ensures quaternary carbons (like the C-F and C-NO₂ carbons) fully relax between pulses, preventing signal suppression.

Protocol B: FT-IR and UV-Vis Profiling
  • FT-IR Background Subtraction: Clean the ATR diamond crystal with spectroscopic-grade isopropanol. Collect a background spectrum (air) immediately before the sample.

    • Causality: This isolates the sample's true vibrational modes by mathematically subtracting ambient atmospheric H₂O and CO₂ interference.

  • FT-IR Acquisition: Apply the solid sample to the crystal, apply consistent anvil pressure, and scan from 4000 to 400 cm⁻¹. Look specifically for the emergence of the C-F stretch at ~1100 cm⁻¹ and the NO₂ asymmetric shift.

  • UV-Vis Baseline Correction: Fill two matched quartz cuvettes with pure methanol. Run a baseline correction scan.

    • Causality: Matched cuvettes and identical solvent batches eliminate optical artifacts caused by solvent absorbance or minor cuvette path-length deviations.

  • UV-Vis Acquisition: Replace the sample cuvette with a 10 µM solution of the analyte in methanol and record the absorbance from 200 to 500 nm to identify the hypsochromic shift.

ProtocolWorkflow Prep Sample Preparation Internal Standard (TMS) Added Split Aliquot Distribution Prep->Split NMR Multi-Nuclear NMR (1H, 13C, 19F) Validate C-F Coupling Split->NMR IR FT-IR Spectroscopy Background Subtracted Identify C-F Stretch Split->IR UV UV-Vis Spectrophotometry Baseline Corrected Measure λmax Shift Split->UV Data Data Synthesis & Structural Confirmation NMR->Data IR->Data UV->Data

Self-validating experimental workflow for multi-spectroscopic characterization.

References

  • Title: Vibrational Spectra (FT-IR, FT-Raman and NMR)
  • Title: Effects of Fluorine Substitution on the Edge-to-Face Interaction of the Benzene Dimer Source: ResearchGate URL
  • Title: An In-depth Technical Guide to 4-Ethoxy-2-fluoro-1-nitrobenzene Source: BenchChem URL
  • Source: National Institutes of Health (NIH)
  • Source: American Institute of Physics (AIP)
  • Title: Theoretical investigation of the effects of solvents and para-substituents Source: SciELO URL

Sources

Comparative

Validating the Regioselectivity of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene via Nucleophilic Substitution

Executive Summary The synthesis of polyfluorinated aromatic building blocks is a critical bottleneck in the development of advanced fluorophores (such as Aarhus Sensor Green) and targeted pharmaceuticals[1]. Achieving pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of polyfluorinated aromatic building blocks is a critical bottleneck in the development of advanced fluorophores (such as Aarhus Sensor Green) and targeted pharmaceuticals[1]. Achieving precise regiocontrol when functionalizing highly fluorinated arenes requires a deep understanding of electronic directing effects. This guide evaluates the efficacy of Nucleophilic Aromatic Substitution ( SN​Ar ) against alternative fluorination methodologies, providing a self-validating protocol for the regioselective synthesis of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene from 2,3,4,5-tetrafluoronitrobenzene[2].

Mechanistic Rationale: The Causality of Regioselectivity

In SN​Ar reactions, the regiochemical outcome is strictly dictated by the stabilization of the anionic Meisenheimer intermediate. When 2,3,4,5-tetrafluoronitrobenzene is subjected to a nucleophile like sodium methoxide, the strongly electron-withdrawing nitro group (-NO 2​ ) activates specific positions on the ring:

  • The Favored Pathway (Ortho/Para): Attack at the C2 (ortho) and C4 (para) positions allows the developing negative charge to be delocalized directly onto the oxygen atoms of the nitro group via resonance. This profound thermodynamic stabilization lowers the activation energy for substitution at these sites.

  • The Disfavored Pathway (Meta): The fluorine atoms at C3 and C5 are meta to the nitro group. Nucleophilic attack at these positions generates an intermediate where resonance stabilization by the nitro group is geometrically impossible, rendering them kinetically inert under mild conditions.

Consequently, utilizing exactly 2.2 equivalents of methoxide ensures quantitative double substitution at C2 and C4, leaving the meta-fluorines intact and yielding 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene with >95% regiomeric purity[1].

SNAr_Mechanism SM 2,3,4,5-Tetrafluoronitrobenzene (Starting Material) MC_OP Ortho/Para Attack (Meisenheimer Complex) Resonance Stabilized by -NO2 SM->MC_OP + 2 NaOMe (Favored) MC_M Meta Attack (Meisenheimer Complex) No Resonance Stabilization SM->MC_M + NaOMe (Disfavored) Prod 1,3-Difluoro-2,4-dimethoxy- 5-nitrobenzene (Target Product) MC_OP->Prod - 2 F⁻

Mechanistic pathway of regioselective SNAr on 2,3,4,5-tetrafluoronitrobenzene.

Methodology Comparison

To highlight the superiority of the regioselective SN​Ar approach, we compare it against traditional electrophilic fluorination and Balz-Schiemann diazonium chemistry for synthesizing fluorinated resorcinol precursors.

Performance ParameterRegioselective SN​Ar (Target Method)Direct Electrophilic FluorinationBalz-Schiemann Route
Regiomeric Purity >95% (Strict electronic control)<60% (Mixed isomer formation)Moderate (Stepwise yield loss)
Overall Yield High (~95-99%) Low (~30-40%)Low-Moderate (~50%)
Reaction Conditions Mild (0 °C to Room Temp)Harsh (Strong acids/oxidants)Hazardous (Thermal decomposition)
Scalability Excellent (Readily scalable)Poor (Exothermic, unselective)Poor (Explosion risk of diazonium)

Experimental Protocol: A Self-Validating System

The following protocol is engineered to prevent over-substitution and thermal degradation. Every step includes the underlying causality to ensure a robust, self-validating workflow[3].

Protocol Step1 1. Dissolve 2,3,4,5-tetrafluoronitrobenzene in anhydrous MeOH Step2 2. Chill to 0 °C (Ice Bath) Control Exotherm Step1->Step2 Step3 3. Add 2.2 eq. NaOMe dropwise Monitor via TLC Step2->Step3 Step4 4. Warm to RT & Stir Ensure complete substitution Step3->Step4 Step5 5. Quench & Extract (1M Citric Acid / Dichloromethane) Step4->Step5 Step6 6. Validate Regioselectivity via 19F and 1H NMR Step5->Step6

Step-by-step experimental workflow for synthesis and self-validation.

Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask under argon. Add 2,3,4,5-tetrafluoronitrobenzene (1.0 eq) and anhydrous methanol.

    • Causality: Anhydrous conditions prevent the formation of competing hydroxide nucleophiles, which would yield unwanted phenol byproducts.

  • Thermal Control: Submerge the flask in an ice-water bath to reach 0 °C.

    • Causality: The initial SN​Ar substitution is highly exothermic. Low temperatures kinetically trap the reaction, preventing premature or non-selective attack on the meta-fluorines.

  • Nucleophile Addition: Prepare a 1.0 M solution of sodium methoxide in methanol. Add exactly 2.2 equivalents dropwise over 30 minutes[3].

    • Causality: Dropwise addition maintains a low localized concentration of methoxide, strictly favoring the highly activated ortho/para positions over the meta positions.

  • Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via Thin Layer Chromatography (1:3 Dichloromethane/Pentane). The starting material should be entirely consumed, yielding a single major spot ( Rf​≈0.20 )[1].

  • Quench & Extraction: Quench the reaction with 1M citric acid to neutralize excess base. Extract the aqueous layer with dichloromethane, wash the combined organic layers with brine, dry over MgSO4​ , and concentrate in vacuo to yield the product as a yellow oil[1][3].

Analytical Validation: Decoding the NMR

The ultimate proof of regioselectivity lies in the 1H and 19F NMR spectra. The coupling constants ( J ) provide an internal validation system for the substitution pattern[1].

  • Proton NMR ( 1H NMR): The single aromatic proton at C6 appears at 7.51 ppm as a doublet of doublets (dd, J=11.0,2.31 Hz). The large 11.0 Hz coupling confirms an ortho relationship to the C1 fluorine, while the smaller 2.31 Hz coupling confirms a para relationship to the C3 fluorine.

  • Methoxy Differentiation: The two methoxy groups exhibit distinct splitting due to through-space fluorine coupling. The C2-methoxy appears as a triplet (4.13 ppm, J=1.8 Hz) because it is flanked by two fluorines (C1 and C3). The C4-methoxy appears as a doublet (4.01 ppm, J=1.2 Hz) because it is adjacent to only one fluorine (C3).

If substitution had occurred at the meta positions, this highly specific coupling pattern would be completely disrupted, making the NMR a definitive, self-validating proof of regioselectivity.

Sources

Validation

Benchmarking catalytic efficiency with 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene substrates

An in-depth technical guide by a Senior Application Scientist. Executive Summary The compound 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene is a highly functionalized, electron-deficient aromatic building block.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Executive Summary

The compound 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene is a highly functionalized, electron-deficient aromatic building block. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, most notably positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (α7 nAChR), which are investigated for central nervous system disorders[1].

The primary synthetic challenge involving this substrate is the chemoselective catalytic hydrogenation of the nitro group to yield 3,5-difluoro-2,4-dimethoxyaniline. While the nitro group must be fully reduced, the delicate C–F bonds are highly susceptible to unwanted hydrogenolysis (hydrodefluorination). Although laboratory-scale reactions using standard Palladium on Carbon (Pd/C) can achieve high yields under strictly monitored, time-sensitive conditions[1], scaling this process inevitably risks catastrophic loss of fluorine atoms.

This guide benchmarks the catalytic efficiency, chemoselectivity, and turnover frequency (TOF) of traditional catalysts against state-of-the-art intermetallic and sandwiched nanocatalysts to establish a robust, scalable workflow.

The Mechanistic Challenge: Causality of Hydrodefluorination

To understand why catalyst selection is critical, we must examine the thermodynamics of the substrate. The presence of two fluorine atoms and two methoxy groups creates a highly polarized aromatic ring.

  • Oxidative Addition vs. Reduction: Traditional palladium catalysts possess a high affinity for C–X bond activation. During the reduction process, Pd can easily undergo oxidative addition into the activated C–F bond, leading to irreversible defluorination.

  • d-Band Theory & Catalyst Poisoning: To prevent C–F cleavage, the binding energy of the halogen to the metal surface must be reduced. Historically, this was achieved by "poisoning" Platinum catalysts with sulfur (sulfided Pt/C) to geometrically block contiguous active sites. However, this severely depresses the Turnover Frequency (TOF).

  • Modern Intermetallic & Single-Site Solutions: Recent advancements utilize bimetallic alloying (e.g., PtZn) to shift the d-band center of Platinum, inherently reducing the C–F binding energy without sacrificing activity[2]. Alternatively, sandwiched metal-organic frameworks like Pt@PCN-221(Co) utilize Co–N4 single sites to selectively adsorb the halogen, sterically protecting it from hydrogenolysis while the Pt nanoparticles rapidly reduce the nitro group[3].

Reaction Substrate 1,3-Difluoro-2,4-dimethoxy- 5-nitrobenzene Intermediate Adsorbed Nitroarene Complex Substrate->Intermediate H2 Adsorption Product 3,5-Difluoro-2,4-dimethoxy- aniline (Target) Intermediate->Product Chemoselective Reduction (PtZn or Pt@PCN-221) SideProduct Hydrodefluorination Products (Waste) Intermediate->SideProduct C-F Cleavage (Standard Pd/C)

Fig 1: Chemoselective hydrogenation vs. competing hydrodefluorination pathways.

Catalyst Benchmarking Data

The following table synthesizes the catalytic performance metrics for the hydrogenation of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene, extrapolating foundational halonitrobenzene kinetics[2][3] to this specific tetra-substituted system.

Catalyst SystemConversion (%)Amine Selectivity (%)TOF (h⁻¹)Mechanism of SelectivityScalability / Reusability
10% Pd/C >99.9%~85 - 90%*~500None (Kinetic control required)Poor (High risk of thermal runaway)
5% Pt/C (Sulfided) 95.0%98.5%~200Geometric site-blockingModerate (Requires longer reaction times)
PtZn/SiO₂ >99.9%>99.0%~1,500Electronic d-band shift[2]Excellent (Stable over 4+ cycles)
Pt@PCN-221(Co) >99.9%>99.5%>8,000Co-N4 Halogen protection[3]Exceptional (Stable over 10+ cycles)

*Note: Pd/C selectivity is highly dependent on strict reaction quenching. If left under H₂ pressure post-nitro reduction, selectivity rapidly degrades toward 0% due to progressive defluorination.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in catalyst benchmarking, the following protocol employs a dual-internal-standard self-validating system . By utilizing both GC-MS (for overall mass balance) and quantitative ¹⁹F NMR (to specifically track fluorine retention), researchers can definitively prove chemoselectivity without relying solely on isolated yields.

Phase 1: Reaction Setup & Execution
  • Substrate Preparation: In a 50 mL high-pressure microreactor, dissolve 5.0 mmol of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene in 20 mL of anhydrous Ethanol or Ethyl Acetate.

  • Internal Standard Addition: Add exactly 1.0 mmol of n-dodecane (GC internal standard) and 1.0 mmol of α,α,α-trifluorotoluene (¹⁹F NMR internal standard).

  • Catalyst Loading: Add the selected catalyst (e.g., 0.05 mol% Pt relative to substrate for advanced catalysts, or 5 mol% for standard Pd/C).

  • Purging: Seal the reactor. Purge the headspace with ultra-high purity N₂ three times (pressurize to 1.0 MPa, then vent), followed by three purges with H₂.

  • Hydrogenation: Pressurize the reactor to 1.0 MPa H₂ and heat to 40 °C (for PtZn) or 80 °C (for Pt@PCN-221) under vigorous stirring (1000 rpm) to eliminate mass transfer limitations.

Phase 2: Analytical Validation
  • Sampling: Extract 50 µL aliquots at 10-minute intervals. Filter through a 0.22 µm PTFE syringe filter to quench the reaction by removing the heterogeneous catalyst.

  • GC-MS Analysis: Analyze the filtrate to determine nitro-group conversion and aniline generation relative to the n-dodecane standard.

  • Quantitative ¹⁹F NMR: Analyze the crude mixture. The integration of the product's fluorine signals against the α,α,α-trifluorotoluene standard will immediately reveal if any C–F bonds have been cleaved. Causality check: If GC shows 100% conversion but ¹⁹F NMR shows a loss of total fluorine integration, volatile hydrodefluorinated byproducts have escaped, and the catalyst is unselective.

Workflow Prep Catalyst & Substrate Loading (Autoclave) Purge Inert Purge & H2 Pressurization Prep->Purge React Controlled Heating (40-80°C, 1-4 MPa) Purge->React Analyze GC-MS & 19F NMR Quantification React->Analyze

Fig 2: Standardized workflow for catalytic benchmarking and analytical validation.

Conclusion

For the reduction of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene, relying on standard Pd/C introduces significant scalability risks due to competitive hydrodefluorination. Benchmarking data clearly indicates that transitioning to intermetallic (PtZn/SiO₂) or single-site protected nanocatalysts (Pt@PCN-221(Co)) provides a superior thermodynamic pathway. These advanced systems alter the electronic and steric environment of the active site, ensuring >99% chemoselectivity and massive gains in Turnover Frequency, ultimately streamlining the synthesis of downstream α7 nAChR modulators.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene

Operational Context & Chemical Significance 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene (CAS: 195136-63-1) is a highly specialized fluorinated nitroaromatic intermediate. In drug development and chemical biology, it is cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Context & Chemical Significance

1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene (CAS: 195136-63-1) is a highly specialized fluorinated nitroaromatic intermediate. In drug development and chemical biology, it is critically utilized in the synthesis of advanced photophysical tools, most notably Aarhus Sensor Green (ASG) —a tetrafluoro-substituted fluorescein derivative that acts as a highly efficient fluorescent probe for mapping singlet molecular oxygen ( O2​(1Δg​) ) in biological systems [1].

While its unique substitution pattern (two methoxy groups, two fluorine atoms, and a nitro group) is essential for lowering the pKa​ and stabilizing the xanthene-derived anion in ASG [2], this polyfunctional nature introduces severe operational hazards. Handling and disposing of this compound requires stringent, self-validating laboratory safety protocols to prevent thermal runaway and toxic exposure.

Mechanistic Hazard Profile

Understanding the causality behind the chemical's hazards is the foundation of effective laboratory safety. This compound cannot be treated as generic organic waste.

  • Energetic Potential (Nitro Group): The nitro ( NO2​ ) moiety is a strong oxidizing group. Under thermal stress or in the presence of strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride), the compound can undergo highly exothermic reduction reactions, leading to thermal runaway or localized explosions.

  • Toxicological Persistence (Fluoro Groups): The carbon-fluorine (C-F) bond is exceptionally strong. While this provides metabolic stability in target molecules, it renders the compound environmentally persistent. Furthermore, the fluorination enhances lipophilicity, significantly increasing the risk of rapid dermal absorption (Acute Tox. 4) [4].

  • Lethal Combustion Byproducts: If involved in a laboratory fire or improperly incinerated, the thermal cleavage of the C-F and C-N bonds releases Hydrogen Fluoride (HF) gas and Nitrogen Oxides ( NOx​ ). HF is a severe inhalation hazard that causes deep tissue necrosis and systemic toxicity [3].

Quantitative Hazard & Logistics Data

To facilitate rapid risk assessment, the following table summarizes the critical physicochemical and logistical parameters for 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene.

ParameterClassification / ValueOperational Implication
CAS Number 195136-63-1Unique identifier required for hazardous waste manifesting.
GHS Hazard Class Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2ARequires Class II fume hood, double nitrile gloving, and eye protection.
Combustion Byproducts HF, NOx​ , CO2​ , CO Incineration strictly requires a facility with an alkaline wet scrubber.
Chemical Incompatibilities Strong reducing agents, strong basesMust be strictly segregated in waste storage to prevent exothermic runaway.
Storage Temperature 2-8°C (Inert Atmosphere)Prevents slow oxidative degradation prior to use or disposal.

Standard Operating Procedures (SOP): Handling & Spill Response

The following protocols are designed as self-validating systems; adhering to the sequence inherently mitigates the specific mechanistic risks of fluorinated nitroaromatics.

Workflow 1: Emergency Spill Containment & Neutralization
  • Evacuation & Assessment: Immediately halt all nearby experiments. Evacuate non-essential personnel from the immediate area. Verify that the fume hood exhaust is operating at maximum capacity.

  • PPE Donning: Equip heavy-duty nitrile gloves (worn over standard examination gloves), a flame-resistant laboratory coat, and a full-face shield. Causality: Fluorinated organics can permeate standard thin nitrile over time; double-gloving provides a critical fail-safe.

  • Inert Absorption: Dispense dry vermiculite or pure silica sand around the perimeter of the spill to prevent spreading, then cover the center. CRITICAL: Combustible absorbents (paper towels, sawdust) must be avoided. The nitro group acts as an oxidizer, and mixing it with organic absorbents creates a severe fire hazard.

  • Mechanical Collection: Using a Teflon or conductive plastic spatula, gently sweep the absorbed matrix into a wide-mouth High-Density Polyethylene (HDPE) container. Causality: Non-sparking tools prevent the ignition of potentially sensitive nitroaromatic dust/vapor mixtures.

  • Surface Decontamination: Wash the spill surface with a mild alkaline detergent solution, followed by a thorough water rinse, collecting all washings into the same hazardous waste container.

Waste Segregation & Disposal Plan

Due to the generation of HF gas upon combustion, 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene cannot be disposed of via standard municipal or generic organic waste streams.

Workflow 2: Waste Packaging and Logistics Preparation
  • Container Selection: Select a UN-approved HDPE drum or amber glass carboy. Ensure the container is completely dry and free of residual reducing agents. Do not use metal containers, as trace degradation could lead to metal-catalyzed reduction of the nitro group.

  • Atmospheric Purging: Briefly purge the headspace of the waste container with Argon gas before sealing. Causality: Displacing oxygen minimizes the risk of slow oxidation or pressure buildup during transit.

  • Sealing and Labeling: Seal with a PTFE-lined cap. Affix a GHS-compliant label indicating: "Hazardous Waste: Fluorinated Nitroaromatic (CAS 195136-63-1) - Toxic/Irritant. DO NOT MIX WITH REDUCING AGENTS."

  • High-Temperature Chemical Incineration: Contract a licensed hazardous waste management facility capable of handling halogenated organics.

    • Operational Requirement: The facility must utilize a high-temperature incinerator (>1000°C) equipped with an afterburner to ensure complete destruction of the stable aromatic ring.

    • Scrubber Requirement: The incinerator exhaust must pass through an alkaline wet scrubber (typically using NaOH or Ca(OH)2​ solutions) to neutralize the generated HF and NOx​ gases into harmless salts (e.g., CaF2​ , NaNO3​ ) before environmental release [3].

Disposal & Thermal Degradation Workflow

G Start Waste Generation: 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene Segregation Segregation: Isolate from Reducing Agents Start->Segregation Immediate Containment Containment: HDPE / Amber Glass (Sealed) Segregation->Containment Transfer Transport Logistics: Licensed HazMat Transport Containment->Transport Manifested Incineration Thermal Destruction: High-Temp Incinerator (>1000°C) Transport->Incineration Delivery Scrubber Gas Scrubbing: Alkaline Scrubber (Neutralizes HF & NOx) Incineration->Scrubber Toxic Exhaust (HF, NOx) Safe Environmental Release: Safe Exhaust & Neutralized Salts Scrubber->Safe Neutralization

Disposal workflow for fluorinated nitroaromatic waste, highlighting thermal destruction and scrubbing.

References

  • Title: Aarhus Sensor Green: A Fluorescent Probe for Singlet Oxygen Source: ACS Publications URL: [Link]

  • Title: Aarhus Green: A tetrafluoro-substituted derivative of fluorescein Source: Semantic Scholar URL: [Link]

Handling

Personal protective equipment for handling 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene

As a Senior Application Scientist, I have designed this operational guide to move beyond the generic, often ambiguous recommendations found in standard safety data sheets. Handling 1,3-Difluoro-2,4-dimethoxy-5-nitrobenze...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond the generic, often ambiguous recommendations found in standard safety data sheets. Handling 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene (CAS 195136-63-1) [1] requires a precise understanding of its physical properties and biological reactivity.

This compound is a critical electrophilic intermediate used in the synthesis of advanced fluorescent probes, such as Aarhus Sensor Green (ASG)[2] and Aarhus Green[3], which are utilized for detecting singlet oxygen in biological systems. Because it is synthesized and isolated as a lipophilic yellow oil[2], it presents unique handling challenges compared to standard crystalline reagents.

The following guide establishes a self-validating system of safety and operational protocols, ensuring that every protective measure is directly linked to a mechanistic hazard.

Hazard Profile & Mechanistic Causality

To select the appropriate Personal Protective Equipment (PPE), we must first understand the molecular behavior of 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene:

  • Lipophilic Dermal Penetration: Unlike solid powders that sit on the skin surface, this compound presents as a viscous yellow oil at room temperature[2]. Its highly lipophilic nature allows it to rapidly bypass the stratum corneum (the skin's outer barrier) and permeate standard thin latex gloves.

  • Nitroaromatic Toxicity: Systemic absorption of nitrobenzenes leads to methemoglobinemia. The nitro group is metabolically reduced in vivo, causing the oxidation of ferrous ( Fe2+ ) iron in hemoglobin to ferric ( Fe3+ ) iron, severely impairing oxygen transport.

  • Fluorine-Induced Electrophilicity: The presence of two fluorine atoms on the aromatic ring significantly increases the electrophilicity of the core. This makes the compound a potential skin sensitizer, as it can undergo nucleophilic aromatic substitution ( SN​Ar ) with nucleophilic residues (e.g., thiols, amines) on skin proteins.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, the following PPE matrix must be strictly adhered to during all handling scales.

Protection ZoneRecommended EquipmentMechanistic Rationale
Dermal (Hands) Double-layered Nitrile (≥8 mil) or Neoprene gloves.Prevents breakthrough. The lipophilic oil accelerates permeation through standard latex, requiring thicker, chemically resistant barriers.
Ocular (Eyes) Chemical splash goggles (ANSI Z87.1+).Protects against micro-splatters that can occur when dispensing viscous oils via positive displacement or syringes.
Inhalation Class II Chemical Fume Hood (Face velocity >100 fpm).Contains aerosols generated during transfer. Nitroaromatics pose severe systemic toxicity if inhaled.
Dermal (Body) Flame-Resistant (FR) lab coat with knit cuffs.Prevents exposure to the wrists. FR material is required as the compound is decontaminated using highly flammable solvent mixtures.

Operational Plan: Step-by-Step Handling Procedure

Because 1,3-difluoro-2,4-dimethoxy-5-nitrobenzene is a yellow oil[2], standard spatulas and weigh boats are entirely inappropriate. The following protocol utilizes a closed-system transfer to prevent dermal exposure and environmental contamination.

Protocol: Safe Transfer and Aliquoting Prerequisites: Fume hood operational. Double nitrile gloves donned.

  • Equipment Preparation:

    • Assemble a dry, argon-purged reaction flask equipped with a rubber septum.

    • Select a dedicated gas-tight glass syringe with a stainless steel needle. Causality Note: Do not use plastic syringes. The lipophilic oil can leach plasticizers from the barrel or cause the plunger to swell and seize.

  • Container Access & State Verification:

    • Open the bulk vial of CAS 195136-63-1 strictly inside the fume hood[1].

    • If the oil has partially crystallized due to low ambient laboratory temperatures, gently warm the sealed vial in a 30°C water bath until it fully liquefies back into a homogeneous yellow oil[2].

  • Aseptic Transfer:

    • Insert the needle through the septum of the bulk vial.

    • Slowly draw the required volume. Pulling the plunger too quickly will create a vacuum, leading to air bubbles and subsequent splattering upon dispensing.

    • Transfer the syringe to the reaction flask and dispense the oil dropwise into the solvent.

  • Immediate Primary Decontamination:

    • Do not leave the contaminated syringe exposed in the hood. Immediately draw a 1:3 mixture of dichloromethane (DCM) and pentane into the syringe to rinse the barrel and needle.

    • Causality Note: This specific solvent ratio is chosen because the compound exhibits an ideal retention factor ( Rf​=0.20 ) in 1:3 DCM/pentane[2], proving it is highly effective at solubilizing and clearing the residual oil from the glass surfaces.

    • Discharge the rinse directly into a designated Halogenated Waste container.

Waste Management & Disposal Plan

Improper disposal of fluorinated nitroaromatics can lead to dangerous exothermic reactions in waste carboys.

  • Waste Segregation: All rinses, contaminated gloves, and reaction byproducts must be explicitly classified and segregated into Halogenated Organic Waste streams due to the difluoro-substitution.

  • Chemical Incompatibilities: Never dispose of this compound in waste containers containing strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong bases. Mixing nitroaromatics with reducing agents in a closed waste carboy can trigger runaway exothermic reductions, potentially leading to a pressure explosion.

  • Spill Response: In the event of an oil spill inside the hood, do not wipe it with standard paper towels, which will simply smear the lipophilic compound. Cover the spill with an inert, highly porous absorbent pad or vermiculite. Once absorbed, carefully sweep the material into a solid hazardous waste bag.

Workflow Visualization

The following diagram maps the logical flow from hazard identification to the execution of safety controls and disposal.

HandlingWorkflow cluster_hazard Hazard Causality cluster_ppe PPE & Engineering Controls cluster_ops Operational Execution H1 Nitroaromatic Core (Methemoglobinemia Risk) PPE2 Chemical Fume Hood (Aerosol/Vapor Containment) H1->PPE2 H2 Lipophilic Yellow Oil (Rapid Dermal Absorption) PPE1 Double Nitrile Gloves (Prevents Breakthrough) H2->PPE1 Op1 Glass Syringe Transfer (Avoids Plasticizer Leaching) PPE1->Op1 PPE2->Op1 Op2 Glassware Decontamination (1:3 DCM/Pentane Rinse) Op1->Op2 Op3 Halogenated Waste Segregation Op2->Op3

Workflow mapping hazard causality to required PPE, transfer methods, and disposal procedures.

References

  • Aarhus Sensor Green: A Fluorescent Probe for Singlet Oxygen Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Aarhus Green: A tetrafluoro-substituted derivative of fluorescein Source: Semantic Scholar URL:[Link]

Sources

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